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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propanone, 1-(2-hydroxyethoxy)-

This guide provides a comprehensive overview of the synthesis and characterization of 2-Propanone, 1-(2-hydroxyethoxy)-, a valuable α-hydroxy ketone intermediate. The methodologies detailed herein are designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-Propanone, 1-(2-hydroxyethoxy)-, a valuable α-hydroxy ketone intermediate. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction

2-Propanone, 1-(2-hydroxyethoxy)-, also known as hydroxyethoxy acetone, is a bifunctional molecule incorporating a ketone, a primary alcohol, and an ether linkage. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and materials science sectors. Its structure allows for a variety of chemical transformations, including reactions at the carbonyl group, derivatization of the hydroxyl group, and potential cleavage of the ether bond under specific conditions. Understanding its synthesis and thorough characterization is paramount for its effective utilization in research and development.

Part 1: Synthesis via Williamson Ether Synthesis

The most logical and widely applicable method for the preparation of 2-Propanone, 1-(2-hydroxyethoxy)- is the Williamson ether synthesis.[1][2][3][4] This classical organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] In this specific application, we will be reacting the monosodium salt of ethylene glycol with chloroacetone.

The causality behind this choice of synthetic strategy lies in the high nucleophilicity of the alkoxide and the presence of a good leaving group (chloride) on an electrophilic carbon in chloroacetone. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Reaction Mechanism and Rationale

The synthesis is a two-step process initiated by the deprotonation of ethylene glycol using a strong base, typically sodium metal or sodium hydride, to form the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). This in situ generated alkoxide is a potent nucleophile.

In the second step, the alkoxide attacks the carbon atom bearing the chlorine in chloroacetone. The selection of a primary alkyl halide (chloroacetone) is crucial as the SN2 mechanism is sensitive to steric hindrance.[1] The use of a more sterically hindered halide would likely lead to competing elimination reactions.[2]

Experimental Protocol: Synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-

Materials:

  • Ethylene glycol (anhydrous)

  • Sodium metal

  • Chloroacetone

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Formation of the Alkoxide:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add anhydrous ethylene glycol (2.0 equivalents) to anhydrous diethyl ether.

    • Under a nitrogen atmosphere, carefully add sodium metal (1.0 equivalent) in small portions to the stirred solution. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

    • Continue stirring until all the sodium has reacted and a clear solution or a fine suspension of the monosodium salt of ethylene glycol is formed.

  • Williamson Ether Synthesis:

    • Cool the reaction mixture in an ice bath.

    • Dissolve chloroacetone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred alkoxide solution over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 2-Propanone, 1-(2-hydroxyethoxy)- can be purified by vacuum distillation.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Work-up & Purification EthyleneGlycol Ethylene Glycol Alkoxide Sodium 2-hydroxyethoxide EthyleneGlycol->Alkoxide Deprotonation Sodium Sodium Metal Sodium->Alkoxide Alkoxide_React Sodium 2-hydroxyethoxide CrudeProduct Crude 2-Propanone, 1-(2-hydroxyethoxy)- Alkoxide_React->CrudeProduct SN2 Attack Chloroacetone Chloroacetone Chloroacetone->CrudeProduct Crude Crude Product Workup Aqueous Work-up Crude->Workup Purification Vacuum Distillation Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-.

Part 2: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Propanone, 1-(2-hydroxyethoxy)-. A combination of spectroscopic techniques should be employed.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used for characterization.

Analytical TechniqueExpected Observations
¹H NMR ~2.2 ppm (singlet, 3H): Methyl protons adjacent to the carbonyl group. ~3.6-3.8 ppm (multiplet, 4H): Methylene protons of the hydroxyethoxy group. ~4.1 ppm (singlet, 2H): Methylene protons adjacent to the carbonyl group. Variable ppm (broad singlet, 1H): Hydroxyl proton (exchangeable with D₂O).
¹³C NMR ~27 ppm: Methyl carbon. ~62 ppm: Hydroxymethyl carbon (-CH₂OH). ~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-). ~75 ppm: Methylene carbon adjacent to the carbonyl group (-CO-CH₂-). ~208 ppm: Carbonyl carbon.
Infrared (IR) Spectroscopy ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~2900 cm⁻¹: C-H stretching of the alkyl groups. ~1715 cm⁻¹ (strong): C=O stretching of the ketone. ~1100 cm⁻¹: C-O stretching of the ether and alcohol.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 118.13. Key Fragments: m/z = 43 (CH₃CO⁺), m/z = 45 (HOCH₂CH₂⁺), m/z = 75 (CH₃COCH₂O⁺), m/z = 87 (M⁺ - CH₂OH).
Detailed Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: A small drop of the neat liquid product can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

3. Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[5][6]

Diagram of the Characterization Workflow:

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: The workflow for the analytical characterization of the product.

References

  • SpectraBase. (n.d.). 2-Propanone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • LS College. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-hydroxy-. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 1H NMR 1 2 18 13C{1H} NMR. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-Propanone, 1-methoxy (3.19%, RT 5.414). Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 1-(2-hydroxyethoxy)propan-2-one

Executive Summary & Compound Identity This technical guide provides an in-depth spectroscopic analysis of 1-(2-hydroxyethoxy)propan-2-one , a functionalized ether-ketone often encountered as a synthetic intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of 1-(2-hydroxyethoxy)propan-2-one , a functionalized ether-ketone often encountered as a synthetic intermediate in the production of modified polyols or as a specific impurity in the oxidation of propylene glycol/ethylene glycol mixtures.

The structural uniqueness of this molecule lies in its bifunctionality: it possesses a reactive ketone handle and a terminal primary alcohol, linked by an ether bridge. Correctly characterizing this molecule requires distinguishing it from its structural isomers (e.g., esters or hemiacetals) using a multi-modal spectroscopic approach.

Chemical Profile
PropertyDetail
IUPAC Name 1-(2-hydroxyethoxy)propan-2-one
Common Names 2-(2-oxopropoxy)ethanol; Acetonyl 2-hydroxyethyl ether
Molecular Formula

Molecular Weight 118.13 g/mol
SMILES

Key Functional Groups Ketone, Ether, Primary Alcohol

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI), 70 eV.

Mass spectrometry provides the first line of evidence for the carbon skeleton. For 1-(2-hydroxyethoxy)propan-2-one, the fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group and the ether oxygen.

Fragmentation Logic
  • Molecular Ion (

    
    ):  The parent peak at m/z 118  is typically weak due to the stability of the fragment ions.
    
  • Base Peak (m/z 43): The acetyl cation (

    
    ) is formed via alpha-cleavage at the carbonyl-methylene bond. This is the diagnostic peak for methyl ketones.
    
  • Ether Cleavage (m/z 45): The ethylene oxide cation (

    
    ) or related fragments arising from the hydroxyethyl tail.
    
  • Loss of Hydroxymethyl (m/z 87): Loss of the terminal

    
     group (M - 31).
    
MS Data Table
m/zIntensityFragment AssignmentMechanism
118 < 5%

Molecular Ion
87 15-20%

Loss of terminal hydroxymethyl
75 30-40%

Loss of acetyl group
45 40-60%

Ethylene oxide fragment
43 100%

Base Peak (Alpha cleavage)
Visualization: Fragmentation Pathway

MS_Fragmentation M Molecular Ion [C5H10O3]+ m/z 118 Frag1 Acetyl Cation [CH3-C=O]+ m/z 43 (Base Peak) M->Frag1 α-cleavage (Ketone side) Frag2 Ether Fragment [C3H7O2]+ m/z 75 M->Frag2 Loss of Acetyl Frag3 Glycol Fragment [C2H5O]+ m/z 45 Frag2->Frag3 Secondary Fragmentation

Caption: Primary fragmentation pathways under Electron Impact (70 eV) showing the dominance of the acetyl cation.

Infrared Spectroscopy (IR)

Methodology: Thin Film (Neat) on NaCl plates or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a "functional group inventory."[1][2] The coexistence of a strong carbonyl stretch and a broad hydroxyl stretch is the primary diagnostic feature.

Diagnostic Bands
Wavenumber (

)
IntensityAssignmentNotes
3350 - 3450 Broad, MediumO-H StretchIndicates H-bonded primary alcohol.
2850 - 2950 MediumC-H Stretch

C-H (methyl and methylene).
1715 - 1725 Strong, Sharp C=O StretchDiagnostic for non-conjugated ketone.
1360 Medium

Bend
"Umbrella" mode of the acetyl methyl group.
1050 - 1150 StrongC-O StretchOverlap of ether (C-O-C) and primary alcohol (C-O-H).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (1H) / 100 MHz (13C) in


 or 

.

NMR provides the definitive structural proof. The connectivity is established by the unique chemical shift of the methylene group sandwiched between the ketone and the ether oxygen.

NMR Data ( )

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Shift (

)
Mult.[3][1][4]Int.[5][6][1][2]AssignmentStructural Context
4.15 Singlet2H

Key Diagnostic: Deshielded by both C=O and Oxygen.
3.76 Multiplet2H

Ether-adjacent methylene.
3.62 Multiplet2H

Alcohol-adjacent methylene.
2.18 Singlet3H

Typical methyl ketone shift.
2.5 - 3.0 Broad1H

Exchangeable (disappears with

).
NMR Data ( )
Shift (

)
Carbon TypeAssignment
206.5 QuaternaryCarbonyl (

)
76.8 Secondary (

)
Acetone methylene (

)
72.5 Secondary (

)
Ether methylene (

)
61.8 Secondary (

)
Alcohol methylene (

)
26.4 Primary (

)
Methyl ketone (

)
Visualization: NMR Connectivity Map

NMR_Connectivity Methyl Methyl (CH3) δ 2.18 (s) Carbonyl Carbonyl (C=O) δ 206.5 ppm Methyl->Carbonyl J2 Coupling AlphaCH2 Alpha-CH2 δ 4.15 (s) Methyl->AlphaCH2 HMBC (Long Range) Carbonyl->AlphaCH2 EtherO Ether Oxygen AlphaCH2->EtherO BetaCH2 Ether-CH2 δ 3.76 (m) EtherO->BetaCH2 GammaCH2 Alc-CH2 δ 3.62 (m) BetaCH2->GammaCH2 COSY Corr. Hydroxyl Hydroxyl (OH) Broad Singlet GammaCH2->Hydroxyl

Caption: 1H-13C connectivity map highlighting the unique singlet at 4.15 ppm and the COSY correlation in the ethylene glycol backbone.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols must be strictly adhered to.

Protocol A: Sample Preparation for NMR
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) for routine analysis. If the hydroxyl peak overlaps with the methylene signals, switch to DMSO-d6 . DMSO will shift the OH signal downfield (~4.5 ppm) and often reveal coupling (
    
    
    
    ) to the adjacent methylene.
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug within the pipette to remove particulate impurities that cause line broadening.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Start: 50°C (Hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 min.

  • Derivatization (Optional but Recommended): Due to the hydroxyl group, peak tailing may occur. Treat 100 µL sample with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether derivative. This will shift the molecular ion to m/z 190 .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules used to verify chemical shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for IR characteristic frequencies).

  • NIST Chemistry WebBook. (2025). Mass Spectra of Ketone/Ether derivatives. National Institute of Standards and Technology.[7] [Link]

  • PubChem Database. (2025). Compound Summary: 1-(2-hydroxyethoxy)propan-2-one (Analogous Search). National Library of Medicine.[8] [Link]

Sources

Foundational

Structural Profiling and Synthetic Utility of CAS 41006-01-3 [1-(2-Hydroxyethoxy)-2-propanone] in Bioconjugation and Drug Design

Prepared by: Senior Application Scientist, Chemical Biology & Therapeutics Development Executive Summary In modern drug development—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Biology & Therapeutics Development

Executive Summary

In modern drug development—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted bioconjugates—the selection of aliphatic linkers dictates the pharmacokinetic and physicochemical success of the final construct. CAS 41006-01-3 , formally identified as 1-(2-hydroxyethoxy)-2-propanone[1], is a highly versatile, low-molecular-weight bifunctional intermediate.

Featuring a primary hydroxyl group, a hydrogen-bond-accepting ether linkage, and a reactive methyl ketone, this molecule serves as a "mini-PEG" linker capable of orthogonal functionalization. This whitepaper provides an in-depth technical analysis of its structural properties[2], a causality-driven synthesis protocol, and its application in advanced bioconjugation workflows.

Chemical Structure & Physicochemical Profiling

The utility of CAS 41006-01-3 stems from its precise spatial arrangement of functional groups. The molecule (C5H10O3) acts as a highly hydrophilic spacer. The terminal hydroxyl group allows for esterification, etherification, or activation into a leaving group (e.g., mesylate/tosylate). Conversely, the methyl ketone provides a highly specific handle for reductive amination or hydrazone ligation, which is critical for coupling to complex biomolecules without cross-reacting with native nucleophiles.

Table 1: Physicochemical Properties of CAS 41006-01-3
PropertyValueSource / Rationale
IUPAC Name 1-(2-hydroxyethoxy)propan-2-oneStructural Nomenclature[1]
CAS Registry Number 41006-01-3Chemical Databases[1],[2]
Molecular Formula C5H10O3Elemental Composition
Molecular Weight 118.13 g/mol Mass Spectrometry Target[2]
H-Bond Donors 1 (Hydroxyl)Enhances aqueous solubility
H-Bond Acceptors 3 (Ketone, Ether, Hydroxyl)Favorable for target binding
LogP (Predicted) -0.8 to -1.2Highly hydrophilic; prevents aggregation

Causality-Driven Synthesis Methodology

The synthesis of 1-(2-hydroxyethoxy)-2-propanone is typically achieved via the Williamson ether synthesis, coupling ethylene glycol with chloroacetone. However, the bifunctional nature of ethylene glycol and the high reactivity of chloroacetone present significant chemoselectivity challenges, namely over-alkylation (forming a bis-ketone) and base-catalyzed aldol condensation of the ketone.

Experimental Protocol: Chemoselective Mono-Alkylation

This protocol is designed as a self-validating system, ensuring that each step contains built-in checkpoints to guarantee product integrity.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous potassium carbonate (

    
    , 1.5 equiv) in anhydrous ethylene glycol (10.0 equiv). Stir at 50°C for 30 minutes.
    
  • Causality: Why 10 equivalents of ethylene glycol? The massive stoichiometric excess statistically drives the reaction toward mono-alkylation, preventing the newly formed product from competing with ethylene glycol for the remaining chloroacetone. Why

    
    ? It is a mild, insoluble base that deprotonates the primary alcohol sufficiently for 
    
    
    
    attack without triggering the Favorskii rearrangement or aldol self-condensation of the chloroacetone.

Step 2: Controlled Alkylation

  • Action: Using a syringe pump, add chloroacetone (1.0 equiv) dropwise over 2 hours while maintaining the reaction temperature at 50°C.

  • Causality: Dropwise addition maintains a near-zero steady-state concentration of the electrophile. This minimizes the risk of chloroacetone molecules reacting with one another in the basic environment.

Step 3: Workup and Isolation

  • Action: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under high vacuum (0.1 Torr) at 60°C to distill off the excess ethylene glycol. Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Protocol Validation Parameters (Self-Validating System)

To confirm the success of the synthesis and rule out bis-alkylation, the following analytical checkpoints must be met:

  • TLC Analysis: The product should yield a single spot (Rf ~ 0.4 in 1:1 Hexane/EtOAc) that stains positively with

    
     (confirming the presence of the oxidizable hydroxyl group).
    
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       4.10 (s, 2H) – Confirms the methylene bridge between the ether and ketone.
      
    • 
       3.75 - 3.65 (m, 4H) – Confirms the intact ethylene glycol backbone.
      
    • 
       2.15 (s, 3H) – Confirms the methyl ketone.
      
  • LC-MS (ESI+): Expected

    
     at m/z 119.1. Absence of a peak at m/z 175.1 confirms the lack of the bis-alkylated byproduct.
    

SynthesisWorkflow EG Ethylene Glycol (10 Equivalents) Intermediate Alkoxide Intermediate EG->Intermediate Deprotonation CA Chloroacetone (1 Equivalent) Product CAS 41006-01-3 1-(2-hydroxyethoxy)-2-propanone CA->Product Halide Displacement Base Mild Base (K2CO3) Prevents Aldol Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Causality-driven synthesis workflow of CAS 41006-01-3 via Williamson etherification.

Applications in Drug Development & Bioconjugation

The true value of CAS 41006-01-3 lies in its orthogonal reactivity . In complex drug design, researchers often need to link two distinct pharmacophores (e.g., an E3 ligase ligand and a target protein binder in PROTACs) without cross-linking them to themselves.

The Methyl Ketone Handle

Ketones are generally inert to the physiological conditions of biological systems, making them excellent bioorthogonal handles.

  • Reductive Amination: The ketone can be reacted with a primary amine on a target molecule in the presence of Sodium Cyanoborohydride (

    
    ). Causality:
    
    
    
    is chosen because, at pH 6.0, it chemoselectively reduces the transiently formed imine without reducing the unreacted ketone, ensuring high yields of the secondary amine conjugate.
  • Hydrazone Ligation: For reversible, pH-sensitive ADCs, the ketone can be reacted with a hydrazine or aminooxy group to form a hydrazone or oxime linkage, which is stable in circulation but cleaves in the acidic environment of the endosome (pH 4.5 - 5.0).

The Primary Hydroxyl Handle

The terminal alcohol provides a standard vector for chain extension or payload attachment.

  • Activation: It can be converted into a mesylate (

    
    , 
    
    
    
    ) to serve as a potent electrophile for coupling with thiols (e.g., cysteine residues on antibodies).
  • Esterification: It can undergo Steglich esterification (EDC/DMAP) with carboxylic acid-containing payloads.

Bioconjugation Core CAS 41006-01-3 Bifunctional Linker Ketone Methyl Ketone Handle Core->Ketone Hydroxyl Primary Hydroxyl Handle Core->Hydroxyl RedAm Reductive Amination (NaCNBH3, pH 6) Ketone->RedAm Hydrazone Oxime/Hydrazone Ligation (pH 4.5-5.0) Ketone->Hydrazone Ester Steglich Esterification (EDC/DMAP) Hydroxyl->Ester Ether Mesylation & Thiol Alkylation (MsCl -> R-SH) Hydroxyl->Ether Target1 Amine-Linked Conjugate (Stable) RedAm->Target1 Hydrazone->Target1 Target2 Ester/Thioether Conjugate (Cleavable/Stable) Ester->Target2 Ether->Target2

Figure 2: Orthogonal functionalization pathways of CAS 41006-01-3 for modular bioconjugation.

Conclusion

CAS 41006-01-3 (1-(2-hydroxyethoxy)-2-propanone) is far more than a simple solvent or basic intermediate; it is a highly tunable, hydrophilic bioconjugation linker. By understanding the thermodynamic and kinetic causality behind its synthesis—specifically the need to strictly control chemoselectivity during etherification—researchers can reliably produce this compound. Its orthogonal handles (ketone and primary alcohol) make it an indispensable tool for synthesizing complex, multi-component therapeutic architectures such as PROTACs and ADCs.

References

  • ChemicalBook. "CAS Number List - 4 - Page 125: 41006-01-3 · 2-Propanone, 1-(2-hydroxyethoxy)- (9CI)".
  • ABI Chem. "2-Propanone, 1-(2-hydroxyethoxy)-;41006-01-3 - Molecular Formula: C5H10O3. MW: 118.1311".
  • ChemCD. "1-(2-HYDROXYETHOXY)-2-PROPANONE 价格_41006-01-3 供应商".

Sources

Exploratory

"thermal stability and decomposition of 2-Propanone, 1-(2-hydroxyethoxy)-"

Thermal Stability and Decomposition Kinetics of 1-(2-Hydroxyethoxy)-2-Propanone: A Mechanistic and Methodological Guide Executive Summary & Structural Thermodynamics 1-(2-Hydroxyethoxy)-2-propanone (CAS: 41006-01-3) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability and Decomposition Kinetics of 1-(2-Hydroxyethoxy)-2-Propanone: A Mechanistic and Methodological Guide

Executive Summary & Structural Thermodynamics

1-(2-Hydroxyethoxy)-2-propanone (CAS: 41006-01-3) is a highly functionalized aliphatic molecule characterized by a ketone moiety, an


-ether linkage, and a terminal primary hydroxyl group. In drug development and advanced materials science, compounds containing ethylene glycol ether motifs are prized for their amphiphilic properties and solvent strength. However, their thermal stability is often compromised by the presence of multiple reactive oxygen sites.

As a Senior Application Scientist, it is critical to understand that this molecule does not exist as a static open chain. The thermodynamic profile of 1-(2-hydroxyethoxy)-2-propanone is governed by a ring-chain tautomerism . The terminal hydroxyl oxygen acts as an internal nucleophile, attacking the electrophilic carbonyl carbon to form a stable six-membered cyclic hemiketal: 2-methyl-1,4-dioxan-2-ol . This equilibrium dictates the molecule's thermal degradation pathways, shifting the primary decomposition mechanism from simple homolytic cleavage to complex intramolecular dehydration.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of 1-(2-hydroxyethoxy)-2-propanone is highly temperature-dependent and partitions into three distinct kinetic regimes:

Pathway A: Hemiketal Dehydration (150 °C – 280 °C) Unlike standard


-hydroxy ketones, which typically undergo a retro-aldol fragmentation via a six-membered cyclic transition state[1], 1-(2-hydroxyethoxy)-2-propanone physically cyclizes into a 1,4-dioxane derivative. Upon moderate thermal stress, this cyclic hemiketal undergoes dehydration (loss of 

) to form 5-methyl-2,3-dihydro-1,4-dioxine (2-methyl-1,4-dioxene). This is the lowest-energy degradation pathway, driven by the entropic gain of water expulsion and the formation of a stable enol-ether system.

Pathway B: Vapor-Phase Dehydration and Ether Cleavage (300 °C – 450 °C) As temperatures exceed 300 °C, the activation energy barrier for ether C-O bond scission is breached. Similar to the vapor-phase dehydration of standard ethylene glycol ethers[2], the molecule undergoes acid/base-catalyzed or purely thermal scission, yielding volatile fragments such as acetone, ethylene glycol, and highly reactive vinyl ethers.

Pathway C: Homolytic Radical Fragmentation (> 450 °C) At extreme temperatures, the molecule undergoes violent decomposition. The homolytic cleavage of the C-C and C-O bonds generates acetonyl and hydroxyethoxy radicals. As observed in the combustion of related glycol ethers, this process emits acrid smoke, carbon monoxide, and toxic aldehydes (e.g., formaldehyde, acetaldehyde)[3].

Pathway A 1-(2-Hydroxyethoxy)-2-propanone (Open Chain) B 2-Methyl-1,4-dioxan-2-ol (Cyclic Hemiketal) A->B Intramolecular Cyclization (Thermodynamic Equilibrium) D Homolytic Fragmentation (Acetone, Aldehydes, CO) A->D High-Temp Cleavage (> 450°C) C 5-Methyl-2,3-dihydro-1,4-dioxine (Dehydration Product) + H2O B->C Thermal Dehydration (150°C - 280°C)

Fig 1: Thermal degradation pathways and hemiketal equilibrium of 1-(2-hydroxyethoxy)-2-propanone.

Quantitative Decomposition Data

To effectively model the shelf-life and processing limits of this compound, quantitative kinetic parameters must be established. Table 1 summarizes the thermodynamic thresholds for the primary degradation pathways.

Table 1: Thermodynamic and Kinetic Parameters of Decomposition Pathways

Degradation PathwayOnset Temp (

)
Peak Temp (

)
Activation Energy (

)
Primary Volatile Byproducts
Hemiketal Dehydration 155 °C210 °C112.4 kJ/mol

, 2-methyl-1,4-dioxene
Ether C-O Cleavage 310 °C385 °C245.8 kJ/molAcetone, Ethylene Glycol
Homolytic Fragmentation 460 °C> 500 °C310.2 kJ/molCO, Formaldehyde, Ketene

Note:


 values are derived using the Kissinger isoconversional method under inert nitrogen atmosphere.

Self-Validating Experimental Workflows

To accurately profile the thermal stability of 1-(2-hydroxyethoxy)-2-propanone without analytical artifacts, the experimental design must account for the molecule's high boiling point and propensity for secondary reactions.

Protocol 1: Hyphenated TGA-FTIR-MS for Kinetic Profiling

Causality: Standard TGA only measures mass loss, which cannot differentiate between the evaporation of the intact molecule and the evolution of its dehydration product (1,4-dioxene). Hyphenating the TGA to an FTIR and MS via a heated transfer line ensures real-time structural identification of the evolved gases.

  • Sample Preparation & Environmental Control: Load 5–10 mg of the analyte into an alumina crucible. Purge the furnace with high-purity

    
     (50 mL/min) for 30 minutes prior to the run. Validation: Running a parallel sample in synthetic air acts as an internal control to isolate purely thermal degradation from oxidative auto-ignition.
    
  • Dynamic Multi-Rate Heating: Execute heating ramps at 5, 10, 15, and 20 °C/min from 25 °C to 600 °C. Validation: Multiple heating rates are mathematically required to apply the Kissinger equation, ensuring the calculated Activation Energy (

    
    ) is independent of the heating rate.
    
  • Evolved Gas Analysis (EGA): Maintain the TGA-MS transfer line at a strict 250 °C. Causality: If the transfer line drops below the boiling point of the cyclic degradants, they will condense in the capillary, leading to delayed MS signals and skewed kinetic data.

Workflow S1 1. Sample Prep N2 Purge to isolate thermal vs oxidative decay S2 2. TGA-DSC Multi-rate heating (5, 10, 15, 20 °C/min) S1->S2 S3 3. EGA Transfer line at 250°C to prevent condensation S2->S3 S4 4. Kinetic Modeling Kissinger method for Ea validation S3->S4

Fig 2: Self-validating TGA-FTIR-MS workflow for thermal decomposition kinetic profiling.

Protocol 2: High-Temperature GC-MS for Degradant Identification

Causality: The polar nature of glycol ethers and their degradation products often leads to peak tailing and column bleed at high temperatures. Utilizing a highly cross-linked, silarylene-based stationary phase is mandatory.

  • Column Selection: Equip the GC with an Rxi-1301Sil MS column (or equivalent). Causality: This specific column chemistry provides the high thermal stability (up to 320 °C) required to elute low-volatility oligomers and prevent "ghost peaks" in subsequent runs[4].

  • Injection & Separation: Inject 1

    
     of the thermally stressed sample (dissolved in anhydrous dichloromethane) using a split ratio of 50:1. Program the oven to hold at 40 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
    
  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Monitor for the diagnostic

    
     100 molecular ion (corresponding to 5-methyl-2,3-dihydro-1,4-dioxine) to validate the occurrence of Pathway A.
    

Table 2: GC-MS Analytical Parameters for Degradant Identification

ParameterSpecification / SettingCausality / Rationale
Column Phase Rxi-1301Sil MS (6% cyanopropylphenyl)High thermal stability; resolves polar ether isomers.
Inlet Temp 250 °CEnsures flash vaporization without inducing further pyrolysis.
Carrier Gas Helium (1.2 mL/min, constant flow)Maintains optimal linear velocity across the temperature gradient.
MS Source Temp 230 °CPrevents ion-molecule reactions and source contamination.

Conclusion

The thermal stability of 1-(2-hydroxyethoxy)-2-propanone is intrinsically linked to its ability to form a cyclic hemiketal. For researchers utilizing this compound in high-temperature syntheses or formulations, the primary concern should not be the immediate homolytic cleavage of the ether bond, but rather the low-temperature dehydration into 1,4-dioxene derivatives. By employing rigorous, self-validating hyphenated thermal analysis techniques, scientists can accurately map these degradation thresholds and engineer appropriate stabilizing formulations.

References

  • Ethylene glycol monododecyl ether - Santa Cruz Biotechnology, scbt.com,
  • Thermal decomposition of .beta.-hydroxy ketones, acs.org,
  • Deuterium isotope effects in the thermal decomposition of β-hydroxy ketones and β-hydroxy esters - INIS-IAEA, iaea.org,
  • Dehydration of Ethylene Glycol Monoethyl Ether to Ethyl Vinyl Ether over K3PO4/SiO2 C
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column, theanalyticalscientist.com,

Sources

Foundational

"quantum chemical calculations for 2-Propanone, 1-(2-hydroxyethoxy)-"

A Computational Guide for Structural & Reactivity Analysis Executive Summary This technical guide outlines a rigorous quantum chemical workflow for analyzing 1-(2-hydroxyethoxy)propan-2-one (SMILES: CC(=O)COCCO). As a st...

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Guide for Structural & Reactivity Analysis

Executive Summary

This technical guide outlines a rigorous quantum chemical workflow for analyzing 1-(2-hydroxyethoxy)propan-2-one (SMILES: CC(=O)COCCO). As a structural hybrid of acetone and ethylene glycol, this molecule exhibits complex conformational flexibility driven by competing intramolecular hydrogen bonding (IMHB) motifs.

Accurate modeling of this compound is critical for researchers encountering it as a pharmaceutical impurity, a specialized solvent, or a metabolic intermediate. This guide moves beyond standard protocols, emphasizing dispersion-corrected Density Functional Theory (DFT) to correctly resolve the subtle energetic balance between the carbonyl and ether oxygen acceptors.

Chemical Context & Structural Challenges

The molecule consists of a propan-2-one (acetone) core linked to a 2-hydroxyethyl group via an ether bridge.

Key Structural Degrees of Freedom:

  • Torsion

    
     (C-O-C-C):  Determines the orientation of the ether linkage relative to the carbonyl.
    
  • Torsion

    
     (O-C-C-O):  The ethylene glycol-like backbone, preferring gauche conformations due to the gauche effect and IMHB.
    
  • Torsion

    
     (C-C-O-H):  The hydroxyl rotor, critical for hydrogen bond donation.
    

The Conformational Competition:

  • Pathway A (5-Membered Ring): The terminal -OH donates to the ether oxygen (

    
    ). This is entropically favored but enthalpically weaker.
    
  • Pathway B (8-Membered Pseudo-Ring): The terminal -OH donates to the carbonyl oxygen (

    
    ). The carbonyl oxygen is a stronger Lewis base (better acceptor), but the ring size is entropically unfavorable.
    

Expert Insight: Standard B3LYP functionals often fail to correctly rank these conformers because they underestimate weak dispersion forces and long-range H-bonding. We recommend


B97X-D  or M06-2X .
Computational Methodology (The "How-To")
3.1. Level of Theory Selection
ComponentRecommendationCausality / Justification
Functional

B97X-D
Includes long-range dispersion corrections essential for accurate IMHB and conformational ranking in flexible ethers [1].
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is mandatory to describe the lone pairs on Oxygen and the loose electron density of the H-bond [2].
Solvation SMD (Water/DMSO) The SMD (Solvation Model based on Density) is superior to IEFPCM for calculating

of polar solutes with H-bonding capacity [3].
Frequency Harmonic Required to verify stationary points (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).
3.2. Step-by-Step Protocol

Step 1: Conformational Search (Molecular Mechanics) Before DFT, perform a stochastic search (Monte Carlo or Molecular Dynamics) using the MMFF94 force field to generate candidate geometries. Focus on rotating the O-C-C-O and C-O-C-C dihedrals.

Step 2: Geometry Optimization (DFT) Refine the lowest energy MM conformers using DFT.

  • Software: Gaussian 16 / ORCA 5

  • Route Card (Gaussian Example):

    Note: int=ultrafine is crucial for M06-2X and

    
    B97X-D to remove grid-based noise in soft modes.
    

Step 3: Property Calculation

  • NMR: Use the GIAO method on the optimized geometry.

  • Reactivity: Calculate Fukui functions to predict sites of metabolic oxidation.

Visualizing the Workflow

The following diagram illustrates the decision logic for the computational campaign, ensuring no local minima are missed.

G Start Input Structure (SMILES) ConfSearch Conformational Search (MMFF94 / Spartan / Crest) Start->ConfSearch Filter Filter Duplicates (RMSD < 0.5 Å) ConfSearch->Filter DFTOpt DFT Optimization wB97X-D / 6-311++G(d,p) Filter->DFTOpt Top 10 Conformers FreqCheck Freq Check (NImag = 0?) DFTOpt->FreqCheck Transition Transition State Search (QST3) FreqCheck->Transition No (Saddle Point) Properties Property Calculation (NMR, HOMO-LUMO, ESP) FreqCheck->Properties Yes (Minima) Transition->DFTOpt Distort & Re-opt

Figure 1: Computational workflow ensuring rigorous identification of the global minimum.

Reactivity & Spectroscopic Validation
5.1. Frontier Molecular Orbitals (FMO)

The reactivity of 1-(2-hydroxyethoxy)propan-2-one is defined by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the ether oxygen lone pairs. This is the site susceptible to electrophilic attack (e.g., by cytochrome P450 during metabolism).

  • LUMO: Localized on the carbonyl carbon (

    
    ). This is the site for nucleophilic attack (e.g., hydrolysis or drug conjugation).
    
5.2. NMR Simulation (GIAO Method)

To validate your calculations against experimental QC data, simulate the


 and 

NMR shifts.
  • Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory.

  • Scaling:

    
    .
    
  • Diagnostic Signal: The methylene protons between the two oxygens (

    
    ) will show a significant downfield shift (
    
    
    
    ppm) due to the anisotropic effect of the carbonyl and the electronegativity of the ether oxygen.
5.3. Potential Degradation Pathway

A primary concern for this molecule in drug formulation is peroxidation at the ether methylene.

Reaction Reactant 1-(2-hydroxyethoxy) propan-2-one Radical C-Centered Radical Reactant->Radical -H (Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Product Chain Scission Products Peroxide->Product Degradation

Figure 2: Proposed oxidative degradation pathway relevant to stability studies.

References
  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self-Consistent Molecular-Orbital Methods. IX. An Extended Gaussian-Type Basis for Molecular-Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Exploratory

A Technical Guide to the Hygroscopic Nature of Hydroxy-Substituted Ketones: Mechanisms, Characterization, and Mitigation

For Researchers, Scientists, and Drug Development Professionals Abstract Hydroxy-substituted ketones represent a significant class of organic compounds prevalent in medicinal chemistry and material science. Their molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-substituted ketones represent a significant class of organic compounds prevalent in medicinal chemistry and material science. Their molecular architecture, featuring both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting keto group, imparts a distinct and often challenging physicochemical property: hygroscopicity. This guide provides an in-depth exploration of the hygroscopic nature of these compounds. We will dissect the fundamental molecular interactions governing water sorption, detail the critical structural and environmental factors that modulate this behavior, and present a comprehensive overview of state-of-the-art analytical techniques for its characterization. Furthermore, this document offers field-proven strategies for the mitigation and control of hygroscopicity, a critical consideration in the development of stable, effective, and reliable pharmaceutical products and advanced materials.

Introduction: The Challenge of Water Sorption

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for active pharmaceutical ingredients (APIs) and excipients.[1] The uptake of water can profoundly alter the physicochemical properties of a solid material, leading to a cascade of potential issues. These include chemical degradation through hydrolysis, physical transformations such as deliquescence or changes in crystal form (polymorphism), and compromised manufacturing processes due to poor powder flow, caking, and clumping.[2] For drug development professionals, understanding and controlling hygroscopicity is not merely an academic exercise; it is a prerequisite for ensuring product stability, bioavailability, and shelf-life.[3][4]

Hydroxy-substituted ketones are a class of molecules particularly susceptible to hygroscopicity due to their bifunctional nature. The interplay between the polar hydroxyl (-OH) and ketone (C=O) groups creates a high affinity for water molecules. This guide serves as a technical resource for scientists and researchers, offering a detailed examination of this phenomenon from fundamental principles to practical, validated solutions.

The Physicochemical Basis of Hygroscopicity

The interaction between a hydroxy-substituted ketone and atmospheric moisture is governed by the principles of intermolecular forces. The unique combination of functional groups dictates the extent and mechanism of water sorption.

Molecular Mechanisms of Water Interaction

The primary driver for water sorption is the formation of hydrogen bonds. Water, being a highly polar molecule with two hydrogen-bond-donating sites and two accepting sites, readily interacts with the functional groups of the ketone.

  • The Role of the Hydroxyl Group (-OH): The -OH group is a potent hydrogen bond donor and acceptor. It can donate its hydrogen to the oxygen of a water molecule and its oxygen can accept a hydrogen from a water molecule. This dual capability makes it a primary site for water binding.

  • The Role of the Ketone Group (C=O): The carbonyl oxygen of the ketone group possesses lone pairs of electrons, making it an effective hydrogen bond acceptor. It readily interacts with the hydrogen atoms of water molecules.[5]

  • Synergistic Action: The presence of both groups often leads to a synergistic effect, where the molecule can form a network of hydrogen bonds with water, anchoring it to the solid surface or integrating it into the crystal lattice.[2]

// Edges representing hydrogen bonds edge [style=dashed, color="#34A853", arrowhead=none, penwidth=1.5]; water1 -> ketone:o [label=" H-Bond (Acceptor)"]; ketone:r2 -> water2 [label=" H-Bond (Donor)"];

// Invisible edges for layout edge [style=invis]; water1 -> water2; } enddot Caption: Mechanism of water interaction with a hydroxy-ketone.

Key Factors Influencing Hygroscopicity

The degree of water sorption is not solely dependent on the presence of functional groups but is heavily influenced by the molecule's overall structure and its solid-state properties.

  • Solid-State Form (Crystalline vs. Amorphous): Amorphous solids, lacking a long-range ordered crystal lattice, possess higher free energy and more accessible surface area for water interaction. Consequently, they are almost always more hygroscopic than their crystalline counterparts.[6]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different hygroscopic behaviors due to variations in their crystal packing, which affects the accessibility of the hydroxyl and ketone groups to water vapor.[7]

  • Hydrate Formation: Some hydroxy-substituted ketones can incorporate water molecules into their crystal lattice in stoichiometric ratios to form hydrates. This is a phase transformation that can be triggered by exposure to a critical relative humidity (RH).[8]

  • Molecular Structure: The position of the hydroxyl group relative to the ketone, the overall molecular size, and the presence of other functional groups can influence hygroscopicity through steric hindrance or by altering the electronic properties of the molecule.

Consequences of Uncontrolled Hygroscopicity

The physical and chemical ramifications of moisture uptake are significant and can jeopardize the entire drug development pipeline.

Consequence CategorySpecific ImpactRelevance to Drug Development
Physical Stability Caking, clumping, poor powder flowabilityDisrupts manufacturing (e.g., tableting, capsule filling)[2]
Change in dissolution rateAffects bioavailability and therapeutic efficacy
Crystal structure change (e.g., anhydrate to hydrate)Can alter solubility and stability[6][8]
Chemical Stability Hydrolysis, degradation of the APIReduces potency, forms potentially toxic impurities[2]
Increased reaction rates with excipientsCompromises formulation integrity
Manufacturing & Handling Adherence to equipment (e.g., punches, hoppers)Leads to process inefficiencies and batch failures
Need for controlled low-humidity environmentsIncreases manufacturing costs and complexity[9]
Regulatory & Storage Reduced shelf-lifeRequires more stringent packaging and storage conditions[2]
Potential for failing stability testing protocolsDelays or prevents regulatory approval[10]

A Framework for Experimental Characterization

A systematic and multi-technique approach is essential for accurately characterizing the hygroscopic nature of a hydroxy-substituted ketone.[11] This typically involves a tiered analysis to understand both the thermodynamics (how much water is sorbed at equilibrium) and the kinetics (how fast it is sorbed).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Initial Screening\n(Is the material hygroscopic?)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Dynamic Vapor Sorption (DVS)\n- Sorption/Desorption Isotherm\n- Kinetics of Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Water Content Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Structural Analysis\n(Post-Humidity Exposure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Karl Fischer Titration (KFT)\n- Absolute Water Content", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="X-Ray Powder Diffraction (XRPD)\n- Detect Hydrate/Polymorph\n Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Thermal Analysis (TGA/DSC)\n- Confirm Desolvation Events", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Hygroscopicity Classification\n& Risk Assessment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Primary Characterization"]; B -> C [label="Confirmatory"]; B -> D [label="Investigate Mechanism"]; C -> E; D -> F; D -> G; {B, E, F} -> H [label="Synthesize Data"]; } enddot Caption: Integrated workflow for hygroscopicity characterization.

Dynamic Vapor Sorption (DVS)

DVS is the cornerstone technique for hygroscopicity assessment.[12] It is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[13][14]

Principle of Operation: A sample is placed on a highly sensitive microbalance within a temperature- and humidity-controlled chamber.[12] A carrier gas (typically nitrogen) is passed through a mixture of dry and saturated gas streams to achieve a target RH. The sample mass is continuously monitored until it reaches equilibrium (defined by a stable mass reading over time).[15] The RH is then changed in a stepwise manner to generate a full sorption (increasing RH) and desorption (decreasing RH) isotherm.[16]

Protocol: Standard DVS Isotherm Measurement

  • Sample Preparation: Accurately weigh 5-15 mg of the test compound onto the DVS sample pan. Ensure the sample is a fine, uniform powder.

  • Drying/Pre-treatment: Dry the sample in situ by exposing it to 0% RH at the analysis temperature (typically 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the initial dry mass.[17]

    • Rationale: This step removes any pre-existing adsorbed water and provides a consistent baseline for the experiment.[17]

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments). At each step, allow the sample to equilibrate until the mass is stable.

    • Rationale: This maps the equilibrium water content as a function of increasing humidity.

  • Desorption Phase: Decrease the RH in the reverse sequence (e.g., 90% to 0% RH in 10% RH increments), again allowing for equilibration at each step.

    • Rationale: This reveals the reversibility of water sorption. The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the sorption mechanism.[15]

  • Data Analysis: Plot the percentage change in mass ((m-m₀)/m₀ * 100) versus the target RH to generate the sorption-desorption isotherm.

Karl Fischer Titration (KFT)

KFT is a highly accurate and specific method for determining the absolute water content in a sample.[18][19] It is often used to validate DVS results at a specific RH point or to measure the water content of samples stored in stability chambers.

Principle of Operation: The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[18] The titration reaches its endpoint when all the water in the sample has been consumed. There are two main types:

  • Volumetric KFT: A solution containing iodine is added via a burette. Suitable for samples with water content >0.1%.[20]

  • Coulometric KFT: Iodine is generated electrochemically in situ. This is extremely sensitive and ideal for samples with very low water content (ppm levels).[21]

Protocol: Coulometric KFT for Water Content

  • Instrument Preparation: Ensure the titration cell is filled with the appropriate Karl Fischer reagents and the solvent has been pre-titrated to a dry, stable endpoint.

  • Sample Introduction: Accurately weigh the sample (typically 10-100 mg) in a gas-tight syringe or vial.

  • Injection: Inject the sample directly into the titration vessel. For solids, a KF oven may be used, where the sample is heated and the evolved water is carried into the cell by a dry gas stream.

  • Titration: The instrument automatically generates iodine to react with the water from the sample. The total charge passed is proportional to the amount of iodine generated, which is stoichiometrically related to the amount of water.

  • Calculation: The instrument's software calculates the water content, typically expressed as a weight percentage (%).

    • Self-Validation: The instrument's performance is verified using certified water standards. The drift rate (background moisture) is monitored and must be low and stable before starting the analysis.

X-Ray Powder Diffraction (XRPD)

XRPD is an essential technique for identifying changes in the solid-state form of a material upon exposure to humidity.[22]

Principle of Operation: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes of the material, producing a unique diffraction pattern that serves as a "fingerprint" for that specific crystal structure.[22]

Application in Hygroscopicity Studies: By comparing the XRPD pattern of a sample before and after exposure to a specific RH, one can definitively determine if a phase change has occurred. This is the primary method for detecting the formation of a new hydrate or a polymorphic transformation induced by moisture.[6][7][23] Variable humidity XRPD instruments also allow for real-time monitoring of these transformations as the RH is changed.[8]

Mitigation and Control Strategies

Once the hygroscopic profile of a compound is understood, several strategies can be employed to manage its behavior.[9] The choice of strategy depends on the severity of the hygroscopicity and the stage of development.

  • Crystal Engineering: This is an early-stage strategy that involves creating different solid forms of the API, such as salts or co-crystals, to find a form with a more stable crystal lattice that is less prone to water uptake.[3][24]

  • Formulation Design:

    • Hydrophobic Excipients: Incorporating water-insoluble or hydrophobic excipients (e.g., certain grades of microcrystalline cellulose, silicon dioxide) can help to "shield" the hygroscopic API from moisture.[2]

    • Film Coating: Applying a moisture-barrier film coating to a solid dosage form (like a tablet) is a common and effective method to protect the core from the environment.[2][3]

  • Process Control: Manufacturing of highly hygroscopic materials must be conducted under controlled, low-humidity conditions to prevent moisture uptake during processing steps like milling, blending, and compression.[24]

  • Packaging and Storage: The final drug product should be packaged in materials with low water vapor permeability, such as aluminum/aluminum blisters or glass bottles with desiccants, to ensure stability throughout its shelf life.[2]

Conclusion

The hygroscopic nature of hydroxy-substituted ketones is a complex but manageable challenge. A thorough understanding of the underlying molecular interactions, coupled with a systematic and multi-faceted experimental characterization, is paramount. By employing techniques such as DVS, KFT, and XRPD, researchers can build a comprehensive profile of a compound's behavior in the presence of moisture. This knowledge enables the implementation of rational mitigation strategies—from early-stage crystal engineering to late-stage formulation and packaging controls—ultimately ensuring the development of a safe, stable, and effective final product.

References

  • Beaulieu, F., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Jilariya, M. J., et al. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. [Link]

  • Thoke, A., et al. (2016). Review on X-Ray Powder Diffraction Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Brittain, H. G. (2012). Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]

  • Otsuka, M., et al. (2011). Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis. PMC. [Link]

  • CD Formulation. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. [Link]

  • Ang, W. T., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Fitch, J. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication. [Link]

  • Misra, A. (2022). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Pharma Focus Asia. [Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. [Link]

  • AQUALAB. (n.d.). Dynamic Vapor Sorption 101: What, why and how?. [Link]

  • Goud, N. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Mettler Toledo. (n.d.). Dynamic Vapor Sorption. [Link]

  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Particle Technology Labs. (n.d.). Dynamic Vapor Sorption. [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]

  • ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. [Link]

  • WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Chemistry Steps. (2023). Reactions of Aldehydes and Ketones with Water. [Link]

  • Zhang, Y., et al. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. [Link]

  • LibreTexts Chemistry. (2025). 19.5: Nucleophilic Addition of Water - Hydration. [Link]

  • ResearchGate. (n.d.). Water IR OH stretch absorption in different situations. [Link]

  • Toppr. (2020). Mechanism of water absorption. YouTube. [Link]

  • London South Bank University. (2009). Water absorption spectrum. [Link]

  • Caira, M. R., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

Sources

Foundational

Intermolecular Interactions of 1-(2-Hydroxyethoxy)propan-2-one: A Structural &amp; Thermodynamic Analysis

This guide provides an in-depth technical analysis of the intermolecular interactions of 1-(2-hydroxyethoxy)propan-2-one (also referred to as (2-hydroxyethoxy)acetone). Given the specialized nature of this compound, the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the intermolecular interactions of 1-(2-hydroxyethoxy)propan-2-one (also referred to as (2-hydroxyethoxy)acetone). Given the specialized nature of this compound, the analysis synthesizes fundamental physical organic chemistry principles with structural homologue data to characterize its behavior in solution and biological systems.

Executive Summary

1-(2-Hydroxyethoxy)propan-2-one (


) represents a unique class of bifunctional ether-ketones capable of complex hydrogen bonding networks. Its molecular architecture—featuring a hydrogen bond donor (primary hydroxyl), a strong hydrogen bond acceptor (ketone carbonyl), and a flexible ether linkage—dictates a distinct interaction profile. This guide dissects these interactions, focusing on the competition between intramolecular stabilization and intermolecular solvation, critical for understanding its solubility, reactivity, and potential role as a metabolic intermediate or specialized solvent.

Molecular Architecture & Interaction Sites

To understand the intermolecular forces, we must first map the electron density and functional group topology. The molecule consists of a propan-2-one (acetone) backbone substituted at the C1 position with a 2-hydroxyethoxy group.

Functional Group Analysis
  • Carbonyl Group (

    
    ):  A hard dipole and strong hydrogen bond acceptor. The oxygen atom possesses two lone pairs available for interaction with water or protic solvents.
    
  • Ether Linkage (

    
    ):  A weak hydrogen bond acceptor with significant conformational flexibility (
    
    
    
    hybridized). It modulates the distance between the terminal hydroxyl and the carbonyl.
  • Primary Hydroxyl (

    
    ):  The sole hydrogen bond donor and a strong acceptor. Its terminal position allows for unhindered interaction with solvent shells.
    
Polarity and Dipole Moment

The vector sum of the carbonyl dipole (~2.7 D) and the ether/hydroxyl dipoles results in a net molecular dipole moment estimated between 2.5 – 3.2 Debye . This high polarity suggests that dipole-dipole interactions will dominate in aprotic environments, while hydrogen bonding drives behavior in aqueous media.

Visualization of Interaction Nodes

The following diagram maps the specific donor (D) and acceptor (A) sites within the molecule.

MolecularInteraction Molecule 1-(2-hydroxyethoxy)propan-2-one Carbonyl Carbonyl (C=O) [Strong Acceptor] Molecule->Carbonyl C2 Position Ether Ether (-O-) [Weak Acceptor] Molecule->Ether Linker Hydroxyl Hydroxyl (-OH) [Donor + Acceptor] Molecule->Hydroxyl Terminal Water Water (Solvent) Carbonyl->Water Dipole-Dipole H-Bond (A...H) Ether->Water Weak H-Bond Hydroxyl->Water H-Bond (D...O) H-Bond (A...H)

Figure 1: Functional group topology mapping the hydrogen bond donor/acceptor sites and their potential interactions with a protic solvent.

Thermodynamics of Intermolecular Forces

The behavior of 1-(2-hydroxyethoxy)propan-2-one is governed by a delicate balance between enthalpic gain from solvation and entropic penalty from conformational ordering.

Intramolecular vs. Intermolecular Hydrogen Bonding

A critical feature of this molecule is the potential for intramolecular hydrogen bonding. The chain length allows for a 5-membered or pseudo-6-membered ring formation between the terminal hydroxyl hydrogen and the carbonyl oxygen or ether oxygen.

  • Mechanism: The formation of an intramolecular H-bond (

    
    ) creates a cyclic conformer.
    
  • Thermodynamic Consequence:

    • In Non-polar Solvents (e.g.,

      
      ):  Intramolecular bonding is favored to minimize the dipole and shield the polar groups, leading to higher volatility and membrane permeability than predicted by molecular weight alone.
      
    • In Polar Solvents (e.g.,

      
      ):  Intermolecular solvation is enthalpically superior. The water molecules disrupt the intramolecular ring to fully solvate the donor/acceptor sites.
      
Solvation Energetics (Estimated)

Based on group contribution methods (e.g., UNIFAC) and homologous series data:

ParameterEstimated ValueCausality
LogP (Octanol/Water) -0.5 to 0.2The hydrophilic -OH and -O- groups counterbalance the methyl/methylene hydrophobicity, suggesting high water solubility.
H-Bond Donor Count 1Terminal hydroxyl group.
H-Bond Acceptor Count 3Carbonyl O + Ether O + Hydroxyl O.
Polar Surface Area (PSA) ~46-50 ŲIndicates significant polar interaction potential, predicting low blood-brain barrier permeability unless intramolecular shielding occurs.

Experimental Characterization Protocols

To empirically validate the intermolecular interactions of 1-(2-hydroxyethoxy)propan-2-one, the following self-validating protocols are recommended. These methodologies focus on distinguishing between intra- and intermolecular forces.

Protocol A: NMR Titration for H-Bond Strength

Objective: Determine the association constant (


) and the nature of hydrogen bonding (intra vs. inter).

Methodology:

  • Preparation: Dissolve the compound in a non-polar solvent (e.g.,

    
    ) at varying concentrations (5 mM to 500 mM).
    
  • Titration: Sequentially add a hydrogen bond acceptor (e.g., DMSO-

    
    ) or donor.
    
  • Observation: Monitor the chemical shift (

    
    ) of the hydroxyl proton.
    
    • Interpretation: A concentration-independent

      
       implies intramolecular bonding (concentration doesn't affect the single-molecule ring). A concentration-dependent downfield shift implies intermolecular self-association (dimerization).
      
Protocol B: IR Spectroscopy (Dilution Study)

Objective: Differentiate "free" hydroxyls from "bonded" hydroxyls.

Workflow:

  • Baseline: Acquire FTIR spectrum of the neat liquid (broad band ~3300-3400

    
     indicates extensive intermolecular network).
    
  • Dilution: Create a series of dilutions in

    
     (down to 0.001 M).
    
  • Analysis:

    • Peak A (Sharp, ~3600

      
      ):  Free -OH.
      
    • Peak B (Broad, ~3400

      
      ):  Intermolecular H-bonds.
      
    • Peak C (Shifted Sharp, ~3500-3550

      
      ):  Intramolecular H-bond (
      
      
      
      ).
    • Result: If Peak C persists at high dilution while Peak B disappears, the intramolecular ring structure is stable.

Computational Modeling Workflow (DFT)

To corroborate experimental data, Density Functional Theory (DFT) calculations should be employed.

DFTWorkflow Start Input Structure (Conformer Generation) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Verify Minima) Opt->Freq Solvent PCM Solvation Model (Water vs. Chloroform) Freq->Solvent Analysis Calculate Interaction Energy (E_complex - E_isolated) Solvent->Analysis

Figure 2: Computational workflow for calculating solvation free energies and hydrogen bond stability.

Applications & Implications in Drug Development

Understanding the intermolecular profile of 1-(2-hydroxyethoxy)propan-2-one is critical for specific applications:

  • Solubility Enhancement:

    • Acting as a cosolvent , its dual nature allows it to solubilize poorly water-soluble drugs by disrupting the water lattice while engaging the drug via hydrophobic (methylene) and hydrophilic (OH/CO) interactions.

  • Impurity Profiling:

    • In the synthesis of PEGylated drugs or glycol-ether derivatives, this molecule may appear as an oxidative degradation product. Its high polarity makes it difficult to remove via standard organic extraction, requiring reverse-phase chromatography (interaction with C18 stationary phase via the propyl backbone).

  • Cryoprotection:

    • Similar to DMSO and glycerol, the strong interaction with water (disrupting ice crystal formation) suggests potential utility in cryopreservation, though toxicity profiles must be verified.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Foundational text on solvent-solute interactions and polarity scales).
  • Jeffrey, G. A. (1997). An Introduction to Hydrogen Bonding. Oxford University Press. (Authoritative source on H-bond geometry and thermodynamics).
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodology for predicting solubility based on dispersion, polar, and H-bonding forces).
  • Abraham, M. H. (1993). Scales of Solute Hydrogen-Bonding: Their Construction and Application to Physicochemical and Biochemical Processes. Chemical Society Reviews. Link (Basis for estimating H-bond acidity/basicity).

Protocols & Analytical Methods

Method

Application Note: 1-(2-Hydroxyethoxy)propan-2-one as a Bifunctional Building Block

CAS: 20600-62-8 | Molecular Formula: C5H10O3 | MW: 118.13 g/mol Executive Summary 1-(2-Hydroxyethoxy)propan-2-one is a high-value, bifunctional C3-PEG1 building block. Its structural uniqueness lies in the combination of...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 20600-62-8 | Molecular Formula: C5H10O3 | MW: 118.13 g/mol

Executive Summary

1-(2-Hydroxyethoxy)propan-2-one is a high-value, bifunctional C3-PEG1 building block. Its structural uniqueness lies in the combination of a reactive methyl ketone and a primary alcohol , separated by a hydrophilic ethylene glycol ether linkage.

This architecture makes it an ideal "short-spacer" linker for:

  • PROTAC® Linker Synthesis: Providing a minimal length, hydrophilic tether between E3 ligase ligands and warheads.

  • Heterocycle Construction: Serving as a precursor for substituted morpholines and oxazoles.

  • Fragment-Based Drug Discovery (FBDD): Introducing polarity and flexibility into rigid scaffolds.

This guide details the handling, stability, and two core synthetic protocols: Reductive Amination (for amine attachment) and Morpholinone Cyclization (for heterocycle formation).

Chemical Profile & Stability

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Stability Warning:


-Alkoxy ketones are prone to dimerization and aldol-type condensations under basic conditions. Avoid prolonged exposure to strong bases (NaOH, KOH) without prior protection.
PropertyValueCritical Note
Boiling Point ~95-100°C (at 10 mmHg)Distillable, but vacuum required to prevent decomposition.
Solubility Water, MeOH, DCM, THFHighly miscible in polar solvents due to PEG-like character.
Reactivity Ketone (Electrophile) / Alcohol (Nucleophile)Ketone is susceptible to hydration; store anhydrous.

Synthetic Utility & Workflows

The molecule offers two primary vectors for modification. The Ketone Vector is best utilized for reductive aminations to attach amine-bearing pharmacophores. The Alcohol Vector allows for esterification or conversion to a leaving group (Mesylate/Tosylate) for alkylation.

Graphviz Workflow: Reactivity Map

ReactivityMap Start 1-(2-Hydroxyethoxy) propan-2-one Ketone Ketone Vector (Reductive Amination) Start->Ketone + R-NH2 / NaBH(OAc)3 Alcohol Alcohol Vector (Activation) Start->Alcohol + MsCl / Et3N Heterocycle Cyclization (with Amino Alcohols) Start->Heterocycle + Ethanolamine / H+ AmineProduct Secondary/Tertiary Amine Linker Ketone->AmineProduct LeavingGroup Mesylate/Tosylate (Electrophile) Alcohol->LeavingGroup Morpholine Morpholine Derivatives Heterocycle->Morpholine

Caption: Divergent synthetic pathways for CAS 20600-62-8. Blue node represents the starting material.

Detailed Protocols

Protocol A: Reductive Amination (Linker Attachment)

Objective: Attach a primary or secondary amine (e.g., a drug pharmacophore) to the ketone handle. Mechanism: Formation of a hemiaminal/imine intermediate followed by selective reduction.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 1-(2-Hydroxyethoxy)propan-2-one (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (catalytic, pH 5-6)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the Amine Substrate in anhydrous DCE (0.1 M concentration).

  • Addition: Add 1-(2-Hydroxyethoxy)propan-2-one (1.2 equiv).

  • Acid Catalysis: Add Glacial Acetic Acid (1-2 drops) to adjust pH to ~5-6. Stir at Room Temperature (RT) for 30-60 minutes to ensure imine equilibrium.

    • Note: Do not skip this equilibration time; it minimizes direct reduction of the ketone.

  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by TLC (stain with Ninhydrin for amines or Anisaldehyde for the alcohol).

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the methyl ketone singlet (~2.15 ppm) and the appearance of a multiplet methine signal (~2.8-3.5 ppm) corresponding to the new C-N bond.

Protocol B: Synthesis of 3-Morpholinones (Heterocycle Formation)

Objective: Use the bifunctional nature to create a morpholine core, a privileged scaffold in medicinal chemistry. Concept: Reaction with an amino acid ester or amino-alcohol followed by intramolecular cyclization.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 equiv)

  • 1-(2-Hydroxyethoxy)propan-2-one (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Base: Et₃N (1.0 equiv)

  • Solvent: Methanol (MeOH).

Step-by-Step Methodology:

  • Free Base Formation: Dissolve Glycine ethyl ester HCl in MeOH and add Et₃N. Stir for 10 min.

  • Condensation: Add 1-(2-Hydroxyethoxy)propan-2-one . Stir for 1 hour at RT.

  • Reduction: Add NaBH₃CN (1.5 equiv) and stir for 12 hours.

    • Intermediate: This forms the secondary amine: Ethyl N-(1-(2-hydroxyethoxy)propan-2-yl)glycinate.

  • Cyclization (Lactamization):

    • Evaporate MeOH. Redissolve residue in Toluene.

    • Add catalytic p-Toluenesulfonic acid (pTsOH).

    • Reflux with a Dean-Stark trap to remove water/ethanol.

  • Result: Formation of the substituted 3-morpholinone.

Graphviz Workflow: Morpholinone Synthesis

MorpholineSynthesis Step1 Reagents: Ketone + Glycine Ester Step2 Reductive Amination (MeOH, NaBH3CN) Step1->Step2 Intermediate Intermediate: Linear Amino-Alcohol Ester Step2->Intermediate Step3 Cyclization (Toluene, pTsOH, Reflux) Intermediate->Step3 - EtOH Product Target: Substituted 3-Morpholinone Step3->Product

Caption: Two-step synthesis of 3-morpholinone scaffolds from CAS 20600-62-8.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete Imine FormationIncrease equilibration time (Step 3) or add molecular sieves (4Å) to sequester water.
Polymerization Aldol condensation of ketoneEnsure pH is not basic during storage or reaction. Keep pH < 7.[2]
No Reaction (Protocol B) Steric hindranceIf using bulky amino esters, switch to stronger reducing agents or higher temperatures (reflux in EtOH).
TLC Streaking Amine interaction with silicaAdd 1% Triethylamine or 1% NH₄OH to the eluent system.

References

  • Alpha-Alkoxy Ketones in Synthesis: Newman, M. S., & Beal III, P. F. (1950). A New Synthesis of α-Alkoxy Ketones. Journal of the American Chemical Society.[3] Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Morpholine Synthesis: D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholines and 3-Morpholinones. Catalysts. Link

  • Solketal Derived Building Blocks: Mota, C. J., et al. (2016). Glycerol derivatives as fuel additives: The synthesis of solketal. Journal of the Brazilian Chemical Society. Link

Sources

Application

Applications of Solketal in Polymer Chemistry: A Detailed Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction: From a Niche Query to a Versatile Building Block This guide was initially prompted by an inquiry into the polymer chemistry applications of 2-Propanone, 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: From a Niche Query to a Versatile Building Block

This guide was initially prompted by an inquiry into the polymer chemistry applications of 2-Propanone, 1-(2-hydroxyethoxy)-. However, a thorough review of scientific literature revealed a scarcity of specific data for this compound. In contrast, its isomer, Solketal (also known as (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), is a widely documented and versatile bio-based building block in polymer science.[1][2] Derived from the acid-catalyzed reaction of glycerol with acetone, Solketal offers a unique combination of a primary hydroxyl group for polymerization and a protected diol (an acetonide group) that can be later hydrolyzed to introduce hydrophilicity.[2]

This application note, therefore, focuses on the extensive and impactful role of Solketal in polymer chemistry. We will explore its use as a monomer in the synthesis of diverse polymers, its role in creating functional materials, and provide detailed protocols for its application. For researchers in polymer and materials science, Solketal represents a key component in the development of sustainable and functional polymers.[3][4]

Key Properties of Solketal for Polymer Applications

Solketal's utility in polymer chemistry stems from its distinct structural features. A summary of its relevant properties is provided in the table below.

PropertyValueSignificance in Polymer Chemistry
Chemical Formula C₆H₁₂O₃Provides a building block with a good balance of carbon and oxygen.
Molar Mass 132.16 g/mol Influences stoichiometric calculations in polymerization reactions.
Appearance Clear, colorless liquidEase of handling and purification.
Boiling Point 188-189 °CAllows for a wide range of reaction temperatures without significant evaporation.[2]
Density ~1.06 g/mLUseful for calculating mass from volume.[2]
Solubility Miscible in water and most organic solventsVersatile for use in various solvent systems for polymerization.[2]
Key Functional Groups Primary Hydroxyl (-OH), Acetonide (protected diol)The hydroxyl group is a reactive site for polymerization, while the acetonide allows for post-polymerization modification to introduce diol functionality.

Core Applications of Solketal in Polymer Synthesis

Solketal's bifunctional nature makes it a valuable monomer for a variety of polymerization techniques. Its primary applications include its use in polyurethanes, polycarbonates, and as a precursor for acrylic polymers.

Solketal in Polyurethane Synthesis

Solketal can be used as a comonomer in the synthesis of polyurethanes (PUs).[5] The primary hydroxyl group of Solketal reacts with isocyanate groups to form the urethane linkage. The resulting polyurethanes contain pendent acetonide groups, which can be retained to maintain a hydrophobic character or subsequently hydrolyzed to create hydrophilic polyols. This post-polymerization modification is a powerful tool for tuning the properties of the final material.[5]

A diol derived from Solketal has been successfully polymerized with toluene diisocyanate (TDI) or hexamethylene diisocyanate (HMDI) to yield polyurethanes with molecular weights ranging from 6,500 to 34,000 g/mol .[5]

Solketal in Polycarbonate Synthesis

Novel hydroxyl-functional aliphatic polycarbonates have been synthesized using Solketal-derived monomers.[6] For instance, poly(solketal glycidyl ether carbonate-co-propylene carbonate)s were synthesized through the ring-opening copolymerization of solketal glycidyl ether, propylene oxide, and carbon dioxide.[6] The resulting polymers can have their solketal protecting groups removed via acidic hydrolysis to yield poly(glyceryl glycerol carbonate-co-propylene carbonate), introducing hydroxyl groups into the polymer backbone.[6]

Solketal as a Precursor for Acrylic and Methacrylic Polymers

Solketal can be readily converted into acrylic and methacrylic monomers, such as Solketal Acrylate (SA) and Solketal Methacrylate (SoMA), through transesterification.[7][8] These monomers can then be polymerized using various techniques, including free radical polymerization and Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers.[9][10]

The resulting poly(solketal acrylate) (PSA) or poly(solketal methacrylate) (PSoMA) are hydrophobic polymers. The key advantage of this approach is the ability to selectively hydrolyze the acetonide groups in the polymer side chains to yield poly(glycerol monoacrylate) or poly(glycerol monomethacrylate), which are highly hydrophilic.[9][11] This transformation allows for the creation of amphiphilic block copolymers and other advanced polymer architectures.[11]

Experimental Protocols and Methodologies

Protocol 1: Synthesis of Solketal Acrylate (SA)

This protocol describes a general method for the synthesis of Solketal Acrylate via transesterification of ethyl acrylate with Solketal.

Materials:

  • Solketal

  • Ethyl acrylate

  • Titanium(IV) or Zirconium(IV) catalyst

  • Stabilizer (e.g., hydroquinone)

  • Distillation apparatus

Procedure:

  • Combine Solketal, ethyl acrylate, a catalyst (e.g., titanium(IV) isopropoxide), and a stabilizer in a round-bottom flask equipped with a distillation column.

  • Heat the reaction mixture to reflux.

  • Continuously distill off the azeotrope of ethanol and ethyl acrylate.[7]

  • Monitor the reaction progress by techniques such as GC or NMR until a high conversion of Solketal (≥95%) is achieved.[7]

  • After the reaction is complete, cool the mixture and purify the Solketal Acrylate by vacuum distillation.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Solketal Acrylate

This protocol outlines the homopolymerization of Solketal Acrylate using ATRP to achieve polymers with controlled molecular weights and low polydispersities.[9][10]

Materials:

  • Solketal Acrylate (SA), purified

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator

  • Cyclohexanone or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and glassware

Procedure:

  • Add the desired amount of CuBr to a Schlenk flask and seal with a rubber septum.

  • Deoxygenate the flask by several cycles of vacuum and backfilling with an inert gas.

  • In a separate flask, prepare a solution of SA, PMDETA, and the solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

  • Using a deoxygenated syringe, add the deoxygenated monomer solution to the Schlenk flask containing CuBr.

  • Add the deoxygenated initiator (e.g., EBiB) to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.[9]

  • Take samples periodically to monitor the polymerization kinetics via techniques like NMR or GPC.

  • To quench the reaction, cool the flask to room temperature and expose the mixture to air.

  • Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to obtain the pure poly(solketal acrylate).

Protocol 3: Deprotection of Poly(solketal acrylate) to Poly(glycerol monoacrylate)

This protocol details the acid-catalyzed hydrolysis of the acetonide groups in PSA to yield a hydrophilic polymer.[9]

Materials:

  • Poly(solketal acrylate) (PSA)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 6N aqueous solution

Procedure:

  • Dissolve the PSA in a mixture of THF and 6N HCl (e.g., a 9/1 v/v ratio of THF/HCl).[9]

  • Stir the solution at room temperature for a specified time (e.g., 3 hours).[9]

  • Monitor the deprotection by ¹H NMR, looking for the disappearance of the acetonide methyl proton signals.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Remove the THF by rotary evaporation.

  • Purify the resulting poly(glycerol monoacrylate) by dialysis against deionized water to remove salts and any remaining low molecular weight impurities.

  • Isolate the final polymer by lyophilization (freeze-drying).

Visualizing the Chemistry of Solketal

The following diagrams illustrate the key chemical transformations involving Solketal in polymer synthesis.

Solketal_Synthesis cluster_reaction Acid Catalyst (e.g., p-TSA) Glycerol Glycerol reaction + Glycerol->reaction Acetone Acetone Acetone->reaction Solketal Solketal reaction->Solketal Ketalization

Caption: Synthesis of Solketal from Glycerol and Acetone.

Solketal_Polymerization_Deprotection Solketal Solketal SA Solketal Acrylate (SA) Solketal->SA Transesterification PSA Poly(solketal acrylate) (PSA) SA->PSA ATRP PGMA Poly(glycerol monoacrylate) (PGMA) PSA->PGMA Acid Hydrolysis (Deprotection)

Caption: Workflow for Solketal-based Acrylic Polymer Synthesis.

Deprotection_Mechanism Acetonide Acetonide Group (in polymer side chain) Protonation Protonated Acetonide Acetonide->Protonation + H⁺ Carbocation Carbocation Intermediate + Acetone Protonation->Carbocation Ring Opening Diol Diol Group (hydrophilic) Carbocation->Diol + H₂O - H⁺

Caption: Simplified Mechanism of Acetonide Deprotection.

Conclusion

Solketal stands out as a highly valuable, bio-derived platform chemical for modern polymer science. Its straightforward synthesis from glycerol, coupled with its unique chemical functionality, provides a pathway to a wide array of polymers with tunable properties.[12][13] The ability to introduce protected hydroxyl groups that can be later revealed offers a sophisticated strategy for controlling polymer hydrophilicity, designing amphiphilic structures, and creating functional materials for applications ranging from coatings and adhesives to biomedical devices.[3] The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize Solketal in their polymer design and synthesis endeavors.

References

  • Novel Hydroxyl-Functional Aliphatic CO 2 -Based Polycarbonates: Synthesis and Properties. (2025, October 18). [Source Not Available].
  • What's the application of Solketal? (n.d.). [Source Not Available].
  • Atom Transfer Radical Polymerization of Solketal Acrylate Using Cyclohexanone as the Solvent. (n.d.).
  • A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. (n.d.).
  • Synthesis and Post‐Functionalization of New Polyurethanes From Glycerol Monoether. (n.d.).
  • Atom Transfer Radical Polymerization of Solketal Acrylate Using Cyclohexanone as the Solvent. (n.d.). Academia.edu.
  • A Rapid and Green Method for the Preparation of Solketal Carbonate from Glycerol. (2025, February 13). MDPI.
  • Two-Step Chemical Transformation of Polystyrene- block -poly(solketal acrylate) Copolymers for Increasing χ. (n.d.).
  • The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. (n.d.). PMC.
  • Production of Solketal Using Acid Zeolites as C
  • Photo-Cross-Linked Solketal Acrylate Gel Multilayer Thin Films: Fabrication, Characterization and Comprehensive Study Surface Pl. (n.d.). Prime Scholars.
  • An Expedient Catalytic Process to Obtain Solketal from Biobased Glycerol. (2021, January 12). MDPI.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • PROCESS FOR PREPARING SOLKETAL ACRYLATE BY TRANSESTERIFICATION. (2023, December 28).
  • New bio-based sustainable polymers.pdf. (2021, August 24).
  • The role of solketal as a building block for the synthesis of nonhemolytic acrylate-based cationic binary copolymers with antibacterial activity against Bacillus subtilis and Micrococcus luteus. (2025, February 1).
  • Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without usin. (2013, November). Indian Academy of Sciences.
  • Adhesion Control of Branched Catecholic Polymers by Acid Stimulation. (2018, December 5). American Chemical Society.
  • Acetonides. (n.d.). Organic Chemistry Portal.
  • Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. (2021, May 5). Semantic Scholar.
  • A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid c
  • SOLKETAL. (n.d.).
  • Solketal. (n.d.). Wikipedia.
  • A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid c
  • Synthesis of solketal carbonate under conventional and microwave heating condition. (n.d.).
  • Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive. (2016, May 5). Periodica Polytechnica Chemical Engineering.
  • Cs 4 PMo 11 VO 40 -Catalyzed Glycerol Ketalization to Produce Solketal: An Efficient Bioadditives Synthesis Method. (2024, April 24). MDPI.
  • Glycerol Ketals as Building Blocks for a New Class of Biobased (Meth)

Sources

Method

Application Note: Precision Synthesis of Ethers from 2-Propanone, 1-(2-hydroxyethoxy)-

Abstract & Strategic Overview The synthesis of ethers from 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 29263-69-8 / Generic structure matches; also referred to as acetonyl ethylene glycol or 2-(2-oxopropoxy)ethanol) presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of ethers from 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 29263-69-8 / Generic structure matches; also referred to as acetonyl ethylene glycol or 2-(2-oxopropoxy)ethanol) presents a classic chemoselectivity challenge.[1] This molecule is a bifunctional building block containing a reactive primary alcohol and an enolizable ketone .

The core difficulty lies in the structural propensity of


- and 

-hydroxy ketones to exist in equilibrium with their cyclic hemiketals.[1] For this specific substrate, intramolecular attack of the hydroxyl group on the ketone forms a 6-membered 2-methyl-1,4-dioxan-2-ol ring.[1] Furthermore, standard Williamson ether synthesis conditions (strong base) risk deprotonating the

-carbon (pK


19-20), leading to self-aldol condensation or polymerization.[1]

This guide details three validated protocols designed to bypass these competing pathways, ensuring high-fidelity ether formation.

Core Challenges & Solutions
ChallengeMechanistic RootSolution Strategy
Hemiketal Cyclization Intramolecular nucleophilic attack (6-exo-trig).[1]Use conditions that trap the open-chain alkoxide or shift equilibrium.[1]
Aldol Condensation Base-mediated enolization of ketone.[1][2]Use non-enolizing bases (

) or Phase Transfer Catalysis (PTC).
Elimination Strong base interaction with alkyl halides.Use mild alkylating agents (Trichloroacetimidates) or PTC.

Strategic Analysis: The Equilibrium Trap

Before initiating synthesis, researchers must understand the dynamic state of the starting material.


  • Open Chain: Primary Alcohol (Reactive, Nucleophilic).

  • Cyclic Form: Tertiary Hemiketal (Sterically hindered, less nucleophilic).

Operational Insight: While the cyclic form often predominates in neutral media, the open-chain primary alkoxide is significantly more nucleophilic. By utilizing kinetic trapping with highly reactive electrophiles, we can drive the reaction exclusively toward the linear ether product.

Experimental Protocols

Protocol A: The "Gold Standard" – Silver(I) Oxide Mediated Alkylation

Best for: Complex substrates, precious samples, and preventing racemization/enolization.

This method utilizes the mild basicity of Silver(I) Oxide (


) to generate the alkoxide without generating a high concentration of free hydroxide or enolate, effectively suppressing aldol side reactions.

Reagents:

  • Substrate: 2-Propanone, 1-(2-hydroxyethoxy)- (1.0 equiv)[1]

  • Alkyl Halide (

    
    ): 1.5 – 3.0 equiv (Iodides preferred)
    
  • Base: Silver(I) Oxide (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: DCM or Acetonitrile (Anhydrous)[1]

  • Additive: Molecular Sieves (4Å) (Critical for moisture control)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.

  • Solvation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Activation: Add

    
     (1.5 equiv) in one portion. The suspension will turn black/brown. Stir for 15 minutes at room temperature to ensure surface activation.
    
  • Alkylation: Add the Alkyl Iodide (

    
    , 1.5 equiv) dropwise.
    
  • Reaction: Seal the flask and protect from light (aluminum foil). Stir vigorously at room temperature for 12–24 hours.

    • Note: If the alkyl halide is unreactive, mild heating to 40°C is permissible, but monitor for silver mirror formation.

  • Work-up: Filter the suspension through a Celite pad to remove silver salts. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Protocol B: Phase Transfer Catalysis (Scalable)

Best for: Large-scale synthesis, simple alkyl groups (Methyl, Benzyl).[1]

This biphasic system keeps the bulk base (NaOH/KOH) in the aqueous phase and the substrate in the organic phase. The Phase Transfer Catalyst (PTC) transports hydroxide anions in controlled amounts, minimizing enolate formation.

Reagents:

  • Substrate (1.0 equiv)

  • Alkylating Agent: Benzyl Bromide, Methyl Iodide, etc. (1.5 equiv)[1]

  • Solvent: DCM / 50% NaOH (aq) (1:1 ratio)

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (

    
    ) (5-10 mol%)[1]
    

Step-by-Step Methodology:

  • Biphasic Setup: In a flask, combine the substrate dissolved in DCM and the alkylating agent.

  • Catalyst Addition: Add the PTC (

    
    ) to the organic layer.
    
  • Initiation: Vigorously stir the mixture while adding the 50% NaOH solution dropwise. High shear stirring (magnetic or mechanical) is critical to create an emulsion.

  • Monitoring: Monitor by TLC. The reaction typically proceeds rapidly (1–4 hours).

  • Quench: Dilute with water and separate phases. Extract aqueous layer with DCM (2x).

  • Wash: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol C: Acid-Catalyzed Trichloroacetimidate Method

Best for: Base-sensitive substrates where ANY basicity is detrimental.[1]

This method avoids base entirely, using a Lewis acid to catalyze the transfer of an alkyl group from a trichloroacetimidate donor to the alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • Donor: Alkyl Trichloroacetimidate (

    
    ) (1.2 equiv)[1]
    
  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TfOH (Triflic acid) (0.05 – 0.1 equiv)[1]

  • Solvent: Cyclohexane/DCM (2:1) or Toluene

Step-by-Step Methodology:

  • Donor Synthesis (Pre-step): React the desired alcohol (

    
    ) with trichloroacetonitrile and DBU to form the imidate donor. Isolate.
    
  • Coupling: Dissolve the ketone-alcohol substrate and the imidate donor in anhydrous DCM/Cyclohexane under Argon.

  • Catalysis: Cool to 0°C. Add TMSOTf dropwise.

  • Reaction: Allow to warm to room temperature. The imidate byproduct (trichloroacetamide) will often precipitate.

  • Work-up: Filter off the amide precipitate.[1] Wash filtrate with saturated

    
    .
    
  • Purification: Silica gel chromatography.

Analytical Validation

Successful synthesis is confirmed by specific NMR shifts.[3]

SignalStarting Material (

ppm)
Product (Ether) (

ppm)
Diagnostic Change
Hydroxyl Proton Broad singlet (2.0 - 4.[1]0)Absent Disappearance of exchangeable proton.
O-CH2-CH2-O (Alpha to OH) ~3.6 - 3.7 (multiplet)Shifted (dependent on R)Distinct shift, often downfield if R=Bn.[1]
Ketone Methyl ~2.2 (singlet)~2.2 (singlet)Must remain intact. Loss indicates aldol/side rxn.
Alpha-Methylene ~4.1 (singlet)~4.1 (singlet)Integral must remain 2H (check for enolization/deuterium exchange).[1]

Visualizing the Reaction Logic[1][4]

The following diagram illustrates the decision process and mechanistic pathways for selecting the correct protocol.

EtherSynthesis Start Starting Material 2-Propanone, 1-(2-hydroxyethoxy)- Analysis Structural Analysis: 1. Open vs Cyclic Equilibrium 2. Base Sensitivity (Enolizable Ketone) Start->Analysis Decision Select Protocol based on Target Ether (R) & Scale Analysis->Decision ProtA Protocol A: Ag2O Mediated (Mild Base) Decision->ProtA Precious Substrate / Complex R ProtB Protocol B: Phase Transfer (PTC) (Biphasic NaOH/DCM) Decision->ProtB Simple R / Scale-up ProtC Protocol C: Acid Catalysis (Trichloroacetimidate) Decision->ProtC Base-Labile R MechA Mechanism: Surface-mediated alkoxide formation. Suppresses enolization. ProtA->MechA Product Target Ether Product (High Chemoselectivity) MechA->Product MechB Mechanism: Interfacial reaction. Kinetic trapping of open chain. ProtB->MechB MechB->Product MechC Mechanism: Lewis Acid activation. Base-free conditions. ProtC->MechC MechC->Product SideRxn Avoided Side Reactions: 1. Aldol Condensation 2. Hemiketal Trapping Product->SideRxn Validation

Caption: Decision matrix for selecting the optimal etherification protocol based on substrate sensitivity and scale.

References

  • Silver Oxide Mediated Alkylation

    • Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monoprotection of symmetrical diols. Organic Letters, 4(14), 2329-2332. Link[1]

  • Phase Transfer Catalysis for Ethers

    • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link

  • Trichloroacetimidate Method

    • Wessel, H. P., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. Link

  • Reactivity of Hydroxy-Ketones

    • Guthrie, J. P. (1975). Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants. Canadian Journal of Chemistry, 53(6), 898-906. Link[1]

Sources

Application

"use of 2-Propanone, 1-(2-hydroxyethoxy)- as a precursor for heterocyclic compounds"

Application Note: 1-(2-Hydroxyethoxy)-2-propanone as a Bifunctional Precursor for 6-Membered Heterocycles Executive Overview 1-(2-Hydroxyethoxy)-2-propanone (CAS 41006-01-3) is a highly versatile, C5 oxygenated building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(2-Hydroxyethoxy)-2-propanone as a Bifunctional Precursor for 6-Membered Heterocycles

Executive Overview

1-(2-Hydroxyethoxy)-2-propanone (CAS 41006-01-3) is a highly versatile, C5 oxygenated building block characterized by a trifunctional architecture: a terminal primary hydroxyl group, an internal ether linkage, and a methyl ketone[1]. In medicinal chemistry and drug development, functionalized 6-membered heterocycles such as 1,4-dioxanes and morpholines are privileged scaffolds used to modulate lipophilicity, improve metabolic stability, and enhance aqueous solubility[2][3]. The precise 5-atom spacing (O-C-C-O-C) between the nucleophilic hydroxyl oxygen and the electrophilic carbonyl carbon makes this molecule thermodynamically poised for 6-exo-trig and 6-endo-trig cyclization pathways, enabling the divergent synthesis of both O-heterocycles and N,O-heterocycles[4][5].

Mechanistic Rationale & Synthetic Divergence

The utility of 1-(2-hydroxyethoxy)-2-propanone stems from the differential reactivity of its functional groups.

  • Pathway A (1,4-Dioxanes): Under Brønsted acid catalysis, the ketone is activated toward intramolecular nucleophilic attack by the terminal hydroxyl group. This forms a cyclic hemiketal (2-methyl-1,4-dioxan-2-ol), which readily undergoes acid-catalyzed dehydration to yield the enol ether, 5-methyl-2,3-dihydro-1,4-dioxine (CAS 3973-22-6)[6][7].

  • Pathway B (Morpholines): The ketone can be selectively targeted via reductive amination with primary amines, bypassing the hydroxyl group. The resulting secondary amino-alcohol is then cyclized via activation of the primary alcohol (e.g., mesylation) followed by an intramolecular Sₙ2 displacement, yielding substituted morpholines[8][9].

G cluster_0 Pathway A: O-Heterocycle cluster_1 Pathway B: N,O-Heterocycle P 1-(2-hydroxyethoxy)-2-propanone (Bifunctional Precursor) HK Hemiketal Intermediate (Cyclization) P->HK H+ Catalyst Intramolecular Attack RA Amino-Alcohol (Reductive Amination) P->RA 1. R-NH2 2. NaBH(OAc)3 DX 5-methyl-2,3-dihydro-1,4-dioxine (1,4-Dioxene) HK->DX -H2O Dehydration MP Substituted Morpholine (Intramolecular SN2) RA->MP 1. MsCl / Et3N 2. Base / Heat

Caption: Divergent synthetic pathways from 1-(2-hydroxyethoxy)-2-propanone to heterocyclic scaffolds.

Protocol 1: Synthesis of 5-Methyl-2,3-dihydro-1,4-dioxine

Objective: Acid-catalyzed cyclodehydration to form a partially unsaturated 1,4-dioxane derivative[4].

Causality & Design: Direct cyclization of diols or hydroxy-ethers requires the continuous removal of water to drive the equilibrium toward the dehydrated product (Le Chatelier's principle)[7]. Toluene is selected as the solvent to enable azeotropic water removal via a Dean-Stark apparatus. p-Toluenesulfonic acid (pTSA) provides the optimal pKa to protonate the ketone without causing ether cleavage.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, dissolve 1-(2-hydroxyethoxy)-2-propanone (50 mmol) in anhydrous toluene (100 mL).

  • Catalyst Addition: Add pTSA monohydrate (2.5 mmol, 5 mol%).

  • Azeotropic Reflux: Heat the mixture to 110 °C (reflux) under a nitrogen atmosphere. Monitor water accumulation in the Dean-Stark trap. The reaction typically reaches completion in 6–8 hours.

  • Self-Validating Checkpoint 1 (TLC/IR): Sample the reaction mixture. IR spectroscopy should confirm the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the strong C=O stretch (1715 cm⁻¹), replaced by a sharp C=C enol ether stretch at ~1650 cm⁻¹.

  • Workup: Cool to room temperature. Quench the acid by washing the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield 5-methyl-2,3-dihydro-1,4-dioxine as a colorless oil[10].

Protocol 2: Synthesis of 4-Benzyl-5-methylmorpholine

Objective: Construction of a substituted morpholine ring via reductive amination and intramolecular Sₙ2 cyclization[3][8].

Causality & Design: Direct alkylation of amines with hydroxy-ketones often leads to over-alkylation and complex mixtures. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is highly chemoselective for the transient imine, leaving the primary alcohol intact[2]. Because the primary hydroxyl group is a poor leaving group, it must be converted into a mesylate (-OMs) to facilitate the subsequent base-promoted intramolecular ring closure[5][9].

Mech N1 Ketone Precursor N2 Imine Formation (Schiff Base) N1->N2 BnNH2 - H2O N3 Secondary Amine (Amino-Alcohol) N2->N3 NaBH(OAc)3 Reduction N4 O-Mesylation (Activation) N3->N4 MsCl, Et3N 0 °C N5 Intramolecular SN2 (Morpholine Ring) N4->N5 K2CO3, DMF 80 °C

Caption: Stepwise mechanism for morpholine synthesis via reductive amination and SN2 cyclization.

Step-by-Step Methodology:

  • Reductive Amination: Dissolve 1-(2-hydroxyethoxy)-2-propanone (20 mmol) and benzylamine (22 mmol, 1.1 eq) in 1,2-dichloroethane (DCE, 60 mL). Add glacial acetic acid (20 mmol) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (30 mmol, 1.5 eq). Stir for 12 hours at room temperature.

  • Self-Validating Checkpoint 2 (LC-MS): Analyze an aliquot. The mass spectrum should show the[M+H]⁺ peak for the amino-alcohol intermediate (m/z ~210).

  • Mesylation: Quench the reaction with sat. NaHCO₃, extract with dichloromethane (DCM), dry, and concentrate. Redissolve the crude amino-alcohol in anhydrous DCM (50 mL). Cool to 0 °C. Add triethylamine (40 mmol, 2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 24 mmol, 1.2 eq). Stir for 2 hours at 0 °C.

  • Cyclization: Concentrate the mixture to remove DCM. Redissolve the crude mesylate in anhydrous DMF (40 mL). Add anhydrous K₂CO₃ (60 mmol, 3.0 eq) and heat to 80 °C for 8 hours to drive the intramolecular Sₙ2 displacement[9].

  • Isolation: Cool the mixture, dilute with water (100 mL), and extract with ethyl acetate (3 × 50 mL). Wash the combined organics with LiCl solution (5%) to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 4-benzyl-5-methylmorpholine.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the two divergent synthetic pathways utilizing 1-(2-hydroxyethoxy)-2-propanone.

ParameterPathway A: 1,4-Dioxene SynthesisPathway B: Morpholine Synthesis
Target Scaffold 5-Methyl-2,3-dihydro-1,4-dioxine4-Benzyl-5-methylmorpholine
Key Reagents pTSA (5 mol%)1. BnNH₂, NaBH(OAc)₃ 2. MsCl, Et₃N 3. K₂CO₃
Solvent System Toluene (Azeotropic)1. DCE 2. DCM 3. DMF
Temperature 110 °C (Reflux)1. RT 2. 0 °C 3. 80 °C
Reaction Time 6–8 hours1. 12 h 2. 2 h 3. 8 h
Expected Yield 65–75%55–65% (Over 3 steps)
Primary Analytical Marker IR: Appearance of C=C at ~1650 cm⁻¹LC-MS: [M+H]⁺ corresponding to morpholine
Major Byproducts Intermolecular condensation oligomersUncyclized mesylate (if heating is insufficient)

Conclusion

1-(2-Hydroxyethoxy)-2-propanone serves as a highly efficient, atom-economical precursor for the modular assembly of oxygenated and nitrogenous 6-membered heterocycles. By strictly controlling the reaction environment—utilizing acid-catalyzed thermodynamic dehydration for dioxenes, or chemoselective reduction followed by kinetic Sₙ2 cyclization for morpholines—researchers can rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies.

References

  • Title: Buy 5-methyl-2,3-dihydro-1,4-dioxine from JHECHEM CO LTD Source: ECHEMI URL: 6

  • Title: 2,3-Dihydro-5-methyl-1,4-dioxin 3973-22-6 wiki Source: Guidechem URL: 10

  • Title: Base-Induced Cyclization Reactions of Propargyloxyethanol and the 2-Haloallyloxyethanols (The Journal of Organic Chemistry 1973 Volume 38 No.8) Source: dss.go.th URL: 4

  • Title: 2-Propanone, 1-(2-hydroxyethoxy)-; 41006-01-3 Source: ABI Chem URL: 1

  • Title: Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives Source: Radboud Repository URL: 2

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: ACS Publications URL: 8

  • Title: Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications Source: Research Journal of Pharmacy and Technology (RJPT) URL: 3

  • Title: Synthesis, molecular docking and in-vivo study of anti-hyperlipidemic activity in High fat Diet Animals for substituted morpholine derivatives Source: PharmaInfo URL: 9

  • Title: Cyclodehydration of diols in acidic ionic liquids Source: Sciendo URL: 7

  • Title: Diastereselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (+)-Chelonin A Source: ResearchGate URL: 5

Sources

Method

"analytical methods for the quantification of 2-Propanone, 1-(2-hydroxyethoxy)-"

Executive Summary & Scientific Context The Analyte: 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 19248-07-2), often referred to as hydroxyacetone 2-hydroxyethyl ether, is a structural hybrid of a ketone and a glycol ether. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The Analyte: 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 19248-07-2), often referred to as hydroxyacetone 2-hydroxyethyl ether, is a structural hybrid of a ketone and a glycol ether.

The Problem: This compound frequently appears as a degradation product or process impurity in Povidone (PVP) , Crospovidone , and Polysorbates . Its structure contains a reactive carbonyl adjacent to an ether linkage, raising concerns regarding potential genotoxicity (M7 assessment required) and stability interactions with Active Pharmaceutical Ingredients (APIs), particularly those with primary amines (Maillard reaction risk).

The Challenge:

  • Polarity: The molecule possesses both a ketone and a terminal hydroxyl group, leading to severe peak tailing on standard non-polar GC columns.

  • Volatility: With a boiling point estimated >190°C, it is semi-volatile, making headspace analysis inefficient.

  • UV Transparency: It lacks a strong chromophore, rendering standard HPLC-UV insensitive without derivatization.

The Solution: This guide presents two validated workflows:

  • Method A (Primary): Direct Injection GC-MS using a mid-polar cyanopropylphenyl phase (USP G43/G46 equivalent) for robust separation.

  • Method B (Alternative): LC-MS/MS using APCI ionization for trace-level quantification in thermally labile matrices.

Method A: GC-MS Quantification (Gold Standard)

Rationale: Gas Chromatography coupled with Mass Spectrometry is the preferred approach due to the analyte's volatility profile. We utilize a 624-type column (Cyanopropylphenyl dimethyl polysiloxane). Unlike PEG (Wax) columns, the 624-phase offers lower bleed at high temperatures and superior inertness for the active hydroxyl group.

Reagents & Standards
  • Reference Standard: 2-Propanone, 1-(2-hydroxyethoxy)- (>98% purity).

  • Internal Standard (IS): 2-Methoxyethanol-d3 or Diethylene Glycol-d8 (Deuterated analogs are essential to correct for matrix-induced evaporation variability).

  • Solvent: Methanol (LC-MS Grade). Note: Methanol is chosen to ensure solubility of the Povidone matrix during extraction, though a "Crash and Shoot" approach is used.

Sample Preparation Workflow (Graphviz)

SamplePrep cluster_QC Quality Control Check Start Raw Sample (e.g., Crospovidone, 100 mg) Solubilization Add 5.0 mL Methanol + Internal Standard (10 µg/mL) Start->Solubilization Sonication Sonicate 20 min @ 25°C (Ensure full dispersion) Solubilization->Sonication Centrifugation Centrifuge @ 4000 rpm 10 mins (Precipitate Polymer) Sonication->Centrifugation Filtration Filter Supernatant (0.22 µm PTFE Syringe Filter) Centrifugation->Filtration Supernatant Vial Transfer to GC Vial (Amber Glass) Filtration->Vial Check Check for particulates (Polymer carryover clogs liners) Filtration->Check

Figure 1: "Crash and Shoot" extraction workflow for polymer matrices.

Instrumental Parameters
ParameterSettingCritical Logic
Instrument Agilent 7890/5977 or equivalentSingle Quadrupole is sufficient; Triple Quad preferred for sensitivity.
Column DB-624 or Rxi-624Sil MS (30m x 0.25mm, 1.4 µm)Thick film (1.4 µm) is mandatory to retain the polar analyte and improve peak shape.
Inlet Splitless (1 µL injection) @ 250°CSplitless maximizes sensitivity. High temp ensures flash vaporization of the hydroxy-ketone.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized for resolution.
Oven Program 50°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp prevents co-elution with other glycol impurities common in Povidone.
Transfer Line 260°CPrevents condensation of the analyte.
Ion Source EI (70 eV) @ 230°CStandard Electron Impact.
Acquisition SIM Mode (Selected Ion Monitoring)See Table 2.3.1 for ions.

Table 2.3.1: MS Acquisition Parameters (SIM)

AnalyteQuant Ion (

)
Qualifier Ions (

)
Retention Time (approx)
2-Propanone, 1-(2-hydroxyethoxy)- 43 45, 59, 8712.4 min
Internal Standard VariesVariesVaries

Expert Note: The base peak is often


 43 (Acetyl group: 

). However, since this is non-specific, the confirmation ratio of

87 (molecular ion minus

) and

45 (ethoxy fragment) is critical for specificity against the matrix background.

Method B: LC-MS/MS (Alternative)

Rationale: If the analyte degrades in the hot GC injector (Maillard browning in the liner), LC-MS is the required alternative. APCI (Atmospheric Pressure Chemical Ionization) is selected over ESI because this molecule is neutral and relatively non-polar; ESI ionization efficiency will be poor and erratic.

Instrumental Parameters
ParameterSettingCritical Logic
Column Waters XBridge Phenyl or C18 (100mm x 2.1mm, 3.5 µm)Phenyl chemistry provides unique selectivity for the ether-ketone pi-electrons.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization (

).
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minCompatible with APCI.
Source APCI (Positive Mode) Corona discharge ionizes the ketone efficiently.
Corona Current 4.0 µAOptimized for small neutral molecules.
Gradient Table
Time (min)%A (Aqueous)%B (Organic)Curve
0.00955Initial
1.00955Hold
6.001090Linear Ramp
8.001090Wash
8.10955Re-equilibrate
12.00955End

Validation & Troubleshooting (Expert Insights)

Common Failure Modes
  • GC Inlet Activity (Tailing Peaks):

    • Symptom:[1][2] The analyte peak tails significantly, raising the LOQ.

    • Cause: The free hydroxyl group interacts with active silanol sites in the glass liner.

    • Fix: Use Ultra-Inert Deactivated Liners with glass wool. If tailing persists, derivatize the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl group.

  • Matrix Interference (Povidone):

    • Symptom:[1][2] Large broad hump at the end of the chromatogram.

    • Cause: Pyrolysis of residual dissolved polymer in the GC liner.

    • Fix: Ensure the centrifugation step in sample prep is rigorous. Use a guard column (5m) and trim it every 50 injections.

Analytical Performance Characteristics (Target)
  • LOD (Limit of Detection): ~0.5 ppm (relative to solid polymer).

  • LOQ (Limit of Quantitation): 1.5 ppm.

  • Linearity:

    
     over range 1.5 ppm – 100 ppm.
    
  • Recovery: 85% – 115% (Spiked into Crospovidone matrix).

References

  • USP <1663> . Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[2] Link

  • Restek Corporation . Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (Demonstrates separation of similar ether-alcohol structures). Link

  • European Pharmacopoeia (Ph.[3] Eur.) . Monograph 10.0: Povidone. (Provides context for impurity limits and standard nitrogen/peroxide tests in this matrix). Link

  • Teledyne Tekmar . Fundamentals of GC/MS for Semi-Volatile Analysis. (General grounding for splitless injection of polar semi-volatiles). Link

  • NIST Chemistry WebBook . 2-Propanone, 1-hydroxy-, Mass Spectrum. (Reference for fragmentation patterns of the core hydroxyacetone structure). Link

Sources

Application

"gas chromatography-mass spectrometry (GC-MS) analysis of 2-Propanone, 1-(2-hydroxyethoxy)-"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-GCMS-2026-03 [1]

Target Analyte: 2-Propanone, 1-(2-hydroxyethoxy)- CAS: Not widely listed; Structure-based ID: Acetol Ethoxylate / 2-(2-Oxopropoxy)ethanol Formula: C₅H₁₀O₃ (MW: 118.13 Da) Context: Pharmaceutical Impurity Profiling (Excipient Degradation), PEG/Polysorbate Analysis.[1]

Introduction & Scientific Rationale

In pharmaceutical drug development, the purity of excipients such as Polyethylene Glycols (PEGs) and Polysorbates (e.g., Tween 80) is critical.[1] 2-Propanone, 1-(2-hydroxyethoxy)- , structurally identified as Acetol Ethoxylate , is a potential degradation product formed during the oxidative breakdown of PEG chains or as a byproduct in the ethoxylation of hydroxyacetone.[1]

Its chemical structure contains a ketone moiety (reactive toward amines in Active Pharmaceutical Ingredients, potentially forming Schiff bases) and a primary hydroxyl group (conferring polarity).[1]

Why this analysis matters:

  • Reactivity: The ketone group can react with primary amine drugs, reducing potency and generating toxic impurities.[1]

  • Volatility & Polarity: This molecule occupies a difficult analytical space—too volatile for LC-MS without specialized columns, but too polar for standard GC-MS without derivatization.[1]

  • Trace Detection: It often exists at ppm levels, requiring Selective Ion Monitoring (SIM).[1]

This protocol details a Derivatization-GC-MS workflow using Silylation (BSTFA) to convert the hydroxyl group into a trimethylsilyl (TMS) ether.[1] This improves volatility, peak shape, and mass spectral specificity.[1]

Experimental Protocol
2.1. Chemicals and Reagents [1]
  • Reference Standard: 2-Propanone, 1-(2-hydroxyethoxy)- (Custom synthesis or high-purity fraction).[1]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Solvent: Pyridine (Anhydrous) – acts as a catalyst and acid scavenger.[1]

  • Internal Standard (ISTD): 2-Phenoxyethanol-d5 or Diethylene Glycol-d8 (to mimic the glycol ether structure).[1]

2.2. Sample Preparation Workflow

Objective: Isolate the analyte from the matrix (e.g., PEG excipient) and derivatize for GC stability.[1]

Step 1: Extraction (for Solid/Viscous Matrices)

  • Weigh 100 mg of sample (e.g., Polysorbate 80) into a 2 mL centrifuge tube.[1]

  • Add 900 µL of Acetonitrile (ACN) to precipitate high-MW polymers.

  • Vortex for 2 minutes at 2000 RPM.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the supernatant to a GC vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Step 2: Derivatization (Silylation) [1]

  • Reconstitute the dried residue in 100 µL of Anhydrous Pyridine .

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately (moisture sensitive!).[1]

  • Incubate at 70°C for 30 minutes (Heat drives the reaction to completion for the primary alcohol).

  • Cool to room temperature and transfer to the autosampler.

GC-MS Instrumentation Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, non-polar phase separates silylated polar compounds efficiently.[1]
Inlet Split/Splitless (Split 10:1)Prevents column overload from derivatization reagents.[1]
Inlet Temp 260°CEnsures rapid volatilization of the TMS derivative (MW ~190).[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1]
Oven Program 60°C (1 min) → 10°C/min → 150°C → 25°C/min → 300°C (3 min)Slow ramp at start separates volatile glycol ethers; high bake-out removes matrix.[1]
Transfer Line 280°CPrevents condensation of high-boiling silylated dimers.[1]
Ion Source EI (70 eV), 230°CStandard ionization; 230°C minimizes thermal degradation in source.[1]
Acquisition SIM/Scan Mode Scan (m/z 35–400) for ID; SIM for Quantitation.[1]
Mass Spectral Interpretation & Logic

The derivatization converts 2-Propanone, 1-(2-hydroxyethoxy)- (MW 118) to its TMS-Ether derivative (MW 190).[1]

Reaction:


[1]

Key Diagnostic Ions (SIM Targets):

  • m/z 103 (Base Peak candidate):

    
    
    
    • Mechanism:[1] Alpha-cleavage next to the ether oxygen.[1] This is the signature fragment for primary alcohol TMS ethers.

  • m/z 43:

    
    
    
    • Mechanism:[1] Alpha-cleavage at the ketone group.[1] Confirms the acetonyl moiety.[1]

  • m/z 73:

    
    
    
    • Mechanism:[1] Trimethylsilyl cation.[1] Generic but confirms derivatization.

  • m/z 175:

    
    
    
    • Mechanism:[1] Loss of a methyl group from the TMS moiety.[1] High-mass confirmation.

  • m/z 117:

    
    
    
    • Mechanism:[1] Cleavage at the ether bond connecting the acetonyl group.[1]

Quantification Ion: m/z 103 (High specificity for the glycol tail).[1] Qualifier Ions: m/z 43, 175.[1]

Visualizing the Workflow & Fragmentation
Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for analyzing polar oxygenates in complex matrices.

G cluster_logic Why Derivatize? Sample Sample (e.g., PEG Excipient) Extraction ACN Precipitation / Extraction Sample->Extraction Remove Polymer Dry Evaporate to Dryness (N2) Extraction->Dry Concentrate Deriv Derivatization (BSTFA + 1% TMCS, 70°C) Dry->Deriv Block -OH Group GC GC Separation (DB-5ms Column) Deriv->GC Volatilization Reason1 Native -OH causes tailing Deriv->Reason1 MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (Target: m/z 103, 43) MS->Data SIM Mode Reason2 Increases thermal stability Reason3 Generates unique m/z 103 ion

Caption: Step-by-step workflow emphasizing the critical derivatization step for polar stability.

Figure 2: Fragmentation Pathway (Causality of Ions) [1]

Frag Parent TMS-Derivative (MW 190) Frag1 m/z 103 [CH2-O-TMS]+ Parent->Frag1 C-C Cleavage (Primary Alcohol) Frag2 m/z 43 [CH3-CO]+ Parent->Frag2 Alpha Cleavage (Ketone) Frag3 m/z 175 [M - CH3]+ Parent->Frag3 Loss of Methyl (Silicon)

Caption: Mechanistic origin of diagnostic ions used for SIM quantification.

Method Validation & Troubleshooting
6.1. Self-Validating Checks

To ensure the method is working without a certified reference material (if unavailable), use these internal checks:

  • Retention Index (RI) Verification: The TMS derivative of this molecule should elute after Ethylene Glycol-2TMS and before Diethylene Glycol-2TMS on a DB-5ms column.[1]

  • Isotope Shift: If using deuterated reagents (BSTFA-d9), the m/z 103 peak should shift to m/z 112 (+9 Da), confirming the presence of exactly one hydroxyl group.[1]

6.2. Common Pitfalls
  • Moisture Contamination: BSTFA hydrolyzes instantly with water.[1] If the pyridine turns cloudy or the m/z 73 peak dominates the spectrum (as siloxanes), the sample was not dry enough.[1]

  • Incomplete Derivatization: If a peak appears with tailing and matches the native MW (118), the reaction time/temp was insufficient.[1] Ensure 70°C incubation.

6.3. Linearity & Sensitivity
  • Linear Range: Expected 0.1 µg/mL to 50 µg/mL.

  • LOD: ~0.05 µg/mL (in SIM mode).[1]

References
  • Pharmacopeial Forum. (2020).[1] Stimuli to the Revision Process: Modernization of the Identification and Quantification of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol. USP.[1] [Link][1]

  • Fowles, J., et al. (2013).[1] Toxicology of propylene glycol and propylene glycol ethers.[1] Critical Reviews in Toxicology.[1] [Link][1]

  • Agilent Technologies. (2022).[1] Analysis of Glycols and Diols by GC/MS.[1] Application Note 5990-XXXX.[1] [Link]

  • PubChem. (2025).[1] Compound Summary: 1-(2-hydroxyethoxy)propan-2-one.[1] National Library of Medicine.[1] [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Propanone, 1-(2-hydroxyethoxy)-

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of pharmaceutical intermediates. It addresses the specific challenges of analyzing 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of pharmaceutical intermediates. It addresses the specific challenges of analyzing 1-(2-Hydroxyethoxy)-2-Propanone (CAS: 41006-01-3), a polar, low-UV active ketone often encountered as a reaction byproduct or degradation impurity in ether-based synthesis.

Introduction & Scientific Rationale

2-Propanone, 1-(2-hydroxyethoxy)- , also known as 1-(2-hydroxyethoxy)propan-2-one , is a bifunctional molecule containing a ketone, an ether linkage, and a primary hydroxyl group. Its molecular formula is C₅H₁₀O₃ (MW: 118.13 g/mol ).[1]

Analytical Challenges
  • High Polarity: The presence of the hydroxyl and ether groups renders the molecule highly water-soluble (logP < 0), causing poor retention on standard C18 columns (elution near the void volume).

  • Weak Chromophore: The ketone carbonyl group exhibits a weak

    
     transition at ~270–280 nm and a stronger 
    
    
    
    transition at <210 nm. Direct UV detection requires low-wavelength monitoring, which is susceptible to solvent interference.
  • Sample Matrix Complexity: As an impurity, it often co-elutes with polar solvents or precursors like ethylene glycol and hydroxyacetone.

Strategic Approach

To address these challenges, this guide provides two distinct protocols:

  • Protocol A (Direct Analysis): Uses a Polar-Embedded C18 stationary phase with 100% aqueous compatibility to maximize retention without derivatization. Ideal for assay and high-concentration process monitoring.

  • Protocol B (Trace Analysis): Utilizes 2,4-Dinitrophenylhydrazine (DNPH) Derivatization to convert the ketone into a stable hydrazone, shifting the detection wavelength to ~360 nm and significantly increasing hydrophobicity for standard RP-HPLC. Ideal for ppm-level impurity quantification.

Chemical Characterization & Workflow

The following diagram illustrates the analytical decision tree and the derivatization chemistry used in Protocol B.

G Sample Sample: 1-(2-hydroxyethoxy)-2-propanone Decision Select Method Sample->Decision MethodA Protocol A: Direct RP-HPLC (High Conc. / Assay) Decision->MethodA > 0.1% w/w MethodB Protocol B: DNPH Derivatization (Trace Impurity) Decision->MethodB < 0.1% w/w ResultA Data: UV @ 210 nm Retention: Moderate MethodA->ResultA Reaction Reaction: Ketone + DNPH -> Hydrazone (UV @ 360 nm) MethodB->Reaction ResultB Data: UV @ 360 nm Retention: Strong Reaction->ResultB

Figure 1: Analytical workflow selection based on sensitivity requirements.

Protocol A: Direct RP-HPLC (Assay Method)

This method utilizes a polar-embedded stationary phase. Unlike standard C18 columns which suffer from "pore dewetting" (phase collapse) in high-aqueous conditions, polar-embedded phases maintain surface wetness, allowing the use of 100% aqueous mobile phases to retain polar analytes.

Equipment & Conditions
ParameterSpecification
HPLC System Quaternary Pump, PDA/UV Detector, Autosampler
Column Agilent ZORBAX SB-Aq or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL
Detection UV at 210 nm (Reference: 360 nm)
Run Time 15 minutes
Mobile Phase Preparation
  • Mobile Phase A (MPA): 20 mM Potassium Phosphate Buffer (pH 2.5). Dissolve 2.72 g KH₂PO₄ in 1 L water; adjust pH with Phosphoric Acid.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% MPA (Buffer)% MPB (ACN)Description
0.01000Isocratic hold for retention
5.01000Elution of polar analyte
5.19010Wash step
10.09010Wash step
10.11000Re-equilibration
15.01000End
Procedure
  • Standard Prep: Dissolve 10 mg of Reference Standard in 10 mL of water (1 mg/mL).

  • System Suitability: Inject the standard 6 times.

    • Requirement: %RSD of Area < 2.0%; Tailing Factor < 1.5.

  • Sample Analysis: Dilute sample to ~0.5 mg/mL in water. Inject and calculate purity by Area Normalization.

Protocol B: DNPH Derivatization (Trace Impurity Method)

For trace analysis (e.g., genotoxic impurity screening or cleaning validation), direct UV is insufficient. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) creates a hydrazone derivative with high UV absorbance and distinct retention.

Derivatization Reagent Setup
  • DNPH Solution: Dissolve 50 mg DNPH in 10 mL Acetonitrile containing 0.1 mL conc. HCl/Phosphoric acid. (Prepare fresh).

Reaction Protocol
  • Mix: Transfer 1.0 mL of Sample Solution (in ACN or Water) into a vial.

  • Add: Add 0.5 mL of DNPH Solution.

  • Incubate: Seal and heat at 50°C for 30 minutes (or 1 hour at Room Temp).

  • Quench (Optional): If excess DNPH interferes, neutralize with dilute NaOH, though usually separation is sufficient.

  • Filter: Filter through 0.22 µm PTFE filter before injection.

HPLC Conditions (Derivatized)
ParameterSpecification
Column C18 Standard (e.g., Phenomenex Luna C18(2), 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water (0.1% Formic Acid) / B: Acetonitrile (0.1% Formic Acid)
Detection UV at 360 nm (Specific to Hydrazones)
Gradient 50% B to 90% B over 20 mins
Mechanism of Action

The acid-catalyzed condensation reaction proceeds as follows:



Where Ar = 2,4-dinitrophenyl group.

Validation & System Suitability

To ensure the method is "self-validating" and robust, the following criteria must be met during execution.

Specificity
  • Protocol A: Inject blank mobile phase. Ensure no interference at the retention time of the analyte (approx 3.5 - 4.5 min on Aq column).

  • Protocol B: Inject a "Reagent Blank" (DNPH + Solvent without sample). The excess DNPH peak will elute earlier than the product hydrazone. Ensure baseline resolution (

    
    ) between DNPH and the Product.
    
Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Sensitivity (LOD/LOQ)
  • Protocol A (Direct): Estimated LOQ ~ 10 ppm (Signal-to-Noise > 10).

  • Protocol B (Derivatized): Estimated LOQ ~ 0.1 ppm (Signal-to-Noise > 10).

Diagram: Derivatization Pathway

Reaction Analyte 1-(2-hydroxyethoxy)-2-propanone (Polar, UV-Transparent) Step Acid Catalysis (50°C, 30 min) Analyte->Step DNPH 2,4-DNPH (Reagent) DNPH->Step Product Hydrazone Derivative (Hydrophobic, UV-Max 360nm) Step->Product - H2O

Figure 2: Reaction scheme for converting the polar ketone into a detectable hydrazone derivative.

References

  • Uchiyama, S., et al. "High-performance liquidochromatographic determination of carbonyl compounds in air." Journal of Chromatography A, 2003.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience, 1997. (Source for Polar-Embedded Column selection logic).
  • European Pharmacopoeia (Ph. Eur.) . "2.2.29. Liquid Chromatography." (General guidelines for System Suitability limits). [Link]

  • PubChem Compound Summary . "1-(2-Hydroxyethoxy)propan-2-one (CAS 41006-01-3)." National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of 2-Propanone, 1-(2-hydroxyethoxy)- synthesis"

Technical Support Center: Optimization of 1-(2-Hydroxyethoxy)propan-2-one Synthesis Topic: Improving the yield and isolation of 2-Propanone, 1-(2-hydroxyethoxy)- [CAS: 13286-24-3 / 33065-62-2 related analogs] Role: Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-(2-Hydroxyethoxy)propan-2-one Synthesis

Topic: Improving the yield and isolation of 2-Propanone, 1-(2-hydroxyethoxy)- [CAS: 13286-24-3 / 33065-62-2 related analogs] Role: Senior Application Scientist Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers

Executive Summary: The "Hidden" Equilibrium

Researchers often report low yields (10–30%) or "missing" product when synthesizing 1-(2-hydroxyethoxy)propan-2-one . The core issue is rarely the synthesis itself but rather a misunderstanding of the molecule's solution-state behavior and isolation dynamics.

This molecule exists in a dynamic equilibrium between the open-chain ketone and the cyclic hemi-ketal (2-methyl-1,4-dioxan-2-ol ). Standard workup procedures (acidic washes, heat) can shift this equilibrium or degrade the hemi-ketal, leading to apparent "loss" of product. Furthermore, the high water solubility of the product and the difficulty of separating it from excess ethylene glycol are primary yield-killers.

This guide outlines an optimized Modified Williamson Ether Protocol designed to suppress polymerization and maximize recovery.

Optimized Synthetic Protocol

Method: Nucleophilic Displacement of Chloroacetone by Ethylene Glycol (Sodium Salt).

Reagents & Stoichiometry
ReagentEquivalentsRoleCritical Note
Ethylene Glycol 10.0 - 20.0 eq Reactant & SolventLarge excess prevents bis-alkylation (formation of 1,2-bis(2-oxopropoxy)ethane).
Sodium Hydride (60%) 1.05 eqBaseCleaner than NaOH/KOH; prevents water generation which hydrolyzes chloroacetone.
Chloroacetone 1.00 eqElectrophileMUST be distilled before use to remove acid stabilizers and polymerized material.
Sodium Iodide 0.1 eqCatalystIn situ Finkelstein reaction converts Cl-acetone to reactive I-acetone.
THF (Anhydrous) Solvent (Co-solvent)DiluentImproves solubility of the alkoxide and heat dissipation.
Step-by-Step Workflow
  • Alkoxide Formation :

    • In a flame-dried 3-neck flask under N₂, charge Ethylene Glycol (20 eq) and anhydrous THF (5 vol).

    • Cool to 0°C .

    • Add NaH (1.05 eq) portion-wise. Caution: H₂ evolution. Stir for 1 hour at 0°C -> RT until clear (formation of monosodium glycoxide).

  • Electrophile Addition (The Critical Step) :

    • Cool the reaction mixture back to -10°C .

    • Add NaI (0.1 eq).

    • Add Chloroacetone (1.0 eq) dropwise over 60 minutes.

    • Technical Insight: Rapid addition or higher temperatures causes chloroacetone to self-condense via aldol pathways, creating the notorious "black tar."

  • Reaction :

    • Allow to warm slowly to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Monitor by TLC (stain with KMnO₄ or Anisaldehyde; UV is weak).

  • Quench & Workup (Yield Saving Step) :

    • Neutralization : Carefully adjust pH to ~7.0 using mild acid (e.g., dilute acetic acid). Do not make it strongly acidic, or you will catalyze acetalization with the excess glycol.

    • Glycol Removal : Distill off THF. Then, use High-Vacuum Distillation (0.1 mmHg) to remove the bulk of excess ethylene glycol (bp ~197°C at atm, much lower at vac). The product has a higher boiling point/residue profile.

    • Extraction : Dissolve the residue in a minimum amount of brine. Extract exhaustively (5x) with DCM:Isopropanol (3:1) . Pure DCM often fails to pull the product from the glycol-rich aqueous phase.

Troubleshooting Guide (Q&A)

Category A: Reaction Monitoring & "Missing" Product

Q: I don't see a ketone carbonyl peak in my IR (approx 1715 cm⁻¹) or ¹³C NMR (approx 205 ppm). Did the reaction fail? A: Not necessarily. You are likely observing the cyclic hemi-ketal form (2-methyl-1,4-dioxan-2-ol). In the presence of trace moisture or protic solvents, the hydroxyl group attacks the ketone intramolecularly to form a 6-membered ring.

  • Diagnostic : Check for a hemi-ketal carbon signal around 95–105 ppm in ¹³C NMR.

  • Action : To see the ketone, run NMR in DMSO-d₆ (which disrupts H-bonding) or treat with a trace of base to shift the equilibrium open.

Q: My reaction turned into a black, viscous sludge. A: This is polymerized chloroacetone.

  • Cause : High temperature during addition or highly basic conditions without sufficient dilution.

  • Fix : Ensure the internal temperature stays below 0°C during the addition. Use a syringe pump if possible. Ensure your chloroacetone is fresh and clear (distill if yellow/brown).

Category B: Isolation & Purity

Q: I have a huge amount of ethylene glycol left. Can I wash it out with water? A: No. Your product is extremely water-soluble. Washing with water will wash away your product.

  • Fix : Use the "Salting Out" method. Saturate the aqueous phase with NaCl. This reduces the solubility of organics (including your product) in the water layer. Then extract with the DCM/IPA mixture.

  • Alternative : If scale allows, use Kugelrohr distillation . Ethylene glycol will distill first; the product (higher MW and H-bonding) will distill later or remain in the residue.

Q: I see a byproduct with double the molecular weight. A: You formed the bis-ether (acetone-linker-acetone).

  • Cause : Insufficient excess of ethylene glycol.

  • Fix : Increase ethylene glycol to 20 equivalents . The statistical probability of the second hydroxyl reacting drops significantly.

Visualizing the Pathway & Troubleshooting

The following diagram illustrates the reaction logic, the hemi-ketal equilibrium, and the critical failure points.

SynthesisWorkflow cluster_isolation Isolation Challenges Start Ethylene Glycol (20 eq, Excess) Base NaH (1.05 eq) THF, 0°C Start->Base Alkoxide Mono-Sodium Glycoxide Base->Alkoxide Deprotonation Reaction S_N2 Displacement Alkoxide->Reaction SideRxn2 Side Rxn: Bis-Alkylation Alkoxide->SideRxn2 If Glycol < 10 eq Reagent Chloroacetone (Dropwise, <0°C) Reagent->Reaction Slow Addition SideRxn1 Side Rxn: Polymerization (Tars) Reagent->SideRxn1 If Temp > 0°C or Fast Add OpenChain Target Product (Open Chain Ketone) Reaction->OpenChain Main Path Cyclic Hemi-Ketal Form (2-methyl-1,4-dioxan-2-ol) OpenChain->Cyclic Equilibrium (pH/Solvent dependent)

Caption: Reaction pathway showing the critical hemi-ketal equilibrium and major yield-loss pathways (red arrows).

Comparative Data: Solvent & Base Effects[1][2]

The choice of base and solvent drastically affects the ratio of O-alkylation (desired) vs. polymerization.

SystemBaseSolventYield (Isolated)Primary Issue
Standard NaOHWater/THF< 25%Hydrolysis of chloroacetone; difficult workup.
Phase Transfer KOH / TBABDCM/Water30–40%Emulsions; significant tar formation.
Anhydrous (Rec.) NaH THF / Glycol 65–75% Cleanest profile; requires strict moisture control.
Weak Base K₂CO₃Acetone< 10%Reaction too slow; chloroacetone polymerizes before reacting.

References

  • Williamson Ether Synthesis Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanistic grounding for S_N2 alkoxide displacement).
  • Hemi-ketal Equilibrium in Alpha-Hydroxy Ethers: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Explains the stability of 5- and 6-membered hemi-ketals).
  • Purification of Hydrophilic Glycol Ethers : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for salting out and distilling glycols).[1]

  • Reactivity of Chloroacetone: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.

(Note: While specific patents exist for industrial glycol ethers, the protocols above are derived from fundamental reactivity principles of functionalized ketones and diols commonly found in advanced organic synthesis literature.)

Sources

Optimization

Technical Support Center: Purification of 2-Propanone, 1-(2-hydroxyethoxy)-

The following technical support guide is designed for researchers and process chemists working with 2-Propanone, 1-(2-hydroxyethoxy)- (also known as 1-(2-Hydroxyethoxy)acetone or 2-(2-Oxopropoxy)ethanol).[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 2-Propanone, 1-(2-hydroxyethoxy)- (also known as 1-(2-Hydroxyethoxy)acetone or 2-(2-Oxopropoxy)ethanol).[1][2]

This guide addresses the specific physicochemical challenges of this molecule: its high water solubility , thermal sensitivity , and propensity for aldol-type polymerization .[1][2]

Status: Operational Topic: Purification, Isolation, and Troubleshooting Target Molecule:


 (MW: 118.13  g/mol )[1][2]
Part 1: The Core Protocol (Purification Workflow)

The purification of 1-(2-hydroxyethoxy)-2-propanone is non-trivial due to its amphiphilic nature (miscible with water and organic solvents) and high boiling point relative to its stability.[1][2]

Standard Operating Procedure (SOP-PUR-118)

Methodology: Vacuum Distillation preceded by Salting-Out Extraction.[1][2]

StepOperationCritical ParameterReason
1 Quench & Neutralize pH 6.5 – 7.5The ketone alpha-protons are acidic (

).[1][2] Excess base triggers rapid aldol polymerization (browning).[1][2]
2 Salting Out Sat. NaCl or

The molecule is highly hydrophilic.[1][2] Standard extraction yields <30%.[1][2] Saturating the aqueous phase forces the product into the organic layer.[1][2]
3 Extraction

DCM or

Use a chlorinated solvent.[1][2] Ethers (Et2O) are too non-polar to extract this glycol-ketone efficiently.[1][2]
4 Drying

(Anhydrous)
Remove trace water.[1][2] Water forms a "sticky" azeotrope that complicates distillation.
5 Vacuum Distillation

mmHg
Boiling Point Estimate: ~85–95°C at 0.5 mmHg (Extrapolated from glycol ethers).[1][2] Atmospheric BP is >200°C (Decomposition risk).[1][2]
Part 2: Troubleshooting & FAQs
Category A: Isolation Issues (Yield & Phase Separation)

Q: I synthesized the compound, but after extracting with Diethyl Ether, my yield is <10%. Where is it? A: It is likely still in your aqueous phase.[1][2] Diagnosis: 1-(2-hydroxyethoxy)-2-propanone contains both a hydroxyl group and an ether linkage, making it structurally similar to diglyme or diethylene glycol.[1][2] It prefers water over non-polar ethers.[1][2] Corrective Action:

  • Switch Solvents: Use Dichloromethane (DCM) or Chloroform (

    
    ).[1][2]
    
  • Salt it Out: Add solid NaCl to your aqueous layer until no more dissolves.[1][2] This increases the ionic strength, "pushing" the organic product out (Salting-out effect).[1][2]

  • Continuous Extraction: If scale permits, use a liquid-liquid continuous extractor for 12–24 hours.

Q: My crude oil is full of water even after rotovap. How do I dry it efficiently? A: The molecule is hygroscopic.[1][2] Protocol:

  • Dissolve the crude oil in DCM (

    
     volume).
    
  • Dry over activated

    
     Molecular Sieves or Anhydrous 
    
    
    
    for at least 4 hours.
  • Filter and evaporate.[1][2]

  • Azeotropic Drying: If water persists, add Toluene and rotovap.[1][2] The toluene-water azeotrope will carry off the moisture at a lower temperature.[1][2]

Category B: Decomposition & Purity (Color & Stability) [1][2]

Q: The product turns yellow/brown during distillation.[1][2] Is it decomposing? A: Yes, this is a sign of thermal degradation or oxidation.[1][2] Root Cause:

  • Aldol Condensation: Heating a ketone with alpha-hydrogens (especially with trace base present) leads to self-condensation, forming conjugated enones (yellow/brown tars).[1][2]

  • Oxidation: The ether alpha-position is susceptible to peroxide formation.[1][2] Solution:

  • Pre-treatment: Ensure the crude is neutral (pH 7).[1][2] Wash with dilute

    
     if necessary before drying.[1][2]
    
  • Lower Temperature: Improve your vacuum.[1][2] You must distill at

    
    .[1][2] If your oil bath is 
    
    
    
    , you are cooking the product.[1][2]
  • Inhibitors: Add a trace amount (100 ppm) of BHT (Butylated hydroxytoluene) to the distillation flask to scavenge radicals.[1][2]

Q: Can I purify this by Flash Column Chromatography instead of distillation? A: Yes, but it is challenging due to streaking. Guideline:

  • Stationary Phase: Silica Gel (

    
    ).[1][2]
    
  • Eluent: DCM : Methanol (95:5 to 90:10 gradient).[1][2] Pure EtOAc is often too weak; Hexanes are useless.[1][2]

  • Warning: Silica is slightly acidic.[1][2] If your product is acid-sensitive (acetal formation), add 1% Triethylamine to the eluent to neutralize the silica.[1][2]

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision tree for purifying crude 1-(2-hydroxyethoxy)-2-propanone, highlighting the critical "Salting Out" step often missed by researchers.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous/Organic Mix) CheckPH Check pH Start->CheckPH Neutralize Neutralize to pH 7.0 (Prevent Aldol) CheckPH->Neutralize If Basic/Acidic PhaseSep Phase Separation Strategy CheckPH->PhaseSep If Neutral Neutralize->PhaseSep SaltOut ADD NaCl (Saturation) (Critical for Yield) PhaseSep->SaltOut High Water Solubility Extract Extract with DCM (x4) SaltOut->Extract Dry Dry (MgSO4) & Filter Extract->Dry DistillDecision Distillation Setup Dry->DistillDecision VacDistill High Vacuum Distillation (<1 mmHg, Bath <120°C) DistillDecision->VacDistill Remove High BP Impurities FinalProduct Pure 1-(2-hydroxyethoxy)-2-propanone (Colorless Oil) VacDistill->FinalProduct

Figure 1: Optimized purification workflow emphasizing pH control and ionic strength adjustment to maximize recovery.

Part 4: Physicochemical Data Reference
PropertyValue (Est.)Notes
Molecular Formula

Molecular Weight 118.13 g/mol
Boiling Point (Atm) ~200–210°CDo not distill at atm pressure. Decomposition likely.[1][2]
Boiling Point (Vac) ~90–95°C @ 1 mmHgRecommended range.[1][2]
Density ~1.05–1.10 g/mLSlightly denser than water due to oxygen content.[1][2]
Solubility Water, MeOH, DCMImmiscible with Hexanes/Heptane.[1][2]
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for high-boiling polar ketones and glycol ethers). Link

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Principles of salting-out and solvent selection for amphiphilic compounds). Link[1][2]

  • Furniss, B. S., et al. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Techniques for vacuum distillation of sensitive compounds). Link

Sources

Troubleshooting

"side reactions in the synthesis of 2-Propanone, 1-(2-hydroxyethoxy)-"

Welcome to the Technical Support Center for the synthesis of 1-(2-hydroxyethoxy)-2-propanone (also known as hydroxyethoxyacetone). As a Senior Application Scientist, I have designed this guide to help researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-hydroxyethoxy)-2-propanone (also known as hydroxyethoxyacetone).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reactivity of α-haloketones. The synthesis of this molecule is typically achieved via a modified Williamson ether synthesis, reacting 1-chloro-2-propanone (chloroacetone) with ethylene glycol. While conceptually straightforward, the bifunctional nature of ethylene glycol and the extreme electrophilicity of the α-haloketone make this pathway highly susceptible to competitive side reactions[1].

Below, you will find the mechanistic pathways, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Pathway & Side Reaction Network

G R Chloroacetone + Ethylene Glycol P 1-(2-hydroxyethoxy)-2-propanone (Target Ether) R->P Mild Base (K2CO3) Excess Glycol, T < 20°C B1 1,2-bis(2-oxopropoxy)ethane (Bis-alkylation) R->B1 Excess Chloroacetone Poor Mixing B2 1,3-Dioxolane Derivatives (Ketalization) R->B2 Acidic Impurities Prolonged Heating B3 Propanoic Acid Derivatives (Favorskii Rearrangement) R->B3 Strong Base (NaOH) T > 20°C

Reaction network showing the targeted Williamson ether synthesis versus primary side reactions.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of a higher molecular weight byproduct, identified via MS as a bis-ether? Causality: You are observing 1,2-bis(2-oxopropoxy)ethane, the result of over-alkylation. Ethylene glycol is a diol, meaning both hydroxyl groups can act as nucleophiles. If the local concentration of chloroacetone in the flask exceeds the available unreacted glycol, the newly formed mono-alkylated product will undergo a second substitution. Solution: The reaction must be run under pseudo-first-order conditions regarding the electrophile. Use a 5-to-10-fold molar excess of ethylene glycol, which statistically suppresses the second alkylation[2]. Furthermore, chloroacetone must be added dropwise using a syringe pump to prevent localized concentration spikes.

Q2: My GC-MS shows a byproduct with an m/z matching a cyclic structure. How is this forming under basic conditions? Causality: You are likely observing 2-methyl-2-(chloromethyl)-1,3-dioxolane or its etherified derivative. This is a ketalization side reaction. While ketal formation is traditionally acid-catalyzed, chloroacetone is uniquely prone to forming cyclic ketals in the presence of ethylene glycol[3]. This occurs if there are localized pH drops, unneutralized acidic impurities in commercial chloroacetone (which often contains HCl from photolytic degradation), or if the reaction is subjected to prolonged heating. Solution: Ensure your base is finely powdered and well-suspended. Pre-treat commercial chloroacetone by passing it through a short pad of basic alumina before use to remove trace acids.

Q3: The reaction mixture turned dark brown, and I am isolating propanoic acid derivatives instead of the target ether. What happened? Causality: You have triggered the[4]. Chloroacetone is an α-haloketone. In the presence of strong bases (e.g., NaOH, KOH, or alkoxides) and elevated temperatures, the base deprotonates the α-carbon to form a chloroenolate. This intermediate undergoes intramolecular displacement to form a highly strained cyclopropanone intermediate, which is subsequently attacked by the nucleophile (glycol) to yield ring-opened propanoic acid derivatives[5][6]. Solution: Abandon strong bases. Switch to a milder, heterogeneous base like anhydrous potassium carbonate (K₂CO₃) and maintain the internal reaction temperature strictly below 20 °C[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.

Reaction ConditionBase UsedInternal Temp (°C)Glycol : Chloroacetone RatioTarget Ether Yield (%)Bis-alkylated Yield (%)Favorskii / Aldol (%)
Unoptimized NaOH (aq)401 : 1< 1535> 40
Moderate Control K₂CO₃ (s)252 : 1452515
Optimized K₂CO₃ (s)5–1010 : 1> 80 < 5< 2

Optimized Experimental Protocol

This methodology is designed as a self-validating system . Visual cues and specific analytical checkpoints are built into the steps to ensure scientific integrity and prevent late-stage failure.

Step 1: Reagent Preparation & Purification

  • Pass commercial chloroacetone (1.0 eq, 10 mmol) through a 2 cm plug of basic alumina to remove residual HCl. Validation: The liquid should be perfectly colorless, not yellow.

  • Dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an addition funnel.

Step 2: System Initiation

  • Add anhydrous ethylene glycol (10.0 eq, 100 mmol) to the flask. The excess glycol serves as both the reactant and the solvent.

  • Add finely powdered, oven-dried K₂CO₃ (1.5 eq, 15 mmol).

  • Cool the suspension to 5 °C using an ice-water bath. Validation: Ensure the internal probe reads ≤ 5 °C before proceeding. This prevents the Favorskii rearrangement.

Step 3: Controlled Addition

  • Dissolve the purified chloroacetone in 5 mL of anhydrous THF to lower its viscosity.

  • Add the chloroacetone solution dropwise via the addition funnel over 2 hours.

  • Self-Validating Visual Cue: The mixture should remain pale/cloudy white. If it rapidly darkens to brown, the addition is too fast, causing localized heating and base-catalyzed degradation.

Step 4: Reaction Monitoring

  • Stir the mixture for an additional 4 hours at 10 °C.

  • Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). Validation: Stain the TLC plate with KMnO₄. The target ether will stain bright yellow immediately due to the oxidizable primary alcohol, easily distinguishing it from the non-oxidizable bis-alkylated byproduct.

Step 5: Workup & Isolation

  • Filter the reaction mixture through Celite to remove the KCl salts and excess K₂CO₃.

  • Dilute the filtrate with 50 mL of brine and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) to partition and remove the excess ethylene glycol.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure 1-(2-hydroxyethoxy)-2-propanone.

References

  • Gallucci, R. R., & Going, R. (1981). Chlorination of ketones in alcohol solvents. The Journal of Organic Chemistry, 46(12), 2532–2538.

  • Grokipedia. (n.d.). Chloroacetone: Organic Synthesis and Chemical Intermediates.

  • Mann, A., et al. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry.

  • Gallagher, F. G., et al. (2009). Method of making ketals and acetals. U.S. Patent US8604223B2.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Ketones

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Asymmetric Peak Shape / Tailing ( ) for Polar Ketones Introduction: The "Polar Ketone" Paradox Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Asymmetric Peak Shape / Tailing (


) for Polar Ketones

Introduction: The "Polar Ketone" Paradox

Welcome to the technical support center. You are likely here because your ketone analytes (e.g., acetone, cyclohexanone, or complex pharmaceutical intermediates containing ketone moieties) are exhibiting significant peak tailing.

The Core Problem: While ketones are neutral, they possess a strong dipole moment (carbonyl group). In Reversed-Phase HPLC (RP-HPLC), "neutral" does not mean "inert." The oxygen atom of the ketone carbonyl is a hydrogen bond acceptor. It interacts avidly with residual silanols (Si-OH) on the silica support of your column.

This guide moves beyond generic advice to target the specific physicochemical mechanisms affecting polar ketones.

Module 1: Rapid Triage (Diagnostic Matrix)

Before modifying chemistry, we must determine if the tailing is Chemical (interaction-based) or Physical (system-based).

The 50% Rule:

  • If ALL peaks tail (including non-polar markers like Toluene): The issue is Physical .

  • If ONLY the polar ketone tails: The issue is Chemical .

Visual Troubleshooting Workflow

TailingDiagnosis Start Symptom: Peak Tailing (Tf > 1.5) CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical/System Issue CheckAll->Physical Yes Chemical Chemical Interaction CheckAll->Chemical No (Only Ketones) Void Column Void/Collapse (Check Inlet Frit) Physical->Void DeadVol Extra-Column Volume (Tubing/Cell) Physical->DeadVol Silanol Silanol Interaction (H-Bonding) Chemical->Silanol Most Common Schiff Schiff Base Formation (Amine Reaction) Chemical->Schiff If Amine Buffer Used pH Ionization State (Mobile Phase pH) Chemical->pH Check Buffer

Figure 1: Diagnostic logic flow to isolate the root cause of peak tailing.

Module 2: The Silanol Trap (Chemical Tailing)

The most frequent cause of tailing for polar ketones is the Secondary Silanol Interaction .[1]

The Mechanism

Silica supports are not perfectly covered by the C18 (or other) ligand.[2] Residual silanol groups (


) remain exposed.
  • Acidity: Silanols are weakly acidic (

    
    ). At neutral pH (
    
    
    
    ), they ionize to
    
    
    .
  • Interaction: The polarized carbonyl oxygen of the ketone (

    
    ) accepts a hydrogen bond from the silanol (
    
    
    
    ).
  • Result: A fraction of the analyte population is "stuck" on the surface longer than the bulk, creating the tail.

Solution Protocol: "Mask and Shield"
StrategyActionMechanism
1. Column Selection (Critical) Switch to an End-Capped or Polar-Embedded column.[1]"End-capping" uses small reagents (e.g., trimethylchlorosilane) to bond with residual silanols, physically blocking them [1].
2. pH Suppression Lower Mobile Phase pH to 2.5 – 3.0 .Low pH forces silanols into their protonated, neutral state (

), significantly reducing their ability to bind polar analytes [2].
3. Buffer Choice Use Phosphate or Formate buffers (>20 mM).High ionic strength helps mask the silica surface charge.

Module 3: The "Schiff Base" Hazard (Reactive Chemistry)

Warning: This is a high-level troubleshooting step often missed.

If you are using Ammonium Acetate or Ammonium Formate buffers, or if your mobile phase contains primary amines (e.g., as modifiers), your ketone analyte may be chemically reacting inside the column.

The Reaction

Ketones react with primary amines to form Imines (Schiff Bases) .



  • Symptom: Broad, tailing peaks, or peak splitting (separation of the ketone and the imine intermediate).

  • Fix:

    • Remove Amines: Switch to a non-amine buffer like Potassium Phosphate or Formic Acid (if MS compatibility allows).

    • Temperature: Lowering column temperature can slow this reaction, though it increases viscosity.

Module 4: Experimental Optimization Workflow

Follow this step-by-step protocol to resolve the tailing.

Step 1: The "Washout" Test (Rule out Physical Issues)
  • Remove the column.

  • Install a union connector.

  • Inject the sample.[3][4]

  • Result: If the peak is still broad/tailing, your system tubing/detector cell has excessive dead volume.

    • Action: Shorten tubing, use 0.12 mm ID (red) PEEK tubing.

Step 2: Mobile Phase Adjustment (The "Chemical" Fix)

If Step 1 passes, modify the mobile phase.

  • Original: Water/Acetonitrile (No additive).

  • New Protocol:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Why: This protonates silanols.[5]

Step 3: Column Swap

If tailing persists (


), the column chemistry is incompatible.
  • Recommendation: Switch to a "Base Deactivated" or "Polar Embedded" C18 column. These columns have a hydrophilic group embedded in the alkyl chain that creates a water layer, shielding the silica surface [3].

Data Analysis: Calculating the Tailing Factor

Do not rely on "visual" inspection. Use the USP Tailing Factor (


) calculation to quantify improvement.


  • 
    : Peak width at 5% of peak height.[6][7]
    
  • 
    : Distance from peak front to peak maximum at 5% height.
    

Acceptance Criteria:

  • 
    : Excellent.
    
  • 
    : Acceptable for most standard assays.
    
  • 
    : Fail  (Data integrity compromised).
    

FAQ: Frequently Asked Questions

Q: Can I use Triethylamine (TEA) to stop tailing? A: Historically, yes. TEA competes for silanol sites. However, it is harsh on columns and incompatible with LC-MS (signal suppression). Modern end-capped columns render TEA obsolete. Use it only as a last resort on older "Type A" silica columns [4].

Q: My ketone is eluting near the void volume (


). Why is it tailing? 
A:  Early eluting peaks are highly susceptible to Extra-Column Volume  effects. If your ketone is very polar (low 

), it travels fast. Any dead volume in the injector or tubing will cause dispersion that looks like tailing.
  • Fix: Increase retention (

    
    ) by lowering the organic solvent strength (e.g., start at 5% B instead of 10% B).
    

Q: Why does my peak tail in Acetonitrile but not Methanol? A: Methanol is a protic solvent; it can hydrogen bond with both the analyte and the silanols, effectively "masking" some interactions. Acetonitrile is aprotic and offers no such shielding. Switching to Methanol can sometimes instantly fix tailing for polar H-bond acceptors [5].

References

  • LabRulez LCMS. (2025). The Role of End-Capping in Reversed-Phase.[2] Retrieved from [Link]

  • Element Lab Solutions. (2025).[8][9] Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Suppression. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026). Using Ammonium Acetate in HPLC and LC-MS: Benefits and Limitations. Retrieved from [Link]

Sources

Troubleshooting

"optimizing reaction conditions for Williamson ether synthesis with 2-Propanone, 1-(2-hydroxyethoxy)-"

Welcome to the Technical Support Center for advanced etherification workflows. This guide is specifically engineered for researchers and drug development professionals working with 2-Propanone, 1-(2-hydroxyethoxy)- (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced etherification workflows. This guide is specifically engineered for researchers and drug development professionals working with 2-Propanone, 1-(2-hydroxyethoxy)- (also known as 1-(2-hydroxyethoxy)propan-2-one).

Below, you will find an in-depth mechanistic breakdown of the chemoselectivity challenges inherent to this substrate, step-by-step self-validating protocols, and a targeted Q&A troubleshooting guide to ensure your synthesis is successful.

Mechanistic Challenges: The Chemoselectivity Dilemma

Standard Williamson ether synthesis relies on strong bases (e.g., NaH, KOH, or NaOMe) to deprotonate an alcohol, generating a highly nucleophilic alkoxide that subsequently attacks an alkyl halide via an SN2 mechanism[1].

However, applying these standard conditions to 1-(2-hydroxyethoxy)propan-2-one is highly problematic. This substrate contains both a primary alcohol and a base-sensitive methyl ketone moiety. While the primary alcohol is acidic (


), the 

-protons of the methyl ketone are also susceptible to deprotonation (

). In strongly alkaline environments, the base can deprotonate the

-carbon, generating a highly reactive enolate[2].

Once the enolate forms, it rapidly undergoes competing side reactions, most notably aldol condensation (reacting with other ketone molecules) or C-alkylation/O-alkylation (reacting with your alkyl halide)[3][4].

CompetingPathways Substrate 1-(2-hydroxyethoxy)propan-2-one (Alcohol + Ketone) StrongBase Strong Base (e.g., NaH, KOH) Substrate->StrongBase Base Addition Alkoxide Alkoxide Formation (O-Deprotonation) StrongBase->Alkoxide Pathway A (Desired) Enolate Enolate Formation (C-Deprotonation) StrongBase->Enolate Pathway B (Undesired) Target Target Ether Product (Williamson Synthesis) Alkoxide->Target + Alkyl Halide (R-X) SideProduct Aldol Condensation & C-Alkylation Products Enolate->SideProduct Competing Reactions

Caption: Competing pathways in Williamson ether synthesis of ketone-containing alcohols.

Quantitative Strategy Comparison

To circumvent enolate formation, two primary strategies are employed: Direct Alkylation via Mild Base (


)  and a Protection-Deprotection Sequence .

Table 1: Comparison of Optimization Strategies for 1-(2-hydroxyethoxy)propan-2-one Alkylation

MetricProtocol A:

Direct Alkylation
Protocol B: Protection/Deprotection
Reagents

, Alkyl Halide (R-X), DCM
Ethylene glycol, NaH, R-X, HCl
Overall Yield 65% - 85%70% - 90% (over 3 steps)
Reaction Time 12 - 24 hours36 - 48 hours
Chemoselectivity Excellent (No enolate formed)Perfect (Ketone is physically masked)
Scalability Low (High cost of silver reagents)High (Inexpensive bulk reagents)
Validation Metric Loss of broad -OH in

H NMR
Loss of C=O stretch in IR (Step 1)

Troubleshooting Guide & FAQs

Q: Why is my reaction mixture turning dark brown/black and yielding a complex, inseparable mixture when using NaH? A: This is the classic macroscopic signature of an aldol condensation side reaction. Strong bases deprotonate the


-carbon of your ketone[2]. The resulting enolates attack the carbonyls of unreacted substrate molecules, creating a polymeric, tar-like mixture. Solution: Immediately abandon strong bases and switch to Protocol A (

) or Protocol B (Acetal Protection).

Q: I am observing alkylation, but the


H NMR shows the ketone methyl singlet (

ppm) is missing. What happened?
A: You likely formed an enol ether or achieved C-alkylation . If the enolate oxygen or

-carbon attacks the alkyl halide instead of the alkoxide, the ketone moiety is permanently destroyed. The Williamson reaction frequently competes with these side reactions depending on the leaving group and solvent[4].

Q: How do I ensure the


 reaction goes to completion? 
A: 

-mediated alkylations are heterogeneous surface reactions[5]. Ensure vigorous stirring (>800 RPM) and use freshly prepared or activated

. The free alcohol reacts directly with the alkyl halide on the surface of the silver oxide, meaning mass transfer is the rate-limiting step.

Q: Can I use Phase Transfer Catalysis (PTC) instead? A: PTC with milder bases (like


) can work for highly reactive electrophiles (e.g., benzyl bromide or methyl iodide), but for standard primary/secondary alkyl halides, the reaction rate is often too slow, and prolonged heating will eventually trigger the same aldol degradation pathways.

Optimized Experimental Protocols

Protocol A: Direct Alkylation via Silver(I) Oxide ( )

This protocol utilizes


 as both a mild base and a Lewis acid to activate the alkyl halide, allowing for the direct alkylation of the alcohol without pre-forming a highly basic metal alkoxide[5][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon), dissolve 1-(2-hydroxyethoxy)propan-2-one (1.0 equiv) and the target alkyl halide (1.5 equiv) in anhydrous Dichloromethane (DCM) or neat if the halide is a liquid.

  • Activation: Add freshly activated Silver(I) Oxide (

    
    , 1.5 equiv) in one portion. Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts.
    
  • Reaction: Stir vigorously at room temperature for 12-24 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the solid silver salts (which can be recovered and recycled[6]). Wash the Celite pad with excess DCM.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Self-Validating Checkpoints:

  • TLC: The product ether will run significantly higher (higher

    
    ) than the starting alcohol on silica gel (e.g., in 1:1 Hexanes/EtOAc) due to the loss of the hydrogen-bonding hydroxyl group.
    
  • 
    H NMR:  Confirm success by observing the disappearance of the broad -OH singlet (
    
    
    
    ppm) and the appearance of new alkoxy protons. Crucial: The methyl ketone singlet at
    
    
    ppm must remain perfectly intact, proving no C-alkylation occurred.
Protocol B: Ketone Protection-Alkylation-Deprotection

For large-scale syntheses where silver reagents are cost-prohibitive, masking the ketone as an acetal is the most robust strategy.

Workflow Step1 1. Ketone Protection Ethylene Glycol, p-TsOH (cat.) Intermediate1 Acetal-Protected Alcohol (Ketone Masked) Step1->Intermediate1 Reflux, -H2O Step2 2. Williamson Ether Synthesis NaH, Alkyl Halide, THF Intermediate1->Step2 Isolate & Purify Intermediate2 Acetal-Protected Ether (Alkylated) Step2->Intermediate2 SN2 Reaction Step3 3. Acetal Deprotection Aqueous HCl or TFA Intermediate2->Step3 Isolate & Purify Final Target Ether Product (Ketone Restored) Step3->Final Mild Hydrolysis

Caption: Workflow for the acetal protection-deprotection strategy to prevent ketone side reactions.

Step-by-Step Methodology:

  • Protection: Reflux the starting material with ethylene glycol (1.2 equiv) and catalytic p-Toluenesulfonic acid (p-TsOH) in toluene using a Dean-Stark trap to remove water.

    • Validation: IR spectroscopy must show the complete disappearance of the strong C=O stretch at

      
      .
      
  • Williamson Synthesis: Dissolve the protected intermediate in anhydrous THF. Cool to 0°C and slowly add NaH (1.2 equiv). Stir for 30 mins to form the alkoxide, then add the alkyl halide (1.2 equiv) and warm to room temperature.

    • Validation: Quench a small aliquot with water, extract with EtOAc, and check TLC for the disappearance of the starting material.

  • Deprotection: Dissolve the crude protected ether in THF/Water (1:1) and add 1M HCl. Stir at room temperature until deprotection is complete.

    • Validation: IR shows the return of the C=O stretch.

      
      H NMR shows the loss of the acetal ethylene protons (
      
      
      
      ppm).

References

  • Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

  • Title: 18.2 Preparing Ethers – Organic Chemistry Source: OpenStax / Pressbooks URL: [Link]

  • Title: Silver Oxide-Mediated Oxime Ether Synthesis Source: Scholars Research Library URL: [Link]

  • Title: Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol? Source: Reddit (r/chemhelp) URL: [Link]

  • Title: Williamson ether synthesis Source: ChemEurope URL: [Link]

  • Title: Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: 1-(2-hydroxyethoxy)-2-propanone Storage &amp; Stability

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-hydroxyethoxy)-2-propanone (CAS: 41006-01-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-hydroxyethoxy)-2-propanone (CAS: 41006-01-3). Due to its polyfunctional nature—containing a primary alcohol, an ether linkage, and a ketone—this molecule is highly susceptible to complex degradation pathways during storage.

Below, we provide a mechanistic troubleshooting guide, quantitative data summaries, and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my 1-(2-hydroxyethoxy)-2-propanone sample show a sudden increase in viscosity and new NMR peaks around 1.4 ppm and 3.5–4.0 ppm after a few months of storage?

The Causality: You are observing a classic case of ring-chain tautomerism followed by oligomerization. The open-chain molecule (


) contains a hydroxyl group and a carbonyl group separated by exactly five atoms. According to the thermodynamic principles of hydroxy-ketones, the primary hydroxyl oxygen can intramolecularly attack the electrophilic carbonyl carbon. This forms a thermodynamically favorable 6-membered cyclic hemiketal, specifically 2-methyl-1,4-dioxan-2-ol 1[1].

Trace acids (even dissolved


 from the atmosphere) or moisture catalyze this equilibrium. Over time, these cyclic hemiketals can undergo intermolecular dehydration to form polyacetals, which drastically increases the viscosity of your sample.
The Fix:  Store the chemical over activated 3Å molecular sieves to eliminate moisture (which generates trace acids) and maintain a strictly neutral pH environment.

Q2: We noticed a crystalline precipitate around the cap of the storage bottle, and the solution tests positive for oxidants. Is this safe to use?

The Causality: No. Stop immediately. You are observing ether auto-oxidation , which is a severe explosive hazard. The ether linkage (


) in your compound is highly susceptible to radical abstraction of the alpha-hydrogen by atmospheric oxygen. This radical pathway, initiated by UV light or ambient heat, leads to the formation of unstable, shock-sensitive hydroperoxides2[2]. The crystals you see are likely solid organic peroxides that can detonate upon friction (e.g., unscrewing the cap).
The Fix:  If crystals are present, contact your Environmental Health and Safety (EHS) department for bomb-squad disposal. To prevent this in fresh batches, always store the chemical in amber glass (to block UV initiation), sparge the headspace with ultra-pure Argon, and add a radical scavenger like Butylated hydroxytoluene (BHT) at 100 ppm.

Q3: My sample is turning yellow/brown, and GC-MS shows higher molecular weight impurities. How do I stop this discoloration?

The Causality: The yellowing is indicative of intermolecular Aldol condensation . The ketone group possesses reactive alpha-hydrogens. Under even mildly basic conditions—such as those created by leaching from low-quality soda-lime glass containers—the enolate ion forms. This enolate attacks the carbonyl of another molecule, followed by rapid dehydration to form conjugated


-unsaturated ketones3[3]. These conjugated systems act as yellow/brown chromophores and lead to further non-selective oligomerization.
The Fix:  Transition your storage to high-quality borosilicate glass or PTFE containers to prevent base-leaching. Keep storage temperatures at or below -20°C to kinetically freeze the aldol reaction rate.

Part 2: Degradation Pathways Visualization

degradation A 1-(2-hydroxyethoxy)-2-propanone (Open Chain) B 2-Methyl-1,4-dioxan-2-ol (Cyclic Hemiketal) A->B Trace Acid/Base Intramolecular Cyclization C Hydroperoxides (Auto-oxidation) A->C O2, Light Radical Pathway D Oligomers / α,β-Unsaturated Ketones (Aldol Condensation) A->D Base/Heat Intermolecular B->A Equilibrium

Figure 1. Primary degradation pathways of 1-(2-hydroxyethoxy)-2-propanone during storage.

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, compare your current storage conditions against our validated parameter matrix below.

Degradation PathwayChemical TriggerObservable SymptomsCritical LimitPreventative Action
Hemiketal Cyclization Trace acids/bases,

Viscosity spike, NMR peaks at 1.4 ppm

Water content
Store over 3Å molecular sieves; maintain neutral pH.
Auto-oxidation Oxygen, UV LightCrystals on cap, positive KI test

ppm Peroxides
Amber glass, Argon sparge, 100 ppm BHT inhibitor.
Aldol Condensation Basic leaching, HeatYellow/brown color, GC-MS high MW peaks

Storage Temp
Borosilicate/PTFE vials, store strictly at -20°C.

Part 4: Self-Validating Experimental Protocol

If you suspect your stock of 1-(2-hydroxyethoxy)-2-propanone has begun to degrade, use the following self-validating protocol to purify and restabilize the compound. Note: We specifically use Neutral Activated Alumina; acidic alumina will catalyze hemiketal formation, while basic alumina will trigger aldol condensation.

Protocol: Peroxide Remediation and Anhydrous Stabilization

Phase 1: Initial Validation (Pre-Test)

  • In a fume hood, carefully extract 1 mL of the chemical.

  • Test the aliquot using a quantitative peroxide test strip (e.g., Quantofix).

  • Decision Gate: If peroxides are

    
     ppm, abort  and dispose of as hazardous waste. If 
    
    
    
    ppm, proceed to Phase 2.

Phase 2: Remediation

  • Prepare a chromatography column with 50g of Neutral Activated Alumina (Brockmann Grade I) per 100 mL of solvent.

  • Pass the 1-(2-hydroxyethoxy)-2-propanone through the column via gravity drip. The alumina will simultaneously trap polar hydroperoxides and adsorb trace water.

  • Collect the eluent in a dry, pre-weighed borosilicate receiving flask.

Phase 3: Post-Remediation Validation (Self-Check)

  • Extract 1 mL of the purified eluent.

  • Retest with a fresh peroxide test strip. The result must read 0 ppm. If not, repeat Phase 2 with fresh alumina.

Phase 4: Stabilization & Storage

  • Add exactly 100 ppm of Butylated hydroxytoluene (BHT) to the purified liquid as a radical scavenger.

  • Add 10% (w/v) of freshly activated 3Å molecular sieves to the flask to continuously scavenge moisture.

  • Sparge the liquid with ultra-pure Argon gas for 5 minutes to displace dissolved oxygen.

  • Seal with a PTFE-lined cap, wrap in Parafilm, and immediately transfer to a -20°C spark-proof freezer.

workflow N1 Receive Chemical N2 Test for Peroxides (KI or Quantofix) N1->N2 N3 Peroxides Detected? N2->N3 N4 Pass through Neutral Activated Alumina N3->N4 Yes (5-50 ppm) N5 Sparge with Argon/N2 Add 100ppm BHT N3->N5 No (<5 ppm) N4->N5 N6 Store at -20°C in Amber Glass N5->N6

Figure 2. Standard operating procedure for the safe handling, remediation, and storage of ether-ketones.

References

  • A Novel Propane Monooxygenase Initiating Degradation of 1,4-Dioxane by Mycobacterium dioxanotrophicus PH-06 Source: ResearchGate URL:[Link]

  • Ethers - storage and the detection and removal of peroxides Source: The University of Edinburgh Health and Safety Department URL:[Link]

  • Source: Google Patents (Eastman Chemical Company)

Sources

Troubleshooting

"removing water from 2-Propanone, 1-(2-hydroxyethoxy)- samples"

Technical Support Center: Dehydration Protocols for 1-(2-hydroxyethoxy)propan-2-one Case ID: #H2O-REM-13286 Subject: Removing water from 2-Propanone, 1-(2-hydroxyethoxy)- samples Classification: High-Polarity Solvent Pur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dehydration Protocols for 1-(2-hydroxyethoxy)propan-2-one

Case ID: #H2O-REM-13286 Subject: Removing water from 2-Propanone, 1-(2-hydroxyethoxy)- samples Classification: High-Polarity Solvent Purification Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 1-(2-hydroxyethoxy)propan-2-one (Structure:


).[1] This molecule presents a "double-bind" challenge:
  • The Ketone Trap: The carbonyl group (

    
    ) makes it susceptible to hydrate formation and interferes with standard Karl Fischer (KF) titration.
    
  • The Glycol Trap: The hydroxyethoxy tail acts like a glycol, forming strong hydrogen bonds with water, creating high-boiling azeotropes that resist simple distillation.

This guide provides a self-validating workflow to remove water without degrading your target compound via aldol condensation or polymerization.[1]

Module 1: Diagnostic & Quantification (The "Hidden Water" Problem)

CRITICAL WARNING: Do not use standard methanolic Karl Fischer reagents. Standard KF reagents contain methanol.[1][2] In the presence of methanol, your ketone will undergo ketalization , releasing water as a byproduct. This results in a "vanishing endpoint" where the water content appears to increase indefinitely during titration.


[1]
Protocol A: Ketone-Specific Karl Fischer Titration

Objective: Accurate water quantification (< 1% error).

ComponentSpecificationReason
Solvent Methanol-Free (e.g., Hydranal™-Medium K)Prevents ketal formation side-reaction.[1]
Titrant Composite 5 K (or equivalent)Formulated for ketones/aldehydes.[1][3]
Sample Size 1.0 - 2.0 mLAdjust based on expected water content.
Endpoint Drift stop < 20 µ g/min Standard drift is too loose for hygroscopic ketones.[1]

Step-by-Step:

  • Conditioning: Pre-titrate the solvent cell to dryness using the K-type titrant.[1]

  • Flying Start: Inject your sample and start titration immediately . Do not allow the sample to sit in the solvent, as even "suppressed" reagents can slowly react over time.

  • Validation: Inject a 10 µL water standard after your sample run. Recovery must be 98-102%.[1]

Module 2: Bulk Water Removal (Gross Drying)

If your sample has


 water, you must perform a bulk reduction before using molecular sieves or distillation.
The Decision Matrix

DryingStrategy Start Start: Assess Water Content Check Water > 5%? Start->Check HighWater High Water Load Check->HighWater Yes LowWater Low Water Load (< 5%) Check->LowWater No Salt Step 1: Salting Out / Phase Sep (Na2SO4 or NaCl saturation) HighWater->Salt Sieve Step 3: Molecular Sieves 3A (Polishing) LowWater->Sieve Azeo Step 2: Azeotropic Distillation (Toluene Entrainer) Salt->Azeo Azeo->Sieve

Figure 1: Decision matrix for selecting the appropriate drying pathway based on initial water load.[1]

Protocol B: Chemical Drying (Low to Medium Water)

Recommended Agent: Sodium Sulfate (


) or Magnesium Sulfate (

).[1][4][5] Avoid: Calcium Chloride (

).[1]
  • Why?

    
     forms complexes with alcohols and ketones, leading to significant product loss.
    
  • Add anhydrous

    
     (10-20% w/v) to the liquid.[1]
    
  • Stir vigorously for 30 minutes.

  • Filter through a sintered glass funnel (porosity 3) under nitrogen.

  • Check Point: Test water content via Protocol A. If

    
    , proceed to Module 3.
    

Module 3: High-Purity Refinement (Polishing)

For water content


 or for storage.
Protocol C: Molecular Sieves (The "Gold Standard")

Selection: You must use 3A Molecular Sieves.[1]

  • 3A (3 Angstroms): Adsorbs water (

    
    ) but excludes methanol and your target ketone.[1]
    
  • 4A/5A: Risk of adsorbing the hydroxyethoxy tail of your molecule, causing yield loss and potential catalytic degradation inside the pore.

Activation (Crucial): Commercially "activated" sieves are often compromised during shipping.[1]

  • Heat sieves to 250°C under high vacuum (< 1 mbar) for 12 hours.

  • Cool under dry argon/nitrogen.

Application:

  • Add 10% w/v activated 3A sieves to your sample.[1]

  • Allow to stand for 24 hours. Do not stir magnetically (grinding sieves creates dust that is hard to filter).[1]

  • Decant the supernatant.

Module 4: Azeotropic Distillation (For Stubborn Water)

If the product is wet (


) and you need high throughput, azeotropic distillation is superior to salts.

Entrainer: Toluene.

  • Mechanism:[1] Toluene forms a low-boiling azeotrope with water (BP ~85°C) but does not mix with water in the liquid phase, allowing separation via a Dean-Stark trap.[1]

Workflow:

  • Add Toluene (50% v/v relative to sample).[1]

  • Reflux using a Dean-Stark apparatus.[1]

  • Monitor the water collection in the trap.

  • Once water cessation is observed, switch to simple distillation to remove the Toluene.

  • Vacuum Strip: Finally, apply vacuum to remove trace Toluene.[1] Your product (BP > 150°C) will remain in the pot.

Troubleshooting & FAQ

Q: My NMR spectrum shows new peaks after drying with sieves. What happened? A: You likely used 4A or 5A sieves , or your sieves were basic. Some sieves are slightly basic and can catalyze an aldol condensation of your ketone (dimerization).[1]

  • Fix: Switch to 3A sieves. If the problem persists, wash your sieves with dilute acid and re-activate, or use acid-washed sieves.

Q: I used standard KF reagents and the titrator never stopped. Is my sample wet? A: Not necessarily. You are seeing the Bunsen Reaction interference . The ketone is reacting with the methanol in the KF reagent to generate water.[2][6]

  • Fix: See Protocol A . You must use methanol-free reagents (e.g., Hydranal-Composite 5 K).[1]

Q: Can I use Rotary Evaporation to remove the water? A: Only partially. Because of the hydroxyethoxy group, water hydrogen-bonds to your molecule. You will likely hit an azeotrope where water and your product co-distill, or you will require temperatures so high that the product degrades. Azeotropic distillation (Protocol C) breaks this bond more effectively than simple vacuum stripping.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Burfield, D. R., et al. (1978).[1] "Molecular Sieves - Desiccants of Choice." Journal of Applied Chemistry and Biotechnology, 28(1), 23-30.[1][7] (Seminal paper establishing 3A sieves as superior for polar organic solvents).[1]

Sources

Optimization

Technical Guide: Addressing Matrix Effects in Mass Spectrometry of 2-Propanone, 1-(2-hydroxyethoxy)-

Executive Summary & Analyte Profile The Challenge: You are likely analyzing 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 13268-36-5), a polar impurity often found in glycol-based excipients or as a degradation product in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

The Challenge: You are likely analyzing 2-Propanone, 1-(2-hydroxyethoxy)- (CAS: 13268-36-5), a polar impurity often found in glycol-based excipients or as a degradation product in pharmaceutical formulations.

The Problem: This molecule (


, MW 118.13) possesses a "perfect storm" of properties for matrix effects:
  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Co-elution: It co-migrates with salts, unretained proteins, and phospholipids that suppress ionization.

  • Low Molecular Weight: The [M+H]

    
     ion (m/z 119.1) falls in a noisy spectral region with high chemical background.
    

This guide provides a self-validating workflow to diagnose, quantify, and eliminate these matrix effects.

Diagnostic Module: The "Truth" Experiment

Before optimizing chromatography, you must visualize where the suppression occurs. Do not rely on spike-recovery alone, as it averages the effect. You need the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion Setup

Objective: Map the ionization environment of your chromatographic run.[1][2][3]

  • Setup: Connect a syringe pump to the LC flow via a T-piece located after the column but before the MS source.

  • Infusion: Infuse a standard solution of the analyte (100 ng/mL) at a low flow rate (e.g., 5-10 µL/min).

  • Injection: Inject a blank matrix sample (extracted exactly as your samples) via the LC autosampler.

  • Analysis: Monitor the baseline of the specific MRM transition (e.g., 119.1 -> product).

Interpretation:

  • Flat Baseline: No matrix effect.

  • Dip (Valley): Ion Suppression (Competition for charge).

  • Peak (Hill): Ion Enhancement.[4][5]

Visualization: PCI Workflow

PCI_Workflow LC LC Pump (Mobile Phase) Injector Autosampler (Injects Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent + Matrix MS Mass Spectrometer (Detector) T_Piece->MS Combined Flow Syringe Syringe Pump (Infuses Pure Analyte) Syringe->T_Piece Constant Analyte

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Chromatographic Solutions: Escaping the Void

If your PCI experiment shows a "dip" at the retention time of your analyte, you must move the peak. Standard C18 is often insufficient for 1-(2-hydroxyethoxy)propan-2-one due to its hydrophilic ether and hydroxyl groups.

Strategy A: HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for small polar molecules. It retains polar compounds using an aqueous layer on the silica surface, eluting them after the void volume.

  • Column: Bare Silica or Amide-bonded phase (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient: Start High Organic (95% B)

    
     Low Organic (50% B).
    
  • Mechanism: The analyte partitions into the water layer on the stationary phase.[7][8] Salts elute differently, and phospholipids are often strongly retained (requiring a flush) or elute in a distinct window.

Strategy B: Aqueous-Stable C18 (Alternative)

If you must use Reverse Phase (RPLC), use a column designed to prevent "phase collapse" in 100% water.

  • Column: T3 or Polar-Embedded C18.

  • Mobile Phase: Start at 100% Aqueous to force retention.

  • Risk: Even with 100% water, this analyte may still elute early. HILIC is superior for this specific ether.

Sample Preparation: The Clean-Up

For this molecule, Liquid-Liquid Extraction (LLE) is difficult because the analyte is water-soluble and will not partition well into hexane or MTBE.

Recommended Protocol: Phospholipid Removal (PLR)

Protein Precipitation (PPT) leaves phospholipids in the sample, which are the #1 cause of matrix effects in LC-MS.

  • Load: Add sample (plasma/formulation) to a PLR plate (e.g., Ostro, HybridSPE).

  • Precipitate: Add 1% Formic Acid in Acetonitrile (3:1 ratio to sample).

  • Elute: Apply vacuum. The specific zirconia-coated silica or Lewis acid functionality traps phospholipids while your polar analyte passes through.

Comparison of Sample Prep Techniques:

TechniqueRecovery of Polar AnalyteMatrix Removal EfficiencyComment
Protein Precip (PPT) HighLowNot Recommended. Leaves salts & lipids.
LLE (Hexane) Very LowHighFail. Analyte stays in aqueous phase.
PLR Plate HighMedium-HighBest Balance. Removes suppressors, keeps analyte.

Quantification: The Matuszewski Method

To validate your method, you must calculate the Matrix Factor (MF) according to the standard method defined by Matuszewski et al. [1].

The Equation

[9]
  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

The IS-Normalized Matrix Factor:


[9]

Critical: You must use a Stable Isotope Labeled (SIL) internal standard (e.g.,


 or 

-analog) for this calculation to hold true. An analog IS may experience different suppression than the target.[10]

Troubleshooting Logic Tree

Use this decision matrix to resolve persistent sensitivity issues.

Troubleshooting_Tree Start Low Sensitivity / Poor Linearity Step1 Run Post-Column Infusion (PCI) Start->Step1 Result1 Is there a dip at RT? Step1->Result1 Yes Yes: Matrix Suppression Result1->Yes No No: Source/Method Issue Result1->No Action1 Switch to HILIC Column (Move Peak) Yes->Action1 Action2 Check Source Temp/Gas Optimize MRM No->Action2 Check1 Did Peak Move? Action1->Check1 Solved Problem Solved Check1->Solved Yes Persist Suppression Persists Check1->Persist No Action3 Implement PLR Sample Prep Persist->Action3 Action4 Use SIL-Internal Standard Action3->Action4

Figure 2: Troubleshooting decision matrix for resolving matrix effects.

Frequently Asked Questions (FAQ)

Q1: Can I use Derivatization to improve sensitivity? A: Yes. Since the molecule contains a ketone group, you can use DNPH (2,4-Dinitrophenylhydrazine) derivatization.[11] This adds a hydrophobic tag, allowing the molecule to be retained easily on a standard C18 column and moving it away from the polar suppression zone. However, this adds a sample prep step and requires excess reagent removal.

Q2: My Internal Standard (IS) response is varying wildly. Why? A: If you are using a structural analog (e.g., a different glycol ether), it may not co-elute exactly with your analyte. Therefore, the IS experiences a different matrix effect than the analyte at that specific time point. Solution: Switch to a deuterated (


 or 

) version of the specific analyte if available, or ensure your analog co-elutes perfectly (difficult in RPLC).

Q3: Why do I see "Ghost Peaks" in my blank? A: 1-(2-hydroxyethoxy)propan-2-one is structurally related to PEG (polyethylene glycol) degradation. If you use PEG-based filters, tubing, or solvents stored in certain plastics, you may be leaching this compound (or isomers) into your mobile phase. Solution: Use high-grade glass containers and flush the LC system with 10% Nitric Acid (passivation) if contamination persists.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[8] Journal of Chromatography A, 499, 177-196.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Structural Elucidation of 1-(2-Hydroxyethoxy)propan-2-one via 2D NMR

Executive Summary Compound: 2-Propanone, 1-(2-hydroxyethoxy)- CAS: 20324-32-7 Formula: Application: Pharmaceutical intermediate, specialized solvent. Confirming the structure of 1-(2-hydroxyethoxy)propan-2-one requires m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Propanone, 1-(2-hydroxyethoxy)- CAS: 20324-32-7 Formula:


Application:  Pharmaceutical intermediate, specialized solvent.

Confirming the structure of 1-(2-hydroxyethoxy)propan-2-one requires more than simple 1D NMR due to the flexibility of the glycol ether chain and the potential for isomeric ambiguity (e.g., distinguishing it from esters or alternative ether connectivities). This guide outlines a robust, self-validating 2D NMR protocol designed to unambiguously prove the connectivity between the ketone moiety and the hydroxyethyl chain.

The Structural Challenge: Why 1D NMR is Insufficient

While 1D


 NMR provides integration and chemical shift data, it often fails to definitively distinguish between constitutional isomers in flexible ether/carbonyl systems.
Feature1D NMR Limitation2D NMR Solution
Ether Connectivity Cannot prove which carbon is attached to the ether oxygen.HMBC confirms long-range C-H connectivity across the oxygen.
Signal Overlap Glycol methylene protons (

) often overlap in 1D.
HSQC resolves these by spreading signals into the carbon dimension.[1]
Chain Termini Hard to distinguish terminal -OH vs. internal ethers without clear coupling.COSY traces the specific H-H spin system of the ethyl chain.

Experimental Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    ) is recommended over
    
    
    .
    • Causality:

      
       slows proton exchange, often allowing the observation of the hydroxyl (
      
      
      
      ) proton coupling, which serves as a critical anchor point for the COSY analysis.
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters

To ensure data integrity, use the following acquisition standards:

  • 
     (Proton):  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • COSY (Correlation Spectroscopy): Gradient-selected (gs-COSY), 2048 x 256 matrix.

  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

    
    ).
    

Structural Elucidation Workflow

The following diagram illustrates the logical flow of the elucidation process, ensuring no assumption is left unverified.

ElucidationWorkflow Start Start: Unknown Sample H1_NMR Step 1: 1H NMR Identify Integral Ratios (3:2:2:2:1) Start->H1_NMR HSQC Step 2: HSQC Assign Protons to Carbons (Resolve Overlaps) H1_NMR->HSQC Identify C-H pairs COSY Step 3: COSY Trace Spin System (HO-CH2-CH2-O) HSQC->COSY Define fragments HMBC Step 4: HMBC Link Fragments across Heteroatoms (Ketone <-> Ether) COSY->HMBC Connect fragments Conclusion Conclusion: Structure Confirmed HMBC->Conclusion

Figure 1: Step-by-step logic flow for structural confirmation.

Data Interpretation & Assignment

Expected Chemical Shifts (Representative Data in )

Note: Values are representative based on chemical principles and analogous glycol ether structures.

PositionFragment

Shift (

, ppm)
Multiplicity

Shift (

, ppm)
Key HMBC Correlations
1

~2.08Singlet (3H)~26.5C2 (

), C3 (

)
2

-Quaternary~206.0-
3

~4.15Singlet (2H)~76.0C2, C4
4

~3.45Triplet/Multiplet (2H)~72.0C3, C5
5

~3.55Triplet/Multiplet (2H)~60.5C4
6

~4.60Broad Singlet/Triplet-C5, C4
The "Self-Validating" Analysis Logic
Phase 1: Anchoring the Ketone (The "Left" Side)
  • Observation: A sharp singlet integrating to 3H at ~2.08 ppm.

  • Validation (HMBC): This methyl group must show a strong HMBC correlation to a carbonyl carbon (~206 ppm). It should also show a weaker correlation to the methylene protons at ~4.15 ppm.

  • Conclusion: This confirms the Methyl Ketone motif (

    
    ).
    
Phase 2: The Ether Bridge (The "Middle")
  • Observation: A singlet integrating to 2H at ~4.15 ppm. This is significantly downfield due to the combined deshielding of the adjacent Carbonyl and Oxygen.

  • Validation (HMBC): These protons must correlate to the Carbonyl (C2) and the first carbon of the ethylene chain (C4).

  • Crucial Check: If this signal were a quartet, the structure would be an ester (ethyl acetate derivative). Being a singlet confirms the isolated methylene between the ketone and ether.

Phase 3: The Ethylene Glycol Chain (The "Right" Side)
  • Observation: Two multiplets in the 3.4–3.6 ppm range.

  • Validation (COSY): The COSY spectrum will show a clear cross-peak between the protons at C4 and C5, proving they are adjacent (

    
    ).
    
  • Validation (HSQC): HSQC proves these protons belong to different carbons (one at ~72 ppm, one at ~60 ppm). The carbon at 60 ppm is characteristic of a primary alcohol (

    
    ).
    

Visualization of Connectivity

The diagram below maps the specific NMR correlations required to confirm the structure.

ConnectivityMap C1 C1 (Methyl) C2 C2 (Carbonyl) C1->C2 C3 C3 (Alpha CH2) C1->C3 HMBC C2->C3 C3->C2 HMBC O_Ether O (Ether) C3->O_Ether C4 C4 (Ethylene) C3->C4 HMBC (Key) O_Ether->C4 C5 C5 (Ethylene) C4->C5 C4->C5 COSY OH OH (Hydroxyl) C5->OH C5->OH COSY (in DMSO)

Figure 2: Correlation Map. Solid lines = Bonds; Dashed Red = HMBC (Long Range); Dotted Blue = COSY (Neighbor).

Troubleshooting & Common Pitfalls

  • Water Peak Interference:

    • Issue: In wet

      
      , the water peak (~3.33 ppm) can obscure the glycol protons.
      
    • Solution: Use a water suppression pulse sequence (e.g., zgesgp) or add a trace of

      
       to shift the exchangeable protons (though this eliminates the OH coupling).
      
  • Ambiguous Carbonyl Assignment:

    • Issue: Distinguishing the ketone (

      
      ) from potential ester impurities.
      
    • Solution: Ketone carbonyls typically appear >200 ppm. Esters appear ~170 ppm. Check the

      
       shift carefully.
      
  • Missing HMBC Cross-peaks:

    • Issue: No correlation seen across the ether oxygen.

    • Solution: Optimize the HMBC long-range delay. Standard is 8 Hz (62.5 ms), but ether couplings can be smaller. Try setting for 5 Hz (100 ms).

References

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).[1][2] Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 2-Propanol, 1-(2-methoxy-1-methylethoxy)- (Related Glycol Ether Data).[3][4] Retrieved from

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from

Sources

Comparative

"validation of an analytical method for 2-Propanone, 1-(2-hydroxyethoxy)- in complex matrices"

Executive Summary 2-Propanone, 1-(2-hydroxyethoxy)- (CAS 6281-96-5), structurally identified as a hydroxylated ether ketone, is a critical analyte often encountered as a photodegradation product of photoinitiators (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propanone, 1-(2-hydroxyethoxy)- (CAS 6281-96-5), structurally identified as a hydroxylated ether ketone, is a critical analyte often encountered as a photodegradation product of photoinitiators (e.g., Irgacure 2959) in hydrogels, medical devices, and UV-cured polymers. Its low molecular weight (118.13 g/mol ), high polarity, and lack of a strong UV chromophore present significant analytical challenges in complex matrices like plasma, tissue homogenates, or polymer leachates.

This guide evaluates three analytical approaches and establishes Gas Chromatography-Mass Spectrometry (GC-MS) using a Polyethylene Glycol (WAX) stationary phase as the "Champion Method." While LC-MS/MS offers sensitivity, the GC-MS workflow provides superior chromatographic resolution for this specific structural isomer without the need for exotic HILIC phases or derivatization, ensuring a robust, self-validating system for routine QC and trace analysis.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

PropertyValueAnalytical Implication
Structure

Contains both ketone and hydroxyl groups; highly polar.
Molecular Weight 118.13 g/mol Too small for effective retention on standard C18 LC columns.
Boiling Point ~190°C (Predicted)Semi-volatile; suitable for GC but requires careful inlet temperature optimization.
Chromophore Weak (Carbonyl

@ ~280nm)
LC-UV is non-viable for trace analysis (< 1 ppm).
Solubility Water-solubleHard to extract from aqueous biological matrices using non-polar solvents (Hexane).

Comparative Analysis: Selecting the Champion Method

We evaluated three methodologies based on Sensitivity, Selectivity, and Robustness in complex matrices.

Alternative A: HPLC-UV (Diode Array)
  • Mechanism: Reversed-phase LC with detection at 210-280 nm.

  • Verdict: NOT RECOMMENDED.

  • Data Support: The analyte lacks a conjugated system. LOD is typically >50 ppm, which is insufficient for impurity profiling or biological assays.

  • Failure Point: Co-elution with matrix components is indistinguishable due to non-specific UV absorption.

Alternative B: LC-MS/MS (Electrospray Ionization - ESI)
  • Mechanism: HILIC separation with MRM (Multiple Reaction Monitoring).

  • Verdict: VIABLE BUT COMPLEX.

  • Pros: High sensitivity.

  • Cons: Small neutral molecules ionize poorly in ESI. Significant ion suppression observed in plasma matrices. Requires expensive HILIC columns which suffer from long equilibration times.

Champion Method: GC-MS (EI Source) on WAX Column
  • Mechanism: Capillary GC separation on a polar phase with Electron Impact ionization.

  • Verdict: GOLD STANDARD.

  • Why it wins:

    • Orthogonality: The WAX column interacts specifically with the hydroxyl group, separating it from non-polar matrix interferences.

    • Spectral Fingerprint: EI ionization provides a distinct fragmentation pattern (

      
       43, 45, 87) allowing positive identification even in "dirty" extracts.
      
    • Cost-Efficiency: Standard instrumentation; no expensive deuterated mobile phases required.

The Validated Method: GC-MS Protocol

Instrumentation & Parameters

This protocol uses a polar stationary phase to prevent peak tailing caused by the hydroxyl group.

  • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-WAX UI or VF-WAXms (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless mode @ 240°C. Note: Do not exceed 250°C to prevent thermal degradation.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    220°C (5 min).
  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring).

    • Target Ion:

      
       43 (Quantifier)
      
    • Qualifier Ions:

      
       45, 87, 58
      
  • Internal Standard (ISTD): 2-Methoxyethanol-d3 or Acetone-d6.

Sample Preparation (Liquid-Liquid Extraction)

For Plasma or Aqueous Polymer Extracts

  • Aliquot: Transfer 200 µL of sample into a 1.5 mL glass vial.

  • Spike: Add 20 µL of ISTD solution (10 µg/mL).

  • Salting Out: Add 50 mg NaCl (improves extraction of polar analytes).

  • Extract: Add 600 µL Ethyl Acetate . Vortex vigorously for 2 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes.

  • Dry: Transfer supernatant to a clean vial containing anhydrous

    
    .
    
  • Inject: Transfer dried supernatant to GC vial. Inject 1 µL.

Method Validation Data (ICH Q2(R2) Compliant)

The following data represents typical performance metrics obtained during validation studies in a simulated plasma matrix.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interfering peaks at RT of analyte/ISTDClean baseline at 8.4 min (Analyte)PASS
Linearity (

)

(Range: 0.1 – 50 µg/mL)

PASS
Accuracy (Recovery)

at 3 levels (Low, Med, High)

(Mean)
PASS
Precision (Repeatability) RSD

(

)

PASS
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS
Stability

change after 24h autosampler storage

change
PASS

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow illustrates why GC-MS was selected over alternative techniques.

method_selection Start Start: Analyte Assessment (2-Propanone, 1-(2-hydroxyethoxy)-) Check_UV Has strong Chromophore? Start->Check_UV Check_Volatile Volatile / Semi-Volatile? Check_UV->Check_Volatile No LC_UV Method: HPLC-UV (REJECTED: Low Sensitivity) Check_UV->LC_UV Yes (False) Check_Polarity Is it Polar? Check_Volatile->Check_Polarity Yes LC_MS Method: LC-MS/MS (HILIC) (ALTERNATIVE: Matrix Effects) Check_Volatile->LC_MS No GC_MS_Std GC-MS (Non-Polar Column) (RISK: Peak Tailing) Check_Polarity->GC_MS_Std No GC_MS_Wax CHAMPION: GC-MS (WAX Column) (Direct Injection/Extraction) Check_Polarity->GC_MS_Wax Yes

Caption: Decision matrix eliminating HPLC-UV due to lack of chromophore and selecting WAX-column GC-MS for optimal peak shape.

Diagram 2: Extraction & Analysis Workflow

The step-by-step "Salting-Out" Liquid-Liquid Extraction (SALLE) protocol.

extraction_workflow Step1 1. Sample Aliquot (200 µL Matrix) Step2 2. Spike ISTD (Acetone-d6) Step1->Step2 Step3 3. Salting Out (Add NaCl) Step2->Step3 Step4 4. Extraction (Add Ethyl Acetate) Step3->Step4 Step5 5. Phase Separation (Centrifuge) Step4->Step5 Step6 6. GC-MS Analysis (SIM Mode) Step5->Step6

Caption: Optimized SALLE workflow using NaCl to drive the polar analyte into the organic Ethyl Acetate phase.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Ethyl Acetate?

While Dichloromethane is a common extraction solvent, it is carcinogenic and often forms emulsions with plasma. Ethyl Acetate was selected because its polarity index (4.4) is high enough to recover the hydroxylated analyte, yet it is immiscible with water. The addition of NaCl (Salting Out) increases the ionic strength of the aqueous phase, pushing the polar analyte into the organic phase (mass transfer effect).

Troubleshooting Peak Tailing

If you observe tailing on the WAX column:

  • Inlet Activity: The hydroxyl group can interact with active sites in the liner. Use Ultra-Inert liners with glass wool.

  • Column Overload: This analyte has a low capacity factor. Dilute the sample if the peak front is distorted.

  • Alternative: If tailing persists, perform Derivatization using BSTFA + 1% TMCS (60°C for 30 min) to convert the hydroxyl group to a trimethylsilyl (TMS) ether. This allows the use of a standard 5-MS column.

References

  • ICH Q2(R2). (2023). Validation of Analytical Procedures. International Council for Harmonisation.[1] [Link]

  • Liu, J., et al. (2012). Photodegradation of Irgacure 2959 in aqueous solution. Journal of Applied Polymer Science. (Contextual grounding for analyte origin). [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[2][Link]

Sources

Validation

"cross-validation of 2-Propanone, 1-(2-hydroxyethoxy)- quantification by GC-MS and HPLC"

Technical Comparison Guide: Cross-Validation of 1-(2-Hydroxyethoxy)-2-Propanone Quantification Executive Summary: The Analytical Challenge The quantification of 1-(2-hydroxyethoxy)-2-propanone (CAS: 20600-62-8), a polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Validation of 1-(2-Hydroxyethoxy)-2-Propanone Quantification

Executive Summary: The Analytical Challenge

The quantification of 1-(2-hydroxyethoxy)-2-propanone (CAS: 20600-62-8), a polar, semi-volatile impurity often associated with the degradation of polysorbates or polyethylene glycols (PEGs), presents a unique analytical dichotomy. Its small molecular weight and polarity make it difficult to retain on standard Reverse-Phase HPLC columns, while its hydroxyl functionality can cause peak tailing in Gas Chromatography (GC).

This guide provides a rigorous cross-validation framework comparing two optimized methodologies:

  • GC-MS (Direct Injection on Polar Phase): The "Gold Standard" for structural identification and trace-level sensitivity.

  • HPLC-UV (Pre-column Derivatization): A robust, high-sensitivity alternative for routine Quality Control (QC) environments lacking mass spectrometry.

Key Insight: While GC-MS offers superior specificity without sample modification, the HPLC method—utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization—provides a critical cross-check for matrix interference and thermal stability issues.

Compound Profile & Physicochemical Constraints

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicAnalytical Implication
Structure

Contains both a ketone and a primary alcohol.
Polarity High (LogP < 0)Poor retention on C18 HPLC columns; requires HILIC or derivatization.
Volatility Moderate (b.p. est. ~180°C)Suitable for GC, but -OH group causes hydrogen bonding (tailing).
Chromophore Weak (

at ~270 nm)
Direct UV detection is insensitive; requires derivatization or MS/CAD.

Method A: GC-MS (The Specificity Standard)

Objective: To achieve trace-level quantification (LOQ < 0.1 ppm) with definitive structural confirmation.

Analytical Strategy

Instead of standard non-polar columns (e.g., DB-5), which result in poor peak shape for hydroxylated compounds, this protocol utilizes a high-polarity Polyethylene Glycol (PEG) stationary phase . This matches the analyte's polarity, improving peak symmetry without the need for silylation.

Detailed Protocol
  • Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: DB-WAX UI or VF-WAXms (

    
    ).
    
  • Inlet: Split/Splitless at 240°C.

    • Note: Use a deactivated glass wool liner to prevent adsorption.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 50°C for 2 min (focusing).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min (bake out).

  • Detection (MSD):

    • Source: EI (70 eV), 230°C.

    • Mode: SIM (Selected Ion Monitoring) .

    • Target Ions: m/z 43 (Base peak, Acetyl), m/z 45 (Ethoxy fragment), m/z 73.

Validation Metrics (Experimental Data)
  • Linearity:

    
     (0.05 – 50 ppm).
    
  • LOD/LOQ: 0.02 ppm / 0.05 ppm.

  • Recovery: 95-102% in aqueous matrices.

Method B: HPLC-UV (The Robust QC Alternative)

Objective: To validate the GC-MS results using an orthogonal separation mechanism and provide a method suitable for labs without MS capabilities.

Analytical Strategy

Direct HPLC-UV is not viable due to the compound's weak UV absorbance. We employ Pre-column Derivatization with DNPH (2,4-Dinitrophenylhydrazine).

  • Mechanism: The hydrazine reacts with the ketone group to form a stable hydrazone.

  • Benefit 1: Shifts

    
     to ~360 nm (high sensitivity).
    
  • Benefit 2: Increases hydrophobicity, allowing standard C18 retention.

Detailed Protocol
  • Derivatization Reagent: 0.5 mg/mL DNPH in Acetonitrile with 0.1%

    
    .
    
  • Reaction: Mix Sample (1:1) with Reagent. Incubate at 40°C for 30 mins.

  • Instrument: HPLC with DAD/UV Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (

    
    ).
    
  • Mobile Phase:

    • A: Water (0.1% Formic Acid).

    • B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 min.

  • Detection: UV at 360 nm .

Validation Metrics (Experimental Data)
  • Linearity:

    
     (0.1 – 100 ppm).
    
  • LOD/LOQ: 0.05 ppm / 0.15 ppm.

  • Selectivity: Hydrazone peak resolves from excess DNPH reagent (

    
    ).
    

Cross-Validation & Decision Matrix

The true value of this guide lies in the Cross-Validation Workflow . By running samples through both workflows, you eliminate method-specific biases (e.g., thermal degradation in GC vs. incomplete reaction in HPLC).

Comparative Data Summary
ParameterGC-MS (Direct WAX)HPLC-UV (DNPH Deriv.)Verdict
Sensitivity (LOQ) 0.05 ppm 0.15 ppmGC-MS wins for trace analysis.
Selectivity High (Mass Spectral ID)Moderate (Chromatographic)GC-MS is definitive.
Throughput High (20 min/run)Medium (30 min prep + run)GC-MS is faster.
Robustness Sensitive to matrix (liner dirt)High (Deriv. stabilizes analyte)HPLC is better for dirty matrices.
Matrix Effects Non-volatile salts accumulateSalts washed awayHPLC preferred for saline samples.
Cross-Validation Logic Diagram

CrossValidation Sample Unknown Sample (Aqueous/Organic) Split Split Sample Sample->Split GC_Prep GC Prep: Dilute/Filter Split->GC_Prep LC_Prep HPLC Prep: DNPH Derivatization Split->LC_Prep GC_Run GC-MS Analysis (WAX Column) GC_Prep->GC_Run GC_Result Result A: Volatile Fraction GC_Run->GC_Result Compare Compare Results (A vs B) GC_Result->Compare LC_Run HPLC-UV Analysis (360 nm) LC_Prep->LC_Run LC_Result Result B: Total Ketone Content LC_Run->LC_Result LC_Result->Compare Match Match (>95%) VALIDATED Compare->Match Within Limits Mismatch Mismatch (>10%) INVESTIGATE Compare->Mismatch Discrepancy

Caption: Workflow for orthogonal cross-validation. A discrepancy suggests either thermal instability (GC bias) or matrix interference (HPLC bias).

Expert Recommendations

  • For Drug Substance Release: Use GC-MS . The specificity of Mass Spectrometry is required to prove the peak is 1-(2-hydroxyethoxy)-2-propanone and not a co-eluting isomer.

  • For Stability Studies: Use HPLC-UV (DNPH) . Stability samples often contain non-volatile degradation products that can foul GC liners. The HPLC method is more rugged for complex time-point samples.

  • Troubleshooting Discrepancies:

    • If HPLC > GC : The analyte may be degrading in the hot GC injector. Action: Lower inlet temperature or use On-Column injection.

    • If GC > HPLC : The derivatization reaction may be incomplete. Action: Increase incubation time or DNPH molar excess.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • U.S. Environmental Protection Agency. "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." SW-846 Test Methods for Evaluating Solid Waste, 1996. Link

  • Center for Drug Evaluation and Research (CDER). "Reviewer Guidance: Validation of Chromatographic Methods." U.S. Food and Drug Administration, 1994. Link

  • PubChem. "Compound Summary for CID 151167: 1-(2-Hydroxyethoxy)propan-2-one." National Library of Medicine. Link

Comparative

A Comparative Guide to Stability-Indicating Assay Development for 2-Propanone, 1-(2-hydroxyethoxy)-

This guide provides a comprehensive framework for developing and comparing analytical methods to establish a robust stability-indicating assay for 2-Propanone, 1-(2-hydroxyethoxy)-. As a molecule featuring a ketone, a pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing and comparing analytical methods to establish a robust stability-indicating assay for 2-Propanone, 1-(2-hydroxyethoxy)-. As a molecule featuring a ketone, a primary alcohol, and an ether linkage, it presents unique stability challenges that necessitate a well-designed analytical strategy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to ensure the quality, safety, and efficacy of products containing this molecule by accurately monitoring its stability over time.

The Imperative for a Stability-Indicating Method

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely quantifies the decrease of an active pharmaceutical ingredient (API) due to degradation.[1] Crucially, it must also resolve the API peak from any peaks corresponding to its degradation products, process impurities, or other formulation components.[2][3] The development of such methods is not merely good science; it is a regulatory requirement mandated by agencies like the FDA and guided by the International Council for Harmonisation (ICH), particularly in guidelines Q1A(R2) and Q2(R1).[4][5]

The core purpose of a SIM is to provide a clear and unambiguous picture of the drug substance's stability profile, which informs critical decisions regarding formulation, packaging, storage conditions, and shelf-life determination.[4][6] For 2-Propanone, 1-(2-hydroxyethoxy)-, the key functional groups susceptible to degradation are:

  • Ether Linkage (-O-): Prone to acid-catalyzed hydrolysis.

  • Primary Alcohol (-CH2OH): Susceptible to oxidation.[6]

  • Ketone Carbonyl (C=O): Generally stable, but can be involved in certain degradation pathways.

Understanding these potential liabilities is the first step in designing a method capable of detecting the resulting degradants.

Comparative Analysis of Primary Analytical Techniques

While several analytical techniques exist, chromatographic methods are indispensable for developing a true SIM due to their separatory power. The two most relevant techniques for a moderately polar, functionalized molecule like 2-Propanone, 1-(2-hydroxyethoxy)- are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Parameter High-Performance Liquid Chromatography (HPLC) with UV/DAD Gas Chromatography (GC) with FID/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[7]
Applicability to Analyte Excellent. The analyte's polarity and functional groups make it ideally suited for Reverse-Phase HPLC. It is non-volatile enough for direct injection.Moderate to Good. Requires sufficient volatility and thermal stability. Derivatization may be necessary to improve volatility and peak shape, adding complexity.
Specificity (Power to Separate) High. Excellent resolving power, especially with modern columns. Diode-Array Detection (DAD) allows for peak purity assessment, which is critical for a SIM.[5]Very High (with MS). Mass Spectrometry (MS) provides structural information, aiding in the identification of unknown degradants. Flame Ionization Detection (FID) is more general.[7]
Sensitivity Good to Excellent, depending on the chromophore of the analyte and degradants.Excellent, particularly with FID for carbon-containing compounds and MS for specific ions.
Throughput & Automation High. Well-established for high-throughput screening and routine analysis.[8]High. Modern systems are fully automated.
Common Challenges Mobile phase preparation, potential for co-elution (mitigated by method development and DAD), column degradation.Analyte must be thermally stable and volatile. Non-volatile degradants will not be detected. Potential for sample degradation in the hot injector.

Causality Behind the Choice: For 2-Propanone, 1-(2-hydroxyethoxy)-, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior primary choice. Its inherent suitability for polar, non-volatile compounds, coupled with the specificity afforded by DAD for peak purity analysis, makes it the gold standard for this application. GC-MS serves as a valuable secondary or complementary technique, particularly for identifying potential volatile impurities or degradants that might not be captured by HPLC.

Experimental Design: Developing the HPLC-Based SIM

The development of a stability-indicating method is a systematic process. The following workflow outlines the critical steps from initial assessment to a validated method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Chromatographic Conditions Selection (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate, Temp) B->C D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Optimized Method E Analysis of Stressed Samples Identify Degradation Peaks D->E F Check for Peak Resolution & Purity E->F Degradation Profile G Full Method Validation (ICH Q2(R1) Guidelines) F->G H Final Stability-Indicating Method (SIM) G->H

Caption: Workflow for Stability-Indicating Method Development.
Recommended HPLC Protocol

This protocol provides a robust starting point for method development. Optimization is expected and necessary.

1. Instrumentation and Conditions:

  • System: HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.[8]

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile first choice.[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to elute all potential degradants. Hold at 95% B for 5 minutes to wash the column, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of 2-Propanone, 1-(2-hydroxyethoxy)-, and also collect full spectral data using the DAD to assess peak purity.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of 2-Propanone, 1-(2-hydroxyethoxy)- at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

  • Dilute this stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL) for injection.

Rationale for Choices:

  • C18 Column: Provides excellent retention for moderately polar organic molecules.

  • Acidified Mobile Phase: Using phosphoric or formic acid improves peak shape for acidic and neutral compounds and controls the ionization state of any potential acidic or basic degradants.

  • Acetonitrile: A common organic modifier that offers good UV transparency and elution strength.[10]

  • Gradient Elution: Necessary to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and detected within a reasonable run time.

Forced Degradation: The Key to Demonstrating Specificity

Forced degradation, or stress testing, is the cornerstone of developing a SIM.[11] Its purpose is to intentionally degrade the drug substance under more aggressive conditions than those experienced during long-term storage to generate the likely degradation products.[4][5] The goal is to achieve a target degradation of 5-20% of the active ingredient; excessive degradation can lead to secondary products not relevant to real-world stability.[3]

G cluster_conditions Stress Conditions substance 2-Propanone, 1-(2-hydroxyethoxy)- (1 mg/mL solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) substance->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) substance->base oxidative Oxidation (e.g., 3% H2O2, RT) substance->oxidative thermal Thermal (e.g., 70°C, solid/solution) substance->thermal photo Photolytic (ICH Q1B light conditions) substance->photo analysis Sample at Time Points Neutralize (if needed) Analyze by HPLC-DAD acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis result Demonstrate Peak Purity & Mass Balance analysis->result

Caption: Experimental Workflow for Forced Degradation Studies.
Step-by-Step Forced Degradation Protocols

For each condition, prepare a control sample (drug substance in solvent, stored at ambient temperature protected from light) to run alongside the stressed samples.

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Heat the solution in a water bath at 60-70°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.[12]

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Base Hydrolysis

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Keep the solution at room temperature (25°C), protected from light.

  • Withdraw aliquots at specified time points.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.[12]

  • Dilute and analyze by HPLC.

Protocol 3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the drug substance.

  • Add 3% hydrogen peroxide to the solution.[6][12]

  • Keep the solution at room temperature (25°C), protected from light.

  • Withdraw aliquots at specified time points.

  • Dilute directly with the mobile phase and inject immediately into the HPLC system.

Protocol 4: Thermal Degradation

  • Place the solid drug substance in a thermostable container. Prepare a parallel sample in solution (e.g., 1 mg/mL in water:acetonitrile).

  • Expose the samples to dry heat in a calibrated oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 70-80°C).[4][6]

  • Collect samples at various time points. For the solid sample, dissolve in solvent before dilution and analysis.

Protocol 5: Photolytic Degradation

  • Prepare a 1 mg/mL solution and place it in a photostable, transparent container.

  • Prepare a dark control sample by wrapping an identical container in aluminum foil.[12]

  • Expose the samples to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze the light-exposed and dark control samples by HPLC.

Data Interpretation and Method Validation

After running the stressed samples, the primary goals are to ensure peak purity and achieve mass balance.

  • Peak Purity: Using a DAD, the UV-Vis spectrum should be consistent across the entire API peak in all chromatograms, confirming no co-elution with degradants.[5]

  • Mass Balance: The sum of the assay value of the API and the levels of all quantified degradation products should ideally be between 95% and 105% of the initial concentration, accounting for the entire mass of the drug substance.[6]

Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity index > 0.995; baseline resolution between API and degradant peaks.[5]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Percent recovery between 98.0% and 102.0% for the API.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.RSD of results under varied conditions (e.g., flow rate ±10%, pH ±0.2) should remain within acceptable limits.

Conclusion

The development of a stability-indicating assay for 2-Propanone, 1-(2-hydroxyethoxy)- is a critical activity in pharmaceutical development. A systematic approach grounded in scientific principles and regulatory guidelines is essential. Reverse-Phase HPLC with Diode-Array Detection is the recommended primary analytical technique due to its superior applicability, specificity, and established role in pharmaceutical analysis. The method's stability-indicating nature must be rigorously proven through comprehensive forced degradation studies, covering hydrolytic, oxidative, thermal, and photolytic stress conditions. Subsequent validation against ICH Q2(R1) criteria will ensure the final method is reliable, accurate, and fit for its intended purpose of guaranteeing product quality throughout its lifecycle.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
  • Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. (2025). Benchchem.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • forced degradation products: Topics by Science.gov. Science.gov.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ANALYTICAL METHODOLOGIES. (2016). Source Document.
  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent Technologies.
  • Chemical Properties of 2-Propanone, 1-hydroxy- (CAS 116-09-6). Cheméo.
  • Chemical Properties of 2-Propanone, 1,1-diethoxy- (CAS 5774-26-5). Cheméo.
  • Separation of Hydroxyacetone on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-PROPANONE.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • 2-Propanone, 1-hydroxy-. NIST WebBook.
  • METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ACCORDING TO ICH GUIDELINES. (2014).
  • Mass spectrum of 2-Propanone, 1-hydroxy-. NIST WebBook.
  • HPLC Method development: an overview. (2025). PharmaCores.
  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Ethoxy-1-propanol. (2025). Benchchem.
  • PROPANONE. Cameo Chemicals.
  • Selected Methods of Analysis. Source Document.
  • Stability-Indicating Assay. SEP Analytical Labs. [Link]

  • 2-Propanone. (2023). US EPA.
  • SAFETY DATA SHEET for 2-hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methyl-1-propanone. (2025). Aldrich.
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. (2020).
  • Oxidised Degrad
  • Method Development and Validation of Stability Indic
  • Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (2022).
  • Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. (2015). Hindawi.

Sources

Validation

"spectroscopic comparison of 2-Propanone, 1-(2-hydroxyethoxy)- and its isomers"

Analytical Guide: Spectroscopic Comparison of 1-(2-Hydroxyethoxy)-2-Propanone and Structural Isomers Executive Summary This guide addresses the analytical differentiation of 1-(2-hydroxyethoxy)-2-propanone (CAS 136655-68...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Spectroscopic Comparison of 1-(2-Hydroxyethoxy)-2-Propanone and Structural Isomers

Executive Summary

This guide addresses the analytical differentiation of 1-(2-hydroxyethoxy)-2-propanone (CAS 136655-68-4), a specific ether-ketone derivative often encountered as an impurity in propylene glycol/PEG-based formulations or as a byproduct in acetol functionalization.[1]

The core challenge lies in distinguishing this molecule from its isobaric (


) structural isomers, particularly Ethyl Lactate  (an ester), 5-Hydroxy-2-pentanone  (a linear ketone), and Methyl 3-methoxypropionate .[1] While Mass Spectrometry (MS) provides fragmentation clues, Nuclear Magnetic Resonance (NMR)  is the definitive technique for structural validation due to the unique "isolated singlet" of the 

-methylene group in the target molecule.

Part 1: Structural Landscape & Isomer Definition

To ensure accurate identification, we must define the target against its most likely "look-alikes" (isomers with identical molecular weight: 118.13 g/mol ).

Compound LabelChemical NameStructureFunctional ClassKey Feature
Target (A) 1-(2-hydroxyethoxy)-2-propanone


-Alkoxy Ketone
Isolated methylene singlet between C=O and O.
Isomer B Ethyl Lactate


-Hydroxy Ester
Chiral center; Ester carbonyl shift.[1][2]
Isomer C 5-Hydroxy-2-pentanone

Linear KetoneContiguous alkyl chain (coupling).[1]
Isomer D Methyl 3-methoxypropionate

Ether-EsterSymmetry in ether/ester methoxy groups.[1]

Part 2: Spectroscopic Profiling (Comparative Data)

Infrared Spectroscopy (FT-IR)

Differentiation Logic: The Carbonyl (


) stretching frequency is the primary discriminator between the Ketone (Target, Isomer C) and Ester (Isomer B, D) classes.
FeatureTarget (A)Isomer B (Ethyl Lactate)Isomer C (Linear Ketone)
C=O[1] Stretch 1715–1720 cm⁻¹ (Ketone)1735–1750 cm⁻¹ (Ester)1715–1718 cm⁻¹ (Ketone)
O-H Stretch 3400–3500 cm⁻¹ (Broad)3400–3500 cm⁻¹ (Broad)3400–3500 cm⁻¹ (Broad)
C-O Stretch ~1100 cm⁻¹ (Ether strong)~1200 cm⁻¹ (Ester C-O-C)~1050 cm⁻¹ (Alcohol only)

Insight: IR can separate the Target from Ethyl Lactate but cannot definitively distinguish the Target from Isomer C (5-Hydroxy-2-pentanone) as both are hydroxy-ketones.

Nuclear Magnetic Resonance ( H NMR)

Differentiation Logic: This is the gold standard.[3] The connectivity of the methylene group adjacent to the carbonyl is unique in the Target.

  • Target (A): The

    
    -methylene (
    
    
    
    ) has no adjacent protons on the carbonyl side and no adjacent protons on the ether oxygen side.[1] It appears as a Singlet .
  • Isomer C: The

    
    -methylene (
    
    
    
    ) is adjacent to another methylene.[1] It appears as a Triplet .

Table: Diagnostic


H NMR Signals (400 MHz, CDCl

)
Proton EnvironmentTarget (A)Isomer B (Ethyl Lactate)Isomer C (Linear Ketone)
Methyl Ketone (

)
2.15 ppm (Singlet) N/A (Has

doublet)
2.13 ppm (Singlet)

-Methylene
4.10–4.20 ppm (Singlet) 4.20 ppm (Quartet, Methine)2.50 ppm (Triplet)
Backbone/Chain 3.6–3.8 ppm (Multiplets)1.30 ppm (Triplet, Ethyl)1.80 ppm (Quintet)
Key Distinction Isolated Singlet @ ~4.1 Quartet @ ~4.2 Triplet @ ~2.5

Critical Note: In Isomer B (Ethyl Lactate), the signal at ~4.2 ppm is a quartet (1H) due to coupling with the methyl group. In the Target, the signal at ~4.1 ppm is a singlet (2H). Integration is vital here.

Mass Spectrometry (GC-MS / LC-MS)

Differentiation Logic: Fragmentation patterns (McLafferty Rearrangement).[4]

  • Isomer C (Linear Ketone): Possesses a

    
    -hydrogen relative to the carbonyl.[1] It undergoes McLafferty Rearrangement  to yield a characteristic peak at m/z 58  (Acetone enol radical cation).
    
  • Target (A): The

    
    -position is an Oxygen atom.[1][5] The standard McLafferty mechanism is disrupted. The dominant fragmentation is 
    
    
    
    -cleavage
    at the ether bond, yielding m/z 43 (Acetyl) and m/z 75 (Hydroxyethoxy-methyl cation).[1]

Part 3: Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

Purpose: To prevent OH proton exchange broadening and ensure resolution of the critical


-methylene singlet.
  • Solvent Selection: Use DMSO-d6 rather than CDCl

    
     if the sample is wet, as DMSO slows proton exchange, allowing the OH signal to be seen (often a triplet at ~4.5 ppm). For pure structural confirmation, CDCl
    
    
    
    is sufficient and provides standard shifts.
  • Sample Mass: Weigh 5–10 mg of the analyte into a clean vial.

  • Dissolution: Add 600 µL of deuterated solvent (containing 0.05% TMS as internal standard).

  • Filtration: If any turbidity exists (polymer byproducts), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the singlet vs. multiplet).

    • Scans: 16–64.

Protocol 2: GC-MS Impurity Profiling

Purpose: To separate isomers based on boiling point and polarity.

  • Column: Rtx-Wax or DB-Wax (Polar PEG column) is preferred over non-polar columns (DB-5) because the isomers differ significantly in hydrogen-bonding capability.[1]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: EI Source (70 eV). Scan range 35–300 amu.

  • Elution Order (Predicted on Wax):

    • Ethyl Lactate (Lower BP, less polar) -> Elutes Early.[1]

    • Target (Ether-Ketone) -> Elutes Mid.[1]

    • Isomer C (Linear Diol/Ketone) -> Elutes Late (Higher interaction).[1]

Part 4: Spectroscopic Decision Tree

This workflow allows for the systematic identification of the target molecule from an unknown sample of formula


.

G Start Unknown Sample (MW 118.13, C5H10O3) IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Ester_Path Band @ ~1740 cm⁻¹ (Ester) IR_Step->Ester_Path High Freq C=O Ketone_Path Band @ ~1715 cm⁻¹ (Ketone) IR_Step->Ketone_Path Low Freq C=O Ester_Conclusion Candidate: Ethyl Lactate (Confirm with NMR: Quartet @ 4.2ppm) Ester_Path->Ester_Conclusion NMR_Step Step 2: 1H NMR Analysis (Focus: 2.0 - 4.5 ppm) Ketone_Path->NMR_Step Triplet_Path Triplet @ ~2.5 ppm (CH2 adjacent to CH2) NMR_Step->Triplet_Path Coupling Observed Singlet_Path Singlet @ ~4.1 ppm (Isolated O-CH2-C=O) NMR_Step->Singlet_Path No Coupling Linear_Conclusion Identify: 5-Hydroxy-2-pentanone (Linear Isomer) Triplet_Path->Linear_Conclusion Target_Conclusion Identify: 1-(2-hydroxyethoxy)-2-propanone (TARGET) Singlet_Path->Target_Conclusion

Caption: Decision matrix for differentiating 1-(2-hydroxyethoxy)-2-propanone from ester and linear ketone isomers using IR and NMR logic.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propanone, 1-hydroxy- (Acetol) and related ethers.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data for Ethyl Lactate and 5-Hydroxy-2-pentanone).[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][6] (Authoritative source for McLafferty rearrangement rules and Carbonyl IR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR chemical shift prediction of -alkoxy ketones).

Sources

Comparative

Technical Guide: Synthesis and Validation of 1-(2-hydroxyethoxy)-2-propanone-d4 as an Internal Standard

Introduction: The Analytical Challenge The quantification of 1-(2-hydroxyethoxy)-2-propanone (HEA) presents a distinct challenge in bioanalysis and impurity profiling. As a small, polar, amphiphilic molecule (often found...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The quantification of 1-(2-hydroxyethoxy)-2-propanone (HEA) presents a distinct challenge in bioanalysis and impurity profiling. As a small, polar, amphiphilic molecule (often found as a degradation product in polyethylene glycol or surfactant workflows), HEA suffers from poor retention on standard C18 columns and is highly susceptible to ion suppression in LC-MS/MS workflows.

In electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing variable signal response. External standardization fails here because it cannot track these instantaneous ionization fluctuations. The only robust solution is a Stable Isotope Labeled Internal Standard (SIL-IS) that co-elutes perfectly with the analyte, experiencing the exact same matrix effects.

This guide details the synthesis of 1-(2-hydroxyethoxy)-2-propanone-


 , comparing it against alternative strategies and providing a validated synthetic protocol.

Strategic Comparison: Selecting the Right Internal Standard

Before entering the lab, we must validate the choice of the


-analog against other options. The table below compares the performance and feasibility of three common IS strategies for this specific analyte.
FeatureOption A: Structural Analog (e.g., Methoxyacetone)Option B:

-Labeling
(Custom Synthesis)
Option C: Deuterated (

) Synthesis
(Recommended)
Retention Time Shifts significantly from analyte.Identical to analyte.Near-identical (slight deuterium shift, negligible).
Matrix Compensation Poor. Does not experience the same ion suppression.[1]Excellent. Perfect co-elution.Excellent. Co-elutes within the suppression window.
Synthesis Cost Low (Commercial off-the-shelf).High ($5k+ for custom precursors).Moderate (Uses cheap Ethylene Glycol-

).
Isotopic Stability N/AHigh.High (If labeled on the ethoxy chain).
Mass Shift Variable.Typically +2 to +3 Da.+4 Da (Ideal for preventing crosstalk).

Expert Insight: We select Option C (Deuterium Labeling). While


 is the theoretical "gold standard," the synthesis of 

-labeled chloroacetone is prohibitively expensive. By using Ethylene Glycol-

as the label source, we achieve a robust +4 Da mass shift at a fraction of the cost, with the label placed on the stable ethoxy chain rather than the exchangeable

-carbonyl positions.

Technical Synthesis Guide: 1-(2-hydroxyethoxy)-2-propanone-

Retrosynthetic Analysis

The target molecule is an


-alkoxy ketone. The most efficient disconnection is at the ether linkage, utilizing a Williamson Ether Synthesis .
  • Precursors: Ethylene Glycol-

    
     (Nucleophile) + Chloroacetone (Electrophile).
    
  • Critical Control Point: Ethylene glycol has two hydroxyl groups. To prevent the formation of the bis-alkylated byproduct (1,2-bis(2-oxopropoxy)ethane), we must use a large molar excess of the diol.

Reaction Pathway Diagram[2]

SynthesisPathway Reactant1 Ethylene Glycol-d4 (HO-CD2-CD2-OH) Intermediate Mono-Alkoxide Intermediate Reactant1->Intermediate Deprotonation (THF, 0°C) Reactant2 Chloroacetone (Cl-CH2-C(=O)-CH3) Product Target SIL-IS: 1-(2-hydroxyethoxy)-2-propanone-d4 Reactant2->Product Base Sodium Hydride (NaH, 60%) Base->Intermediate Intermediate->Product SN2 Attack (Slow Addition) Byproduct Bis-alkylated Impurity Intermediate->Byproduct Excess Chloroacetone (Avoid this)

Figure 1: Synthetic pathway utilizing Williamson ether synthesis logic to install the


 label on the stable ethoxy backbone.
Experimental Protocol

Safety Warning: Chloroacetone is a potent lachrymator. Perform all steps in a fume hood. Sodium hydride is flammable and reacts violently with water.

Reagents:

  • Ethylene Glycol-

    
     (98 atom % D) - Label Source
    
  • Sodium Hydride (60% dispersion in mineral oil)

  • Chloroacetone (stabilized)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Activation (Deprotonation):

    • In a flame-dried 250 mL round-bottom flask under Argon, suspend NaH (1.1 eq, 22 mmol) in anhydrous THF (50 mL).

    • Cool to

      
       in an ice bath.
      
    • Add Ethylene Glycol-

      
       (5.0 eq, 100 mmol) dropwise. Note: The large excess is crucial to statistically favor mono-alkylation.
      
    • Stir for 30 minutes at

      
       to allow formation of the monosodium alkoxide.
      
  • Coupling (

    
     Reaction): 
    
    • Add Chloroacetone (1.0 eq, 20 mmol) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (System: EtOAc/Hexane 1:1). Staining with PMA (Phosphomolybdic Acid) is required as the product is not UV active.

  • Quench and Workup:

    • Quench carefully with saturated

      
       solution (10 mL).
      
    • Evaporate the bulk of THF under reduced pressure.

    • Dilute residue with water (20 mL) and extract with DCM (

      
       mL).
      
    • Note on Partitioning: The excess unreacted Ethylene Glycol-

      
       is highly water-soluble and will remain in the aqueous phase, effectively purifying the mixture.
      
  • Purification:

    • Dry combined organic layers over

      
      , filter, and concentrate.[3]
      
    • Distillation: Perform vacuum distillation. The product has a high boiling point. Collect the fraction corresponding to the mono-ether ketone.

    • Alternative: Flash column chromatography (Silica gel, Gradient 0-5% Methanol in DCM).

Validation and Performance

Once synthesized, the SIL-IS must be validated for Isotopic Purity and Matrix Effect Compensation .

Mass Spectrometry Characterization

Infuse the product into the MS (ESI+).

  • Precursor Ion: Observe

    
     (Calculated: 
    
    
    
    (unlabeled) +
    
    
    (D4) +
    
    
    (H) =
    
    
    ).
  • Absence of Unlabeled: Ensure the

    
     signal (M+0) is 
    
    
    
    of the M+4 peak to prevent interference with the analyte quantification.
Matrix Effect Workflow

The following diagram illustrates how the synthesized IS corrects for signal suppression.

ValidationWorkflow Sample Biological/Polymer Matrix Sample Spike Spike IS (Synthesized d4-HEA) Sample->Spike LC LC Separation (HILIC or Polar C18) Spike->LC Ionization ESI Source (Matrix Suppression Zone) LC->Ionization Co-elution Detection MS/MS Detection Analyte (m/z 119) IS (m/z 123) Ionization->Detection Identical Suppression Result Ratio Calculation (Area Analyte / Area IS) *Corrected Data* Detection->Result

Figure 2: LC-MS/MS workflow demonstrating the self-correcting mechanism of the SIL-IS during ionization.

Experimental Data Summary (Simulated)

Comparison of Analyte Recovery in Plasma Matrix using different standardization methods.

MethodSpiked Conc. (ng/mL)Observed Conc. (ng/mL)Accuracy (%)% CV (n=6)
External Std (No IS) 50.032.464.8% (Suppressed)15.2%
Analog IS (Methoxyacetone) 50.041.583.0%8.4%
Synthesized

-IS
50.049.899.6% 1.8%

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Propanone, 1-(2-hydroxyethoxy)-

[1] Executive Summary & Chemical Identity Objective: Provide an authoritative, legally compliant disposal strategy for 2-Propanone, 1-(2-hydroxyethoxy)- (also known as 1-(2-hydroxyethoxy)acetone). Scope: This guide cover...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Objective: Provide an authoritative, legally compliant disposal strategy for 2-Propanone, 1-(2-hydroxyethoxy)- (also known as 1-(2-hydroxyethoxy)acetone). Scope: This guide covers hazard identification, waste segregation, packaging, and regulatory classification for research and industrial settings.

Chemical Profile:

  • Chemical Name: 2-Propanone, 1-(2-hydroxyethoxy)-

  • Molecular Formula:

    
    
    
  • Functional Classification: Glycol Ether / Ketone

  • Structural Logic: The molecule contains a ketone group (flammability hazard) and an ether linkage terminating in a hydroxyl group (polarity/solubility).

  • Disposal Class: Non-Halogenated Organic Solvent (Ignitable).

Hazard Identification & Waste Classification

Effective disposal begins with accurate characterization.[1] Due to the ether and ketone functionalities, this substance must be treated as a Flammable/Combustible Liquid and a potential Peroxide Former upon prolonged storage.

Hazard CategoryClassificationCritical Disposal Implication
Flammability Ignitable Waste (D001) Must be stored away from oxidizers. Flash point is likely between 60°C–93°C (Combustible), but treat as Flammable for safety margins.
Reactivity Peroxide Suspect Contains a

ether linkage. While less aggressive than diethyl ether, check for peroxides if stored >12 months before disposal.
Health Irritant (Skin/Eye) PPE (Nitrile/Butyl gloves) is mandatory during waste transfer.
Solubility Water Soluble DO NOT pour down the drain. High biological oxygen demand (BOD) violates sewer discharge permits.

Pre-Disposal Handling & Segregation

Core Directive: Never mix this chemical with incompatible waste streams. Violent reactions may occur.[2][3]

Incompatibility Matrix
  • Oxidizers: Nitric acid, Perchloric acid, Hydrogen Peroxide. (Risk: Explosion/Fire).[2][3][4][5][6][7][8]

  • Strong Bases: Sodium Hydroxide. (Risk: Exothermic condensation/polymerization).

Waste Segregation Workflow

The following decision tree illustrates the logic for segregating this specific chemical from other lab wastes.

SegregationLogic Start Waste: 2-Propanone, 1-(2-hydroxyethoxy)- IsMixed Is it mixed with other chemicals? Start->IsMixed CheckHalogens Does mixture contain Halogens? (Chloroform, DCM, etc.) IsMixed->CheckHalogens Yes StreamA Stream A: Non-Halogenated Organic Solvents (Preferred) IsMixed->StreamA No (Pure) CheckAqueous Is water content > 10%? CheckHalogens->CheckAqueous No StreamB Stream B: Halogenated Solvent Waste CheckHalogens->StreamB Yes CheckAqueous->StreamA No StreamC Stream C: Aqueous Organic Waste CheckAqueous->StreamC Yes

Figure 1: Waste segregation logic. This chemical should ideally be directed to Stream A (Non-Halogenated Solvents) for fuel blending/incineration.

Step-by-Step Disposal Procedures

Scenario A: Small-Scale Laboratory Disposal (Benchtop)

Context: Disposal of reaction byproducts or expired reagents (< 5 Liters).

  • Preparation:

    • Don PPE: Safety glasses, lab coat, and Butyl Rubber or Nitrile gloves (Acetone derivatives can degrade latex).

    • Verify the waste container is compatible (HDPE plastic or Amber Glass).

  • Peroxide Testing:

    • If the container is old (>1 year) or crystals are visible around the cap, STOP . Do not open. Contact EHS immediately.

    • If liquid is clear, test with a peroxide test strip. If < 10 ppm, proceed.

  • Transfer:

    • Pour slowly into the "Non-Halogenated Solvent Waste" carboy.

    • Use a funnel to prevent spills.

  • Labeling:

    • Tag the container with the full chemical name: 2-Propanone, 1-(2-hydroxyethoxy)-.

    • Check "Flammable" and "Irritant" on the hazardous waste tag.

    • Do not use abbreviations like "Ether Ketone".

Scenario B: Large-Scale/Industrial Disposal

Context: Drum-level waste for pickup by a licensed contractor.

  • Bulking:

    • Combine with compatible non-halogenated solvents (e.g., Acetone, Ethanol, Methanol).

    • Ensure the drum is grounded/bonded during transfer to prevent static discharge ignition.[3]

  • Regulatory Coding (RCRA):

    • Assign EPA Waste Code D001 (Ignitable).

    • If the mixture contains other regulated solvents (e.g., Methanol), add F003 .

  • Final Disposal Method:

    • The preferred method is Fuel Blending (High BTU recovery) or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Emergency Response: Spills

Immediate Action: If a spill occurs during disposal, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 500 mL (In Fume Hood) Assess->Small Large > 500 mL (Floor/Open Bench) Assess->Large ActionSmall Absorb with Vermiculite/ Polypropylene Pads Small->ActionSmall ActionLarge Evacuate Area & Contact EHS/Fire Dept Large->ActionLarge Bag Place in Sealed Bag Label as HazWaste ActionSmall->Bag

Figure 2: Emergency spill response protocol. Evacuation is required for large spills due to flammability and vapor inhalation risks.

Regulatory Compliance & References

US EPA (RCRA):

  • D001: Ignitable Characteristic (Flash point < 60°C).[8] Even if the pure substance has a higher flash point, mixtures with acetone/solvents usually trigger this.

  • Empty Containers: P-listed? No. U-listed? No. Triple rinse empty containers; rinsate must be treated as hazardous waste. Defaced containers may be recycled or trashed depending on local laws.

References:

  • National Institutes of Health (PubChem). Compound Summary: Hydroxyacetone derivatives. Retrieved from [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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